Fosbretabulin disodium
Description
Structure
3D Structure of Parent
Propriétés
Formule moléculaire |
C18H19Na2O8P |
|---|---|
Poids moléculaire |
440.3 g/mol |
Nom IUPAC |
disodium;[2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] phosphate |
InChI |
InChI=1S/C18H21O8P.2Na/c1-22-14-8-7-12(9-15(14)26-27(19,20)21)5-6-13-10-16(23-2)18(25-4)17(11-13)24-3;;/h5-11H,1-4H3,(H2,19,20,21);;/q;2*+1/p-2/b6-5-;; |
Clé InChI |
VXNQMUVMEIGUJW-XNOMRPDFSA-L |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Fosbretabulin Disodium in Endothelial Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosbretabulin (B40576) disodium (B8443419), a water-soluble prodrug of combretastatin (B1194345) A4 (CA4), is a potent vascular disrupting agent (VDA) that selectively targets the tumor vasculature, leading to a rapid reduction in tumor blood flow and subsequent ischemic necrosis.[1][2] Originally derived from the African bush willow tree, Combretum caffrum, fosbretabulin's mechanism of action in endothelial cells is multifaceted, primarily involving the disruption of the microtubule cytoskeleton and key signaling pathways that maintain vascular integrity.[1][3] This technical guide provides a comprehensive overview of the molecular and cellular events initiated by fosbretabulin in endothelial cells.
Core Mechanism of Action
Prodrug Activation and Microtubule Depolymerization
Upon systemic administration, fosbretabulin disodium is rapidly dephosphorylated by ubiquitous endogenous phosphatases to its active, lipophilic metabolite, combretastatin A4 (CA4).[3][4] CA4 then enters endothelial cells and binds with high affinity to the colchicine-binding site on β-tubulin.[5] This interaction inhibits tubulin polymerization, shifting the equilibrium towards microtubule depolymerization.[5][6] The disruption of the microtubule network is a critical initiating event in the drug's anti-vascular activity.
Cytoskeletal Collapse and Morphological Changes
The depolymerization of microtubules leads to a profound and rapid alteration of the endothelial cell cytoskeleton.[6][7] This is characterized by cell rounding, membrane blebbing, and a reorganization of the actin cytoskeleton, including the formation of actin stress fibers.[8][9] These morphological changes are more pronounced in proliferating endothelial cells, which are prevalent in the tumor neovasculature, compared to quiescent endothelial cells found in normal tissues.[2][10] This selectivity is attributed to the less developed actin cytoskeleton in newly formed endothelial cells, making them more reliant on the microtubule network for structural integrity.[2]
Disruption of Cell-Cell Adhesion and Vascular Permeability
VE-Cadherin Signaling Pathway
A crucial aspect of fosbretabulin's mechanism is the disruption of endothelial cell-cell junctions, which are primarily maintained by vascular endothelial-cadherin (VE-cadherin).[1][3] Fosbretabulin treatment leads to the disengagement of VE-cadherin, which in turn disrupts the VE-cadherin/β-catenin/Akt signaling pathway.[8][11] This pathway is vital for endothelial cell survival, migration, and the maintenance of vascular barrier function.[8]
Role of RhoA Signaling
The cytoskeletal rearrangements induced by fosbretabulin are mediated, in part, by the activation of the RhoA signaling pathway.[9] Microtubule depolymerization leads to the activation of RhoA, which in turn activates its downstream effector, Rho-kinase (ROCK).[9][12] This cascade promotes the phosphorylation of myosin light chain, leading to increased actin-myosin contractility, stress fiber formation, and ultimately, an increase in endothelial cell monolayer permeability.[9]
Induction of Mitotic Arrest and Apoptosis
In addition to its effects on cytoskeletal structure and cell adhesion, fosbretabulin is a potent inducer of cell cycle arrest and apoptosis in proliferating endothelial cells.[13][14] By disrupting the mitotic spindle, fosbretabulin activates the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle.[14][15] This mitotic arrest is associated with elevated levels of cyclin B1 and p34cdc2 activity.[14] Sustained mitotic arrest ultimately triggers apoptosis, contributing to the overall anti-vascular effect of the drug.[14][16]
Quantitative Data
The following tables summarize key quantitative data related to the activity of fosbretabulin's active metabolite, combretastatin A4 (CA4), in endothelial cells.
| Parameter | Value | Target/System | Reference |
| Binding Affinity | |||
| Dissociation Constant (Kd) | 0.4 µM | β-tubulin (cell-free assay) | [9] |
| Inhibition of Tubulin Polymerization | |||
| IC50 | 2.4 µM | Tubulin (cell-free assay) | [9] |
| IC50 | 3 µM | Tubulin polymerization | [17] |
| Effects on Endothelial Cell Proliferation | |||
| Significant Decrease | 5 nM and 10 nM | FGF-2 or VEGF-A-stimulated HUVECs | [8] |
| Induction of Vascular Shutdown | |||
| Reduction in Vascular Volume | 93% at 6 hours | Experimental tumor models | [9] |
| Reduction in Tumor Blood Flow | ~100-fold at 6 hours (100 mg/kg) | Experimental tumor models | [9] |
| Reduction in Red Cell Velocity | 70% by 10 minutes | Tumor window chamber studies | [10] |
| Morphological Changes | |||
| Reduction in HUVEC Form Factor | 44% by 10 minutes | Proliferating HUVECs | [10] |
Signaling Pathways and Experimental Workflows
Fosbretabulin-Induced Signaling Cascade in Endothelial Cells
References
- 1. corning.com [corning.com]
- 2. In vitro tubulin polymerization assay [bio-protocol.org]
- 3. merckmillipore.com [merckmillipore.com]
- 4. In vitro tubulin polymerization assay [bio-protocol.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. benchchem.com [benchchem.com]
- 11. andrewslab.ca [andrewslab.ca]
- 12. The role of RhoA/Rho kinase pathway in endothelial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Immunofluorescence study of cytoskeleton in endothelial cells induced with malaria sera - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Combretastatin A4 phosphate induces programmed cell death in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Chemical structure and properties of fosbretabulin disodium
An In-depth Analysis of the Chemical Structure, Properties, and Mechanism of Action of a Promising Vascular Disrupting Agent
Abstract
Fosbretabulin (B40576) disodium (B8443419), a water-soluble prodrug of combretastatin (B1194345) A4, is a potent vascular disrupting agent (VDA) that has been the subject of extensive preclinical and clinical investigation. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and multifaceted mechanism of action. By targeting the tumor vasculature, fosbretabulin induces a rapid and selective shutdown of blood flow within solid tumors, leading to extensive tumor necrosis. This document details the key signaling pathways affected by fosbretabulin and provides established experimental protocols for its evaluation, intended to serve as a valuable resource for researchers and professionals in the field of drug development.
Chemical Structure and Physicochemical Properties
Fosbretabulin is a phosphate (B84403) ester derivative of the natural stilbenoid phenol, combretastatin A4, which is originally isolated from the African bush willow tree, Combretum caffrum.[1][2][3] The disodium salt formulation enhances its water solubility, making it suitable for intravenous administration.[2][3] Upon administration, it is rapidly dephosphorylated in vivo to its active metabolite, combretastatin A4 (CA4).[2][4]
| Property | Value | Reference |
| IUPAC Name | disodium;[2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] phosphate | [2][5] |
| Synonyms | Combretastatin A-4 phosphate disodium, CA4P disodium, CA4DP | [1][2] |
| CAS Number | 168555-66-6 | [1][2] |
| Molecular Formula | C₁₈H₁₉Na₂O₈P | [2][5] |
| Molecular Weight | 440.29 g/mol | [1][6] |
| Appearance | White to off-white solid | [7] |
| Solubility | Water: 28 mg/mL (63.59 mM) | [6] |
Mechanism of Action
Fosbretabulin exerts its potent antitumor effects through a dual mechanism of action that primarily targets the tumor's vascular network.
Microtubule Destabilization
The active metabolite, combretastatin A4, is a potent inhibitor of tubulin polymerization.[8][9] It binds to the colchicine-binding site on β-tubulin, thereby preventing the assembly of microtubules.[1][9] This disruption of the microtubule cytoskeleton is particularly effective in rapidly proliferating endothelial cells of the tumor neovasculature.[8] The depolymerization of microtubules leads to a change in endothelial cell shape, causing them to round up and detach, ultimately leading to mitotic arrest and apoptosis.[1][2][3]
Disruption of Endothelial Cell Junctions and Signaling
Fosbretabulin also disrupts the integrity of the tumor vasculature by affecting cell-cell junctions. It has been shown to interfere with the function of vascular endothelial (VE)-cadherin, a key component of adherens junctions between endothelial cells.[2][3] This leads to the disruption of the VE-cadherin/β-catenin/Akt signaling pathway, which is crucial for endothelial cell migration, survival, and the maintenance of vascular barrier integrity.[1][2][3] The combined effect of microtubule destabilization and junctional disruption leads to increased vascular permeability, vascular collapse, and a rapid shutdown of tumor blood flow, resulting in ischemic necrosis of the tumor tissue.[2][3][8]
Biological Activity
The biological activity of fosbretabulin and its active metabolite, combretastatin A4, has been characterized in various in vitro and in vivo models.
| Parameter | Value | Assay System | Reference |
| Tubulin Polymerization IC₅₀ | 2.4 µM | Cell-free assay | [1][10] |
| β-Tubulin Binding Kd | 0.4 µM | Cell-free assay | [1] |
| Endothelial Cell Reorganization EC₅₀ | 0.007 µM | Rat A10 cells | [1] |
Preclinical and Clinical Development
This compound has undergone extensive evaluation in numerous preclinical models and has advanced into clinical trials for a variety of solid tumors.
Preclinical Studies
Preclinical studies have consistently demonstrated the potent vascular-disrupting effects of fosbretabulin in a wide range of tumor models. These studies have shown that fosbretabulin causes a rapid reduction in tumor blood flow, leading to extensive central necrosis.[8][11]
Clinical Trials
Fosbretabulin has been investigated in multiple clinical trials, both as a monotherapy and in combination with other anticancer agents.[4][8] Notable trials have focused on anaplastic thyroid cancer, non-small cell lung cancer, and platinum-resistant ovarian cancer.[1][4][11] A Phase I trial established a maximum tolerated dose of 65 mg/m².[12] A Phase II trial in anaplastic thyroid carcinoma showed a median survival of 4.7 months, with 34% of patients alive at 6 months.[11]
| Phase | Condition(s) | Key Findings/Status | Reference |
| Phase III | Anaplastic Thyroid Cancer | Investigated in combination with carboplatin. | [4] |
| Phase II/III | Platinum-Resistant Ovarian Cancer | Terminated. | [1] |
| Phase II | Non-Small Cell Lung Cancer | Investigated in combination with carboplatin, paclitaxel (B517696), and bevacizumab. | [13] |
| Phase II | Anaplastic Thyroid Carcinoma | Well-tolerated; median survival of 4.7 months. | [11] |
| Phase I | Advanced Solid Tumors | Maximum tolerated dose determined to be 65 mg/m². | [12] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound.
In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.
Principle: The polymerization of tubulin is monitored by an increase in turbidity (light scattering) or fluorescence.
Materials:
-
Purified tubulin (e.g., from bovine brain)
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
Guanosine-5'-triphosphate (GTP)
-
Test compound (Fosbretabulin) and vehicle control (e.g., DMSO)
-
Positive control (e.g., paclitaxel for stabilization, colchicine for destabilization)
-
96-well microplate (UV-transparent for turbidity, black for fluorescence)
-
Temperature-controlled microplate reader
Procedure:
-
Prepare a tubulin polymerization mix on ice containing tubulin (e.g., 3 mg/mL), GTP (1 mM), and glycerol (10%) in General Tubulin Buffer.
-
Add dilutions of the test compound or controls to the wells of a pre-warmed 37°C 96-well plate.
-
Initiate the reaction by adding the cold tubulin polymerization mix to each well.
-
Immediately place the plate in the 37°C microplate reader.
-
Measure the absorbance at 340 nm (for turbidity) or fluorescence (Excitation: 360 nm, Emission: 450 nm, if using a fluorescent reporter) every 60 seconds for 60-90 minutes.
Data Analysis:
-
Subtract the initial reading (time 0) from all subsequent readings to correct for background.
-
Plot the change in absorbance/fluorescence versus time.
-
Determine the maximum rate of polymerization (Vmax) and the plateau.
-
Calculate the percentage of inhibition relative to the vehicle control to determine the IC₅₀ value.
Endothelial Cell Permeability Assay (Transwell Assay)
This assay measures the integrity of an endothelial cell monolayer and its permeability to macromolecules.
Principle: Endothelial cells are cultured on a semi-permeable membrane in a Transwell insert. The passage of a fluorescently labeled high molecular weight dextran (B179266) across the monolayer is measured to quantify permeability.[14][15]
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other endothelial cells
-
Cell culture medium and supplements (e.g., FBS, FGF-2, VEGF-A)
-
Transwell inserts (e.g., 24-well format) collagen-coated
-
FITC-Dextran (high molecular weight)
-
Test compound (Fosbretabulin) and vehicle control
-
Fluorescence plate reader
Procedure:
-
Seed endothelial cells onto the collagen-coated Transwell inserts and culture until a confluent monolayer is formed.
-
Treat the endothelial monolayer with the test compound or controls for a specified duration.
-
Add FITC-Dextran to the upper chamber (on top of the cells).
-
Incubate for a defined period to allow the dextran to pass through the monolayer into the lower chamber.
-
Collect samples from the lower chamber.
-
Measure the fluorescence of the solution from the lower chamber using a fluorescence plate reader.
Data Analysis:
-
Calculate the amount of FITC-Dextran that has passed through the monolayer for each condition.
-
Compare the permeability of treated cells to that of the vehicle control to determine the effect of the compound on endothelial barrier function.
In Vivo Tumor Blood Flow Measurement
Various imaging techniques can be employed to measure the effect of fosbretabulin on tumor blood flow in preclinical models.
Principle: Dynamic imaging techniques are used to quantify blood flow and perfusion within the tumor before and after drug administration.
Methods:
-
Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI): Provides high-resolution images and quantitative data on vascular permeability and blood flow.
-
Positron Emission Tomography (PET): Utilizes radiotracers like ¹⁵O-labeled water or early uptake of ¹⁸F-FDG to measure blood flow.[16][17]
-
Laser Doppler Velocimetry: A non-invasive optical technique to measure blood flow velocity in superficial tissues.[18]
-
In Vivo Red Cell Labeling and Dynamic Scintigraphy: Involves labeling red blood cells with a radioactive tracer (e.g., ⁹⁹ᵐTc) to monitor blood pool and flow.[19]
General Procedure:
-
Establish tumors in an appropriate animal model (e.g., subcutaneous xenografts in mice).
-
Perform baseline imaging to measure tumor blood flow.
-
Administer fosbretabulin intravenously.
-
Perform follow-up imaging at various time points post-administration (e.g., 1, 6, 24 hours) to assess changes in blood flow.
Data Analysis:
-
Quantify tumor blood flow parameters (e.g., blood volume, flow rate, permeability) from the imaging data.
-
Compare post-treatment values to baseline to determine the magnitude and duration of the vascular-disrupting effect.
Conclusion
This compound is a promising vascular disrupting agent with a well-defined mechanism of action that involves both microtubule destabilization and disruption of endothelial cell signaling. Its ability to induce rapid and selective shutdown of tumor blood flow has been demonstrated in a robust body of preclinical and clinical research. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of fosbretabulin and other novel vascular disrupting agents. This comprehensive technical overview serves as a valuable resource for scientists and researchers dedicated to advancing cancer therapy through the strategic targeting of the tumor microenvironment.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | C18H19Na2O8P | CID 6918309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. Fosbretabulin - Wikipedia [en.wikipedia.org]
- 5. Fosbretabulin (disodium) | C18H19Na2O8P | CID 56605008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A REVIEW AND UPDATE OF THE CURRENT STATUS OF THE VASCULATURE DISABLING AGENT COMBRETASTATIN-A4 PHOSPHATE (CA4P) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Combretastatin A-4 and 3′-Aminocombretastatin A-4 derivatives with Aminoacid Containing Pendants and Study of their Interaction with Tubulin and as Downregulators of the VEGF, hTERT and c-Myc Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound - Immunomart [immunomart.com]
- 11. A Phase II Trial of Fosbretabulin in Advanced Anaplastic Thyroid Carcinoma and Correlation of Baseline Serum-Soluble Intracellular Adhesion Molecule-1 with Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A phase I clinical trial assessing the safety and tolerability of combretastatin A4 phosphate injections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. In Vitro Vascular Permeability Assay (24-well) | ECM644 [merckmillipore.com]
- 15. Endothelial Permeability Assays In Vitro | Springer Nature Experiments [experiments.springernature.com]
- 16. jnm.snmjournals.org [jnm.snmjournals.org]
- 17. Positron emission tomography - Wikipedia [en.wikipedia.org]
- 18. pubs.aip.org [pubs.aip.org]
- 19. Measurement of blood supply to murine tumours using in vivo red cell labelling and dynamic scintigraphy - PMC [pmc.ncbi.nlm.nih.gov]
Fosbretabulin Disodium: A Technical Guide to a Potent Vascular-Disrupting Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosbretabulin (B40576) disodium (B8443419), also known as combretastatin (B1194345) A-4 phosphate (B84403) (CA4P), is a water-soluble prodrug of combretastatin A-4.[1][2][3] Originally isolated from the African bush willow tree, Combretum caffrum, this agent is a leading compound in the class of vascular-disrupting agents (VDAs).[3][4] Unlike anti-angiogenic agents that inhibit the formation of new blood vessels, VDAs are designed to target and destroy the established vasculature of solid tumors, leading to a rapid shutdown of blood flow and subsequent tumor cell death due to ischemia.[3] In vivo, fosbretabulin is rapidly dephosphorylated to its active metabolite, combretastatin A-4 (CA4), a potent microtubule destabilizing agent.[1] This guide provides a detailed overview of the mechanism of action, preclinical and clinical data, and key experimental protocols related to fosbretabulin.
Core Mechanism of Action: Targeting the Tumor Vasculature
The primary mechanism of fosbretabulin's antitumor activity is the disruption of existing tumor neovasculature.[3][5] This is a multi-step process initiated by the binding of its active metabolite, CA4, to the tubulin protein.
-
Microtubule Depolymerization: CA4 binds to the colchicine-binding site on the β-subunit of tubulin, inhibiting tubulin polymerization and leading to the disassembly of the microtubule cytoskeleton in endothelial cells.[2][6] This effect is particularly pronounced in newly formed, proliferating endothelial cells found in the tumor microenvironment, which are more sensitive than the mature, quiescent endothelial cells of healthy tissues.[3] The increased sensitivity is thought to be due to a less developed actin cytoskeleton in tumor endothelial cells, which cannot maintain cell shape once the tubulin network is disrupted.[3][6]
-
Endothelial Cell Shape Change: The depolymerization of microtubules causes a dramatic morphological change in endothelial cells. The cells, normally flat, contract and become more spherical.[6] This rounding of cells leads to a physical constriction of the blood vessel lumen.
-
Disruption of Cell-Cell Adhesion: Fosbretabulin has been shown to disrupt the cell-cell junctions between endothelial cells, which are mediated by the vascular endothelial (VE)-cadherin/β-catenin complex.[3][5] This disruption leads to increased vascular permeability.
-
Vascular Shutdown and Necrosis: The combination of endothelial cell shape change, cytoskeletal collapse, and increased permeability results in a rapid and extensive shutdown of tumor blood vessels.[2][4] This acute reduction in blood flow deprives the tumor core of oxygen and nutrients, leading to extensive secondary neoplastic cell death and central necrosis.[1][3]
Below is a diagram illustrating the signaling pathway of fosbretabulin's vascular disruption.
Caption: Mechanism of Fosbretabulin-induced vascular disruption.
Quantitative Preclinical Data
Preclinical studies have consistently demonstrated the potent and rapid vascular-disrupting effects of fosbretabulin in various cancer models.
| Parameter | Value | Model System | Reference |
| Tubulin Polymerization Inhibition (IC50) | 2.4 µM | Cell-free assay | [2] |
| β-Tubulin Binding (Kd) | 0.4 µM | Cell-free assay | [2] |
| Reduction in Vascular Volume | 93% | Experimental tumor models (at 6 hours post-administration) | [2] |
| Reduction in Tumor Blood Flow | ~100-fold | BD9 rats with implanted tumors (100 mg/kg dose, at 6 hours) | [2] |
| Reduction in Functional Vascular Volume | 90% | Xenograft models (at 6 hours post-treatment) | [5] |
| Reduction in Tumor Blood Flow | 50-60% | Xenograft models | [5] |
Clinical Trial Data Overview
Fosbretabulin has been evaluated in multiple clinical trials, both as a monotherapy and in combination with standard chemotherapies and other targeted agents, across various solid tumors. A significant focus has been on highly vascular tumors like anaplastic thyroid carcinoma (ATC).
| Trial / Study | Cancer Type | Treatment Arms | Key Outcomes | Reference |
| Phase II Trial | Anaplastic Thyroid Carcinoma (ATC) | Fosbretabulin monotherapy (45 mg/m²) | Median Survival: 4.7 months; 34% alive at 6 months; No objective responses. | [5] |
| FACT Trial (Phase II/III) | Anaplastic Thyroid Carcinoma (ATC) | 1. Fosbretabulin (60 mg/m²) + Paclitaxel/Carboplatin (CP) 2. Paclitaxel/Carboplatin (CP) alone | Median OS: 5.2 months (CP/Fosbretabulin) vs. 4.0 months (CP); 1-Year Survival: 26% vs. 9%. Result not statistically significant (p=0.22). | [7] |
| FALCON Trial (Phase II) | Non-Small-Cell Lung Cancer (NSCLC) | 1. Fosbretabulin + CP + Bevacizumab 2. CP + Bevacizumab | Overall Response Rate: 50% (Fosbretabulin arm) vs. 32% (Control arm); No significant survival benefit. | [8][9] |
| GOG-0186I (Phase II) | Recurrent Ovarian Cancer | 1. Fosbretabulin + Bevacizumab 2. Bevacizumab alone | Median PFS: 7.3 months (Combination arm) vs. 4.8 months (Control arm) (p=0.05). | [9] |
| Phase I Trial | Advanced Solid Tumors | Dose escalation (20-85 mg/m²) | Maximum Tolerated Dose (MTD): 65 mg/m²; Common AEs: headache, tumor-induced pain, vascular vagal excitation. | [10] |
Key Experimental Protocols & Workflows
In Vitro Endothelial Cell Proliferation Assay
This assay is used to determine the cytotoxic effects of fosbretabulin on endothelial cells.
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded at a concentration of 2x10⁴ cells per well in 24-well plates and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with a minimal concentration of FBS (e.g., 1%) to maintain viability. Cells are incubated with or without growth factors (e.g., 5 ng/ml VEGF-A). Fosbretabulin (as CA4P) is added at varying concentrations (e.g., 0 – 50 nM).
-
Incubation and Analysis: Cells are incubated for various time points (e.g., 12, 24, 36, 48 hours).
-
Cell Counting: At each time point, cells are detached using trypsin/EDTA, and viable cells are counted using trypan blue exclusion. The data is used to assess the dose-dependent inhibition of proliferation.[2]
Caption: Workflow for an in vitro endothelial cell proliferation assay.
In Vivo Xenograft Tumor Model Protocol
This protocol assesses the vascular-disrupting and anti-tumor efficacy of fosbretabulin in a living model.
-
Tumor Implantation: Anaplastic thyroid cancer cells (or other relevant cell lines) are injected subcutaneously into immunocompromised mice. Tumors are allowed to grow to a specified size.
-
Treatment Administration: Animals are randomized into control and treatment groups. Fosbretabulin is administered, typically via intravenous (IV) or intraperitoneal (IP) injection, at a specified dose (e.g., 45 mg/m²).
-
Vascular Flow Assessment: Tumor blood flow and vascular volume are measured at baseline and at various time points post-injection (e.g., 1, 6, 24 hours). This is often done using non-invasive imaging techniques like dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI) or perfusion computed tomography (CT).
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
Endpoint Analysis: At the end of the study, tumors are excised for histological analysis to assess the extent of necrosis.
Caption: Workflow for an in vivo xenograft tumor model study.
Safety and Toxicology Profile
Clinical experience has shown that fosbretabulin is generally well-tolerated.[10] The most common adverse events are related to its acute vascular effects.
-
Cardiovascular Effects: An acute, transient increase in blood pressure (hypertension) is the most clinically relevant toxicity.[9] This effect typically occurs within 30-60 minutes of the infusion, peaks by 2 hours, and returns to baseline within 4 hours.[9] Other less frequent cardiovascular events include transient tachycardia, bradycardia, and QTc prolongation.[9]
-
Tumor-Related Pain: Acute tumor pain has been reported, likely due to the rapid induction of ischemia within the tumor mass.[9]
-
Other Adverse Events: Other common side effects include headache, dizziness, and neutropenia, particularly when used in combination with chemotherapy.[7][10]
Conclusion
Fosbretabulin disodium is a potent vascular-disrupting agent that induces rapid and selective shutdown of tumor blood vessels by targeting the endothelial tubulin cytoskeleton. Preclinical data robustly support its mechanism of action, demonstrating significant reductions in tumor blood flow and vascular volume. While clinical trials of fosbretabulin as a monotherapy have shown limited objective responses, its combination with chemotherapy and anti-angiogenic agents has shown promise in increasing response rates and, in some cases, progression-free survival. The unique mechanism of fosbretabulin, which complements both cytotoxic chemotherapy and anti-angiogenic therapies, solidifies its role as a significant area of investigation in the development of novel cancer treatment strategies. Careful management of its characteristic cardiovascular side effects is crucial for its safe clinical application.
References
- 1. Fosbretabulin - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. A REVIEW AND UPDATE OF THE CURRENT STATUS OF THE VASCULATURE DISABLING AGENT COMBRETASTATIN-A4 PHOSPHATE (CA4P) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Phase II Trial of Fosbretabulin in Advanced Anaplastic Thyroid Carcinoma and Correlation of Baseline Serum-Soluble Intracellular Adhesion Molecule-1 with Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vascular disrupting agents | amdbook.org [amdbook.org]
- 7. Randomized safety and efficacy study of fosbretabulin with paclitaxel/carboplatin against anaplastic thyroid carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. Clinical trial experience with CA4P anticancer therapy: focus on efficacy, cardiovascular adverse events, and hypertension management - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A phase I clinical trial assessing the safety and tolerability of combretastatin A4 phosphate injections - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Dephosphorylation of Fosbretabulin to Combretastatin A4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fosbretabulin (B40576), also known as combretastatin (B1194345) A4 phosphate (B84403) (CA4P), is a water-soluble prodrug designed to overcome the poor solubility of its active metabolite, combretastatin A4 (CA4)[1][2][3][4]. As a potent vascular-disrupting agent (VDA), fosbretabulin's efficacy is contingent on its rapid and efficient dephosphorylation in vivo to release combretastatin A4, which then exerts its anti-cancer effects by targeting the tumor vasculature. This technical guide provides an in-depth overview of the in vivo dephosphorylation of fosbretabulin, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying biological processes. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the development and study of vascular-disrupting agents and prodrug strategies in oncology.
Core Mechanism: From Prodrug to Active Agent
Fosbretabulin is a synthetic, water-soluble, phosphorylated prodrug of the natural stilbenoid phenol, combretastatin A4[3]. Upon intravenous administration, fosbretabulin undergoes rapid dephosphorylation by endogenous phosphatases to yield the active, lipophilic metabolite, combretastatin A4[1][5][6]. This bioconversion is a critical step, as it allows for the systemic delivery of a potent anti-cancer agent that, in its active form, has limited solubility.
The primary enzymatic mediators of this dephosphorylation are believed to be non-specific alkaline phosphatases, which are ubiquitously present in the body, particularly in the bloodstream and on the surface of endothelial cells. This rapid conversion ensures that high concentrations of combretastatin A4 are achieved shortly after administration, leading to its swift therapeutic action.
Signaling Pathway of Fosbretabulin Activation and Action
The conversion of fosbretabulin and its subsequent mechanism of action can be visualized as a multi-step process. The following diagram illustrates the dephosphorylation of fosbretabulin and the downstream effects of its active metabolite, combretastatin A4, on tumor endothelial cells.
Caption: Metabolic activation of fosbretabulin and its mechanism of action.
Quantitative Pharmacokinetic Data
The pharmacokinetic profiles of fosbretabulin and combretastatin A4 have been characterized in both preclinical and clinical studies. The rapid conversion of the prodrug is a consistent finding across species.
Table 1: Preclinical Pharmacokinetic Parameters of Fosbretabulin (CA4P) and Combretastatin A4 (CA4) in Mice
| Parameter | Fosbretabulin (CA4P) | Combretastatin A4 (CA4) | Species/Model | Dose | Reference |
| Plasma AUC | - | 18.4 µg·h/mL | NMRI mice with MAC29 tumors | 150 mg/kg | [7] |
| Tumor AUC | - | 60.1 µg·h/mL | NMRI mice with MAC29 tumors | 150 mg/kg | [7] |
Table 2: Clinical Pharmacokinetic Parameters of Fosbretabulin (CA4P) and Combretastatin A4 (CA4) in Patients with Advanced Cancer
| Parameter | Value | Patient Population | Dose | Reference |
| CA4P to CA4 Conversion | Rapid | Patients with advanced cancer | 18-90 mg/m² | [6][8] |
| CA4 Plasma Half-life | ~30 minutes | Patients with advanced cancer | 18-90 mg/m² | [6][8] |
Note: AUC (Area Under the Curve) is a measure of total drug exposure over time.
Experimental Protocols
Accurate quantification of fosbretabulin and combretastatin A4 in biological matrices is essential for pharmacokinetic and pharmacodynamic studies. The following protocols provide a framework for such analyses.
In Vivo Preclinical Pharmacokinetic Study Design
A typical preclinical pharmacokinetic study in mice involves the following steps:
-
Animal Model: Utilize tumor-bearing mice (e.g., NMRI mice with MAC29 tumors) to assess drug concentrations in both plasma and tumor tissue[7].
-
Drug Administration: Administer fosbretabulin intravenously at a therapeutic dose (e.g., 150 mg/kg)[7].
-
Sample Collection: Collect blood samples at various time points post-administration (e.g., 5, 15, 30, 60, 120, and 240 minutes) via retro-orbital bleeding or tail vein sampling. Euthanize animals at selected time points to collect tumor and liver tissues.
-
Sample Processing:
-
Plasma: Centrifuge blood samples to separate plasma.
-
Tissue: Homogenize tissue samples in a suitable buffer.
-
-
Bioanalysis: Analyze plasma and tissue homogenates for fosbretabulin and combretastatin A4 concentrations using a validated LC-MS/MS method.
Quantification of Fosbretabulin and Combretastatin A4 by LC-MS/MS
This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of fosbretabulin and combretastatin A4 in plasma.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add an internal standard.
-
Precipitate proteins by adding 300 µL of ice-cold acetonitrile (B52724).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Evaporate the supernatant to dryness and reconstitute in the mobile phase.
-
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: A flow rate of 0.2-0.5 mL/min is commonly employed.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in either positive or negative ion mode.
-
Detection: Multiple reaction monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for each analyte and the internal standard.
-
Experimental Workflow Diagram
The following diagram illustrates the workflow for a typical preclinical pharmacokinetic study of fosbretabulin.
Caption: Preclinical pharmacokinetic study workflow for fosbretabulin.
Conclusion
The in vivo dephosphorylation of fosbretabulin to combretastatin A4 is a rapid and efficient process that is fundamental to its therapeutic activity as a vascular-disrupting agent. This technical guide has provided a comprehensive overview of this critical bioconversion, including quantitative pharmacokinetic data, detailed experimental methodologies, and visual representations of the underlying pathways. A thorough understanding of the pharmacokinetics and metabolism of fosbretabulin is crucial for the continued development and optimization of this and other vascular-disrupting agents in the field of oncology. The provided protocols and data serve as a valuable resource for researchers dedicated to advancing cancer therapeutics through innovative prodrug strategies.
References
- 1. Fosbretabulin - Wikipedia [en.wikipedia.org]
- 2. Combretastatin A4 phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Phase II Trial of Fosbretabulin in Advanced Anaplastic Thyroid Carcinoma and Correlation of Baseline Serum-Soluble Intracellular Adhesion Molecule-1 with Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combretastatin A4 phosphate: background and current clinical status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Comparative preclinical pharmacokinetic and metabolic studies of the combretastatin prodrugs combretastatin A4 phosphate and A1 phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A phase I pharmacokinetic and translational study of the novel vascular targeting agent combretastatin a-4 phosphate on a single-dose intravenous schedule in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on Tubulin Polymerization Inhibition by Fosbretabulin Disodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosbretabulin (B40576) disodium (B8443419), also known as combretastatin (B1194345) A4 phosphate (B84403) (CA4P), is a water-soluble prodrug of combretastatin A4 (CA4), a natural stilbenoid phenol (B47542) originally isolated from the bark of the South African bush willow, Combretum caffrum.[1][2] It is a leading example of a vascular disrupting agent (VDA), a class of anti-cancer drugs designed to target and destroy existing tumor vasculature, leading to a rapid and extensive shutdown of the tumor's blood supply and subsequent ischemic necrosis.[1][3][4] Unlike anti-angiogenic agents that prevent the formation of new blood vessels, VDAs act on the established, albeit abnormal, tumor vasculature.[3][5]
The primary mechanism of action for fosbretabulin is the potent inhibition of tubulin polymerization, a critical process for maintaining cell structure, division, and function, particularly in dynamic endothelial cells lining the tumor blood vessels.[6][7][8] This guide provides a detailed technical overview of fosbretabulin's mechanism, quantitative activity, relevant experimental protocols, and the key signaling pathways involved.
Core Mechanism of Action
The anti-cancer effect of fosbretabulin is a multi-step process that begins with its systemic administration and culminates in the selective destruction of the tumor's blood supply.
Prodrug Activation
Upon administration, the phosphate group of the soluble fosbretabulin prodrug is rapidly cleaved by ubiquitous endogenous non-specific phosphatases present in the plasma.[1] This dephosphorylation process converts fosbretabulin into its highly active, more lipophilic metabolite, combretastatin A4 (CA4), which can then readily enter target cells.[1][9]
Tubulin Binding and Polymerization Inhibition
The active metabolite, CA4, is a potent microtubule-depolymerizing agent.[1][6] Its primary molecular target is the tubulin protein, a fundamental component of the cellular cytoskeleton.[1] CA4 binds with high affinity to the colchicine-binding site on the β-tubulin subunit.[1][8] This binding event physically obstructs the assembly of α- and β-tubulin heterodimers into microtubule polymers.[1] The equilibrium between tubulin dimers and microtubule polymers is consequently shifted towards depolymerization, leading to a net disassembly of the existing microtubule network within the cell.[1]
Downstream Cellular Effects in Endothelial Cells
The disruption of the microtubule cytoskeleton is particularly detrimental to endothelial cells, especially the immature, actively proliferating cells that characterize tumor neovasculature.[2][10]
-
Cytoskeletal Collapse and Morphological Changes: The depolymerization of microtubules leads to a rapid collapse of the endothelial cell cytoskeleton.[6][7] This causes the normally flat endothelial cells to become more spherical, leading to a contraction of the cell body.[7][11]
-
Increased Vascular Permeability: The morphological changes disrupt cell-cell junctions, particularly those mediated by vascular endothelial (VE)-cadherin.[2][7] Fosbretabulin has been shown to interfere with the VE-cadherin/β-catenin/Akt signaling pathway, which is crucial for maintaining vascular integrity.[12][13][14] This disruption increases the permeability of the tumor vasculature, leading to leakage of plasma and blood components into the tumor interstitium.[6][7]
-
Vascular Shutdown and Tumor Necrosis: The combination of endothelial cell shape changes, which physically occlude the vessel lumen, and increased permeability leads to a rapid and catastrophic shutdown of blood flow within the tumor.[2][6] This acute reduction in blood supply deprives the tumor core of oxygen and nutrients, resulting in extensive ischemic necrosis.[4][6] In xenograft models, fosbretabulin treatment has been shown to reduce tumor blood flow by as much as 90% within hours.[2]
Quantitative Data Presentation
The activity of fosbretabulin's active metabolite, combretastatin A4 (CA4), has been quantified in various assays. The following tables summarize key parameters.
| Parameter | Value | Target/System | Reference |
| Binding Dissociation Constant (Kd) | 0.4 µM | β-tubulin (cell-free assay) | [1][12] |
| Tubulin Polymerization Inhibition (IC50) | 2.4 µM | Tubulin (cell-free assay) | [1][12] |
| Inhibition of Microtubule Reorganization (EC50) | 0.007 µM | Rat A10 cells | [12] |
| Cytotoxicity (IC50) | 0.003 - 0.009 µM | Human Umbilical Vein Endothelial Cells (HUVEC) | [1] |
Signaling Pathways and Logical Workflows
The mechanism of fosbretabulin involves a cascade of events from molecular binding to tissue-level effects.
Caption: Signaling cascade of fosbretabulin from prodrug activation to tumor necrosis.
Caption: General experimental workflow for an in vitro tubulin polymerization assay.
Caption: Logical workflow from drug administration to tumor necrosis.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of fosbretabulin.
In Vitro Tubulin Polymerization Assay (Turbidimetric)
This assay measures the effect of a compound on the polymerization of purified tubulin by monitoring the increase in light scattering as microtubules form.[1][15]
-
Reagents & Materials:
-
General Tubulin Buffer (G-PEM): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA.[1][17]
-
GTP solution (100 mM).
-
Glycerol.
-
Test compound (CA4) and vehicle control (DMSO).
-
Positive control (e.g., colchicine).
-
Ice, 96-well half-area UV-transparent plates.
-
Temperature-controlled 96-well spectrophotometer with a 340 nm filter.[15]
-
Protocol:
-
Thaw all reagents on ice. Keep tubulin on ice at all times.
-
Prepare a polymerization mix by resuspending purified tubulin in ice-cold G-PEM buffer to a final concentration of 3-4 mg/mL.[1][15] Add GTP to a final concentration of 1 mM and glycerol to 10%.[17][18]
-
Prepare serial dilutions of CA4 and control compounds in G-PEM buffer.
-
Add a small volume (e.g., 10 µL) of the compound dilutions or vehicle to the wells of a 96-well plate pre-warmed to 37°C.[18]
-
To initiate the reaction, add the cold tubulin polymerization mix (e.g., 90 µL) to each well.
-
Immediately place the plate in the spectrophotometer maintained at 37°C.
-
Measure the absorbance at 340 nm every 60 seconds for at least 60 minutes.[18]
-
Plot absorbance versus time to generate polymerization curves. The inhibitory effect is determined by the reduction in the rate and extent of polymerization compared to the vehicle control.
-
Immunofluorescence Microscopy for Microtubule Visualization
This method allows for the direct visualization of a compound's effect on the microtubule network within cells.[1][17]
-
Reagents & Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs).
-
Cell culture medium and supplements.
-
Glass coverslips, 24-well plates.
-
Phosphate-Buffered Saline (PBS).
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS).
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS).
-
Blocking Buffer (e.g., 1% BSA in PBS).
-
Primary antibody: anti-α-tubulin antibody.
-
Secondary antibody: Fluorescently-conjugated anti-primary antibody (e.g., Alexa Fluor 488).
-
Nuclear stain: DAPI (4',6-diamidino-2-phenylindole).
-
Mounting medium.
-
Fluorescence microscope.
-
-
Protocol:
-
Seed HUVECs onto glass coverslips in a 24-well plate and allow them to adhere overnight.[1]
-
Treat cells with various concentrations of CA4 or vehicle for a defined period (e.g., 30 minutes to 4 hours).[1]
-
Wash cells with PBS and fix with Fixation Buffer for 15-20 minutes at room temperature.[1][17]
-
Wash and permeabilize the cells for 10 minutes.[1]
-
Block non-specific binding with Blocking Buffer for 30-60 minutes.[1][17]
-
Incubate with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.[17]
-
Wash and incubate with the fluorescent secondary antibody and DAPI for 1 hour in the dark.[1]
-
Wash, mount the coverslips onto slides, and visualize using a fluorescence microscope. Disruption of the microtubule network will be evident as a loss of the fine filamentous structures seen in control cells.
-
Endothelial Cell Tube Formation Assay
This assay assesses the ability of a compound to inhibit the formation of capillary-like structures by endothelial cells in vitro, a key process in angiogenesis.
-
Reagents & Materials:
-
HUVECs or other endothelial cells.
-
Basement membrane extract (e.g., Matrigel).
-
Endothelial cell growth medium, potentially with reduced serum.[12]
-
Test compound (CA4P) and vehicle.
-
96-well plate.
-
Microscope with imaging software.
-
-
Protocol:
-
Thaw the basement membrane extract on ice and coat the wells of a 96-well plate. Allow it to solidify at 37°C for 30-60 minutes.[1]
-
Harvest endothelial cells and resuspend them in medium containing the desired concentrations of CA4P or vehicle.
-
Seed the cells onto the solidified matrix (e.g., 2 x 10⁴ cells per well).[12]
-
Incubate at 37°C for 4-18 hours, allowing tube formation to occur in the control wells.
-
Image the wells using a microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, or total branching points. A reduction in these parameters indicates an anti-angiogenic/vascular-disrupting effect.
-
Conclusion
Fosbretabulin disodium represents a powerful and selective VDA that leverages a fundamental cellular process—tubulin polymerization—to achieve its anti-cancer effects. By acting as a prodrug that releases the potent tubulin inhibitor combretastatin A4, it selectively targets the dynamic endothelial cells of the tumor neovasculature. The subsequent inhibition of microtubule formation triggers a rapid cascade of events, including cytoskeletal collapse, loss of vascular integrity, and acute shutdown of tumor blood flow, leading to extensive tumor necrosis.[1][2][13] The detailed understanding of its mechanism of action, supported by quantitative data and robust experimental protocols, solidifies its importance in the landscape of cancer therapeutics and provides a strong foundation for the continued development of VDAs for oncological applications.
References
- 1. benchchem.com [benchchem.com]
- 2. A Phase II Trial of Fosbretabulin in Advanced Anaplastic Thyroid Carcinoma and Correlation of Baseline Serum-Soluble Intracellular Adhesion Molecule-1 with Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vascular disrupting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tumor resistance to vascular disrupting agents: mechanisms, imaging, and solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medicinova.com [medicinova.com]
- 6. Combretastatin A4 phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vascular disrupting agents | amdbook.org [amdbook.org]
- 8. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fosbretabulin - Wikipedia [en.wikipedia.org]
- 10. A REVIEW AND UPDATE OF THE CURRENT STATUS OF THE VASCULATURE DISABLING AGENT COMBRETASTATIN-A4 PHOSPHATE (CA4P) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of combretastatin A4 phosphate on endothelial cell morphology in vitro and relationship to tumour vascular targeting activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. Facebook [cancer.gov]
- 14. Combretastatin A4 phosphate induces rapid regression of tumor neovessels and growth through interference with vascular endothelial-cadherin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Early Preclinical Studies of Fosbretabulin Disodium
For Researchers, Scientists, and Drug Development Professionals
Fosbretabulin (B40576) disodium (B8443419), a water-soluble prodrug of combretastatin (B1194345) A4, has been a subject of extensive preclinical investigation as a potent vascular-disrupting agent (VDA). This technical guide synthesizes the foundational preclinical data, focusing on its mechanism of action, quantitative in vitro and in vivo efficacy, and the experimental methodologies employed in its early evaluation.
Mechanism of Action
Fosbretabulin disodium (also referred to as CA4P) exerts its anti-cancer effects by targeting the tumor's existing neovasculature.[1][2] Upon administration, it is rapidly dephosphorylated to its active metabolite, combretastatin A4 (CA4).[3][4] CA4 functions as a microtubule-destabilizing agent by binding to the colchicine-binding site on β-tubulin.[5][6] This interaction inhibits the polymerization of tubulin, leading to the disruption of the endothelial cell cytoskeleton.[3][5]
The destabilization of microtubules in endothelial cells, particularly the immature and actively proliferating cells of the tumor vasculature, induces a cascade of events.[1][7] These include dramatic changes in endothelial cell morphology, leading to cell collapse and increased vascular permeability.[1][8] This disruption of the endothelial barrier and subsequent vascular shutdown results in a rapid and extensive reduction in tumor blood flow, leading to ischemic necrosis of the tumor tissue.[2][9]
A key signaling pathway implicated in the vascular-disrupting activity of fosbretabulin is the VE-cadherin/β-catenin/Akt pathway.[3][5] By disrupting the engagement of vascular endothelial (VE)-cadherin, a critical component of endothelial cell-cell adhesion, fosbretabulin inhibits endothelial cell migration and capillary tube formation, further contributing to the collapse of the tumor vasculature.[3]
Quantitative Data Summary
The following tables summarize the key quantitative findings from early preclinical studies of this compound, encompassing both in vitro and in vivo evaluations.
Table 1: In Vitro Activity of Fosbretabulin and its Active Metabolite
| Parameter | Value | Cell Type/System | Reference |
| Binding Affinity (Kd) | 0.4 µM | β-tubulin (cell-free assay) | [5] |
| Tubulin Polymerization Inhibition (IC50) | 2.4 µM | Isolated tubulin | [5][6] |
| HUVEC Proliferation Inhibition | Effective at ~50 nM | Human Umbilical Vein Endothelial Cells (HUVECs) | [5] |
| Endothelial Cell Shape Change | 44% reduction in form factor within 10 minutes | Human Umbilical Vein Endothelial Cells (HUVECs) | [8] |
Table 2: In Vivo Efficacy of Fosbretabulin in Preclinical Tumor Models
| Parameter | Value | Animal Model | Dosage and Timepoint | Reference |
| Reduction in Vascular Volume | 93% | Experimental tumor models | Not specified dose, 6 hours post-administration | [5] |
| Reduction in Tumor Blood Flow | ~100-fold | BD9 rats with implanted tumors | 100 mg/kg, 6 hours post-administration | [5] |
| Reduction in Tumor Perfusion | 50-60% | Not specified | Not specified | [1][9] |
| Vascular Shutdown | >90% of vessels non-functional | Not specified | 100 mg/kg i.p., 6 hours post-treatment | [9] |
| Reduction in Red Cell Velocity | 70% | Tumor window chamber models | Not specified dose, within 10 minutes | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the key experimental protocols used in the early evaluation of this compound.
The inhibitory effect of fosbretabulin's active metabolite, combretastatin A4, on tubulin polymerization was assessed spectrophotometrically.
-
Principle: The assembly of microtubules from isolated tubulin increases the turbidity of the solution, which can be measured as an increase in light absorption at 350 nm.
-
Procedure:
-
Isolated tubulin is maintained at a low temperature (10 °C) to prevent spontaneous polymerization.
-
The test compound (combretastatin A4), dissolved in a minimal amount of DMSO, is added to the tubulin solution.
-
Microtubule assembly is initiated by raising the temperature to 35 °C.
-
The change in absorbance at 350 nm is monitored over time to determine the rate and extent of polymerization.
-
The effect of the drug is quantified by comparing the increase in light absorption in treated samples to that of a vehicle control.[5]
-
The anti-proliferative activity of fosbretabulin was evaluated using Human Umbilical Vein Endothelial Cells (HUVECs).
-
Cell Culture: HUVECs are seeded at a density of 2x10^4 cells per well in 24-well plates and allowed to adhere overnight.[5]
-
Treatment: The cells are then incubated in a minimal concentration of FBS (1%) to maintain viability, with or without growth factors such as FGF-2 or VEGF-A (5 ng/ml).[5] Fosbretabulin is added at varying concentrations (e.g., 0-50 nM).[5]
-
Cell Counting: After incubation for specified time periods (e.g., 12, 24, 36, and 48 hours), the cells are detached using trypsin/EDTA and manually counted using the trypan blue exclusion method to differentiate between viable and non-viable cells.[5]
The effect of fosbretabulin on tumor perfusion was quantified using various techniques, including laser Doppler flowmetry and radiolabeled tracers.
-
Laser Doppler Flowmetry: This non-invasive technique was used to record tumor perfusion continuously.[10][11]
-
86RbCl Tracer Method:
-
The diffusible tracer 86RbCl is administered to tumor-bearing animals.
-
The distribution of the tracer, which correlates with blood flow, is measured in the tumor and compared to normal tissues.
-
This method indicated an overall reduction in tumor perfusion of 50-60%.[9]
-
-
Animal Models: Studies were conducted in various models, including BD9 rats with implanted tumors and mice with C3H mammary carcinomas.[5][11]
-
Drug Administration: Fosbretabulin was typically administered via intraperitoneal (i.p.) injection at doses such as 100 mg/kg.[5][9][11]
Visualizations: Signaling Pathways and Experimental Workflows
To further elucidate the mechanisms and experimental designs, the following diagrams are provided.
References
- 1. A Phase II Trial of Fosbretabulin in Advanced Anaplastic Thyroid Carcinoma and Correlation of Baseline Serum-Soluble Intracellular Adhesion Molecule-1 with Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combretastatin A4 phosphate: a novel vascular disrupting agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. Fosbretabulin - Wikipedia [en.wikipedia.org]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound - Immunomart [immunomart.com]
- 7. A REVIEW AND UPDATE OF THE CURRENT STATUS OF THE VASCULATURE DISABLING AGENT COMBRETASTATIN-A4 PHOSPHATE (CA4P) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of combretastatin A4 phosphate on endothelial cell morphology in vitro and relationship to tumour vascular targeting activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. asu.elsevierpure.com [asu.elsevierpure.com]
- 10. Early effects of combretastatin-A4 disodium phosphate on tumor perfusion and interstitial fluid pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Early Effects of Combretastatin-A4 Disodium Phosphate on Tumor Perfusion and Interstitial Fluid Pressure - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Profile of Fosbretabulin Disodium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosbretabulin (B40576) disodium (B8443419), a water-soluble prodrug of combretastatin (B1194345) A4 (CA4), is a potent vascular-disrupting agent (VDA) that has been investigated for the treatment of various solid tumors.[1][2] Derived from the African bush willow tree, Combretum caffrum, this small molecule exerts its primary antitumor effects by targeting the established tumor vasculature, leading to a rapid and selective shutdown of blood flow within the tumor, ultimately causing extensive tumor necrosis.[3] This technical guide provides a comprehensive overview of the pharmacological profile of fosbretabulin disodium, including its mechanism of action, pharmacokinetics, and clinical trial data, with a focus on quantitative data and detailed experimental methodologies.
Mechanism of Action
Upon administration, this compound is rapidly dephosphorylated by endogenous phosphatases to its active metabolite, combretastatin A4 (CA4).[1] CA4 functions as a potent inhibitor of tubulin polymerization by binding to the colchicine-binding site on β-tubulin.[4] This interaction disrupts the formation of microtubules, which are essential components of the cellular cytoskeleton.
The primary target of CA4's cytotoxic activity is the proliferating endothelial cells lining the tumor neovasculature. The disruption of the microtubule network in these cells leads to a cascade of events:
-
Cytoskeletal Collapse and Shape Change: The depolymerization of microtubules causes a profound change in endothelial cell morphology, leading to cell rounding and detachment.[4]
-
Increased Vascular Permeability: The integrity of the endothelial barrier is compromised, leading to increased vascular permeability. This is mediated in part by the stimulation of the Rho/Rho-kinase pathway, which promotes the formation of actin stress fibers and membrane blebbing.[4]
-
Disruption of Cell-Cell Junctions: Fosbretabulin disrupts the vascular endothelial (VE)-cadherin/β-catenin/Akt signaling pathway.[5] This interference with cell-cell adhesion further contributes to the collapse of the tumor vasculature.
This dual mechanism of action—tubulin depolymerization and disruption of VE-cadherin signaling—results in a rapid and selective shutdown of blood flow to the tumor, leading to ischemic necrosis of the tumor core while leaving a rim of viable tumor cells at the periphery.[3]
Signaling Pathway
The following diagram illustrates the key signaling pathways affected by fosbretabulin's active metabolite, combretastatin A4.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Fosbretabulin - Wikipedia [en.wikipedia.org]
- 3. A REVIEW AND UPDATE OF THE CURRENT STATUS OF THE VASCULATURE DISABLING AGENT COMBRETASTATIN-A4 PHOSPHATE (CA4P) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Phase I clinical trial of weekly combretastatin A4 phosphate: clinical and pharmacokinetic results - PubMed [pubmed.ncbi.nlm.nih.gov]
Beyond Tubulin: An In-depth Technical Guide to the Cellular Targets of Fosbretabulin Disodium
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fosbretabulin (B40576) disodium (B8443419), a water-soluble prodrug of combretastatin (B1194345) A-4, is a potent vascular disrupting agent (VDA) primarily known for its inhibitory action on tubulin polymerization. This targeted disruption of the microtubule network in endothelial cells leads to a rapid collapse of tumor vasculature and subsequent necrosis. However, accumulating evidence reveals that the profound anti-cancer effects of fosbretabulin extend beyond its direct interaction with tubulin. This technical guide provides a comprehensive overview of the cellular targets and signaling pathways modulated by fosbretabulin, independent of its primary tubulin-binding activity. We will delve into the molecular mechanisms that contribute to its potent anti-vascular and anti-tumor effects, present quantitative data from key studies, detail relevant experimental protocols, and visualize the intricate signaling cascades involved.
Introduction: The Established Role of Fosbretabulin as a Tubulin-Binding Agent
Fosbretabulin disodium (combretastatin A-4 phosphate (B84403), CA4P) is rapidly dephosphorylated in vivo to its active metabolite, combretastatin A-4 (CA4).[1][2] CA4 binds to the colchicine-binding site on β-tubulin, inhibiting the polymerization of tubulin dimers into microtubules.[3][4] This disruption of the microtubule cytoskeleton is particularly effective in rapidly proliferating endothelial cells within the tumor neovasculature. The consequences of this primary mechanism of action include mitotic arrest and apoptosis of endothelial cells, leading to a swift and selective shutdown of blood flow to the tumor.[2][5] While this direct anti-tubulin activity is the cornerstone of fosbretabulin's therapeutic effect, a deeper understanding of its downstream and parallel signaling consequences is crucial for optimizing its clinical application and overcoming potential resistance mechanisms.
Key Cellular Targets and Pathways Beyond Tubulin
The disruption of the microtubule network by fosbretabulin initiates a cascade of signaling events that affect various cellular functions critical for vascular integrity and tumor cell survival. The following sections detail the most significant non-tubulin targets and pathways.
Disruption of the VE-Cadherin Signaling Pathway
A pivotal non-tubulin-mediated effect of fosbretabulin is the disruption of endothelial cell-cell junctions, primarily through the modulation of the vascular endothelial-cadherin (VE-cadherin) signaling pathway.[6][7][8] VE-cadherin is a crucial component of adherens junctions, essential for maintaining the integrity of the vascular endothelium.
Fosbretabulin treatment leads to the rapid disengagement of VE-cadherin, which in turn disrupts the VE-cadherin/β-catenin/Akt signaling cascade.[6][9][10] This disruption results in a significant increase in endothelial cell permeability, a key factor in the vascular shutdown induced by the drug.[7][11] Furthermore, the inhibition of this pathway hinders endothelial cell migration and the formation of capillary-like structures, further contributing to its anti-angiogenic effects.[6] Stabilization of VE-cadherin signaling has been shown to confer resistance to fosbretabulin, underscoring the importance of this pathway in its mechanism of action.[6][7][8]
To visualize the effect of fosbretabulin on VE-cadherin localization, the following immunofluorescence protocol can be employed:
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured on fibronectin-coated glass coverslips to confluence.
-
Treatment: Cells are treated with a desired concentration of fosbretabulin (e.g., 10 nM) for a specified time course (e.g., 30 minutes, 1 hour, 4 hours). A vehicle-treated control group is included.
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Non-specific antibody binding is blocked by incubating the cells in 5% bovine serum albumin (BSA) in PBS for 1 hour.
-
Primary Antibody Incubation: Cells are incubated with a primary antibody against VE-cadherin (e.g., mouse anti-human VE-cadherin) overnight at 4°C.
-
Secondary Antibody Incubation: After washing with PBS, cells are incubated with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG) for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Nuclei are counterstained with DAPI. The coverslips are then mounted onto microscope slides using an anti-fade mounting medium.
-
Imaging: Images are acquired using a fluorescence or confocal microscope to observe changes in VE-cadherin localization at cell-cell junctions.
Caption: Fosbretabulin disrupts VE-cadherin signaling.
Activation of the RhoA/Rho-Kinase (ROCK) Signaling Pathway
The depolymerization of microtubules by fosbretabulin triggers a rapid reorganization of the actin cytoskeleton, a process mediated by the activation of the RhoA/Rho-kinase (ROCK) signaling pathway.[12][13][14] RhoA is a small GTPase that, in its active GTP-bound state, activates ROCK.[15] This signaling cascade leads to the phosphorylation of myosin light chain (MLC), which in turn promotes actomyosin (B1167339) contractility and the formation of actin stress fibers.[14]
These cytoskeletal changes result in significant alterations in endothelial cell morphology, including cell rounding and membrane blebbing.[11][12][14] The increased intracellular tension and changes in cell shape contribute to the formation of intercellular gaps, leading to increased vascular permeability.[12][14] Inhibition of RhoA or ROCK has been shown to abrogate these fosbretabulin-induced effects, confirming the critical role of this pathway.[12][14]
| Treatment | Duration | RhoA-GTP Levels (Fold Change vs. Control) | Reference |
| CA4P (1 µM) | 15 min | ~2.5 | --INVALID-LINK-- |
| CA4P (1 µM) | 30 min | ~3.0 | --INVALID-LINK-- |
-
Cell Lysis: HUVECs are treated with fosbretabulin for various time points. Cells are then lysed with a specific lysis buffer provided in a RhoA activation assay kit (e.g., G-LISA).
-
Protein Quantification: The protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).
-
Assay Procedure: An equal amount of protein from each sample is added to a 96-well plate coated with a Rho-GTP-binding protein.
-
Incubation and Washing: The plate is incubated to allow active, GTP-bound RhoA to bind to the coated protein. The plate is then washed to remove unbound proteins.
-
Detection: A primary antibody specific for RhoA is added, followed by a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Signal Generation and Measurement: A colorimetric HRP substrate is added, and the absorbance is measured at 490 nm using a microplate reader. The signal intensity is proportional to the amount of active RhoA in the sample.
Caption: Fosbretabulin activates RhoA/ROCK signaling.
Induction of Mitochondrial-Dependent Apoptosis
Beyond its effects on endothelial cells, fosbretabulin has been shown to directly induce apoptosis in tumor cells, particularly in hematological malignancies like acute myeloid leukemia (AML).[16][17] This apoptotic process appears to be mediated through a mitochondrial-dependent pathway.
Treatment with fosbretabulin leads to a disruption of the mitochondrial membrane potential and the release of pro-apoptotic proteins from the mitochondria into the cytoplasm.[16][17] Furthermore, an increase in intracellular reactive oxygen species (ROS) has been observed, which contributes to the cytotoxic effects of the drug.[17] The use of antioxidants has been shown to partially protect cells from fosbretabulin-induced cell death, supporting the role of oxidative stress in this process.[17]
-
Cell Culture and Treatment: Leukemic cells (e.g., HL-60) are cultured and treated with various concentrations of fosbretabulin for different time points.
-
Staining: Cells are harvested and stained with a cationic, lipophilic fluorescent dye that accumulates in mitochondria in a membrane potential-dependent manner (e.g., JC-1 or TMRM).
-
Flow Cytometry Analysis: The fluorescence of the stained cells is analyzed by flow cytometry. With JC-1, healthy cells with a high mitochondrial membrane potential will exhibit red fluorescence (J-aggregates), while apoptotic cells with a low potential will show green fluorescence (monomers). With TMRM, a decrease in fluorescence intensity indicates a loss of mitochondrial membrane potential.
-
Data Analysis: The percentage of cells with depolarized mitochondria is quantified for each treatment condition.
References
- 1. Fosbretabulin - Wikipedia [en.wikipedia.org]
- 2. Fosbretabulin | C18H21O8P | CID 5351387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The biology of the combretastatins as tumour vascular targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combretastatin A4 phosphate [pubmed.ncbi.nlm.nih.gov]
- 6. Combretastatin A4 phosphate induces rapid regression of tumor neovessels and growth through interference with vascular endothelial-cadherin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. Combretastatin A4 phosphate induces rapid regression of tumor neovessels and growth through interference with vascular endothelial-cadherin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Facebook [cancer.gov]
- 10. JCI - Combretastatin A4 phosphate induces rapid regression of tumor neovessels and growth through interference with vascular endothelial-cadherin signaling [jci.org]
- 11. selleckchem.com [selleckchem.com]
- 12. An in vivo role for Rho kinase activation in the tumour vascular disrupting activity of combretastatin A-4 3-O-phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. City Research Online - Abstract 1578: A critical role for RhoA-GTPase signaling in the tumor vascular disrupting action of combretastatin-A4-phosphate in vivo [openaccess.city.ac.uk]
- 14. The tumor vascular targeting agent combretastatin A-4-phosphate induces reorganization of the actin cytoskeleton and early membrane blebbing in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. What are RHOA inhibitors and how do they work? [synapse.patsnap.com]
- 16. The microtubule-targeting agent CA4P regresses leukemic xenografts by disrupting interaction with vascular cells and mitochondrial-dependent cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The microtubule-targeting agent CA4P regresses leukemic xenografts by disrupting interaction with vascular cells and mitochondrial-dependent cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Studies of Fosbretabulin Disodium in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosbretabulin (B40576) disodium (B8443419), a water-soluble prodrug of combretabulin A4 (CA4), is a potent vascular-disrupting agent (VDA) that has shown significant promise in preclinical and clinical studies for the treatment of various solid tumors.[1][2][3] Its primary mechanism of action involves the destabilization of the microtubule cytoskeleton in endothelial cells, leading to a rapid collapse of tumor vasculature, reduced blood flow, and subsequent ischemic necrosis of tumor tissue.[1][2] This document provides detailed application notes and experimental protocols for the in vivo evaluation of fosbretabulin disodium in mouse models of cancer.
Mechanism of Action
Upon administration, this compound is rapidly dephosphorylated to its active metabolite, combretastatin (B1194345) A4.[1][3] CA4 binds to the colchicine-binding site on β-tubulin, inhibiting tubulin polymerization and leading to microtubule depolymerization.[1][4] This disruption of the microtubule network in endothelial cells, particularly in the immature and poorly supported tumor neovasculature, results in a cascade of events:
-
Endothelial Cell Shape Change: The disruption of the cytoskeleton causes endothelial cells to change shape and retract.
-
Increased Vascular Permeability: The integrity of the endothelial barrier is compromised, leading to increased permeability.
-
Disruption of VE-cadherin Signaling: this compound disrupts the vascular endothelial-cadherin (VE-cadherin)/β-catenin/Akt signaling pathway, which is crucial for endothelial cell-cell adhesion and survival.[4][5][6]
-
Vascular Collapse and Blood Flow Shutdown: The culmination of these effects is the rapid collapse of tumor blood vessels and a significant reduction in tumor blood flow.[1][2][7]
-
Tumor Necrosis: The resulting ischemia leads to extensive necrosis in the central regions of the tumor.[2][7]
Signaling Pathway Diagram
Caption: Signaling pathway of this compound in tumor endothelial cells.
Quantitative Data Summary
The following tables summarize quantitative data from various preclinical studies on the effects of this compound in mouse models.
Table 1: Effect of this compound on Tumor Blood Flow and Vascular Volume
| Tumor Model | Mouse Strain | Dosage (mg/kg) | Time Point | Parameter | Reduction (%) | Reference |
| C3H Mammary Carcinoma | CDF1 | 100 | 30 min | Tumor Perfusion | ~44% | [8] |
| C3H Mammary Carcinoma | CDF1 | 100 | 60 min | Tumor Perfusion | ~65% | [8] |
| Experimental & Human Breast Cancer | - | - | 6 h | Functional Vascular Volume | 93% | [9] |
| MAC 15A Colon Tumors | - | 100 | 4 h | Vascular Shutdown | Almost Complete | [10] |
Table 2: Tumor Growth Inhibition and Cell Survival
| Tumor Model | Mouse Strain | Dosage (mg/kg) | Treatment Schedule | Endpoint | Result | Reference |
| Kaposi's Sarcoma Xenograft | Athymic | 300 (total) | 3 fractions over 5 or 9 days | Tumor Growth Delay | Significant | [11] |
| - | - | 100 | 24 h post-treatment | Clonogenic Tumor Cell Survival | 90-99% reduction | [7] |
Experimental Protocols
Tumor Model Establishment
A variety of tumor models can be utilized to evaluate the efficacy of this compound. The choice of model will depend on the specific research question.
a. Subcutaneous Xenograft Model (e.g., Anaplastic Thyroid Cancer, Kaposi's Sarcoma)
-
Cell Culture: Culture human tumor cells (e.g., ARO, KAT-4 for anaplastic thyroid cancer) in appropriate media and conditions.
-
Cell Preparation: Harvest cells during the logarithmic growth phase and resuspend in a sterile, serum-free medium or a mixture of medium and Matrigel at a concentration of 1x10^6 to 1x10^7 cells per 100-200 µL.
-
Implantation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: Initiate treatment when tumors reach a predetermined size (e.g., 100-200 mm³).
b. Orthotopic Tumor Model (e.g., Colon Cancer)
-
Surgical Procedure: Anesthetize the mouse and surgically expose the target organ (e.g., cecum for colon cancer).
-
Cell Implantation: Inject tumor cells directly into the wall of the organ.
-
Suturing: Suture the incision and monitor the animal for post-operative recovery.
-
Tumor Growth Monitoring: Monitor tumor growth using imaging techniques (e.g., ultrasound, bioluminescence imaging if using luciferase-expressing cells) or by monitoring for clinical signs.
Preparation and Administration of this compound
-
Reconstitution: this compound is a water-soluble compound. Dissolve it in sterile, isotonic normal saline (0.9% NaCl) to the desired concentration.[8] For some formulations, a few drops of 5% Na2CO3 may be added to ensure clarity.[4]
-
Dosage: Doses in preclinical mouse models typically range from 25 to 300 mg/kg.[11][12] A commonly used and effective dose is 100 mg/kg.[4][8]
-
Administration Route: The most common route of administration is intraperitoneal (i.p.) injection.[4][8][10] Intravenous (i.v.) and subconjunctival injections have also been reported.[13]
-
Treatment Schedule: this compound can be administered as a single dose or in multiple fractions.[11] Combination therapies with chemotherapy or radiation are often staggered, with fosbretabulin administered shortly before or after the other treatment.
Evaluation of Treatment Efficacy
a. Tumor Growth Delay
-
Continue to measure tumor volumes in both treated and control groups throughout the study.
-
Plot mean tumor volume ± SEM versus time for each group.
-
Calculate the tumor growth delay, which is the difference in the time it takes for tumors in the treated and control groups to reach a specific size.
b. Assessment of Vascular Disruption
-
Laser Doppler Flowmetry: This technique can be used to measure tumor perfusion in real-time before and after drug administration.[8]
-
Hoechst 33342 Staining: Inject the fluorescent dye Hoechst 33342 intravenously a few minutes before sacrificing the animals. Perfused blood vessels will be labeled. Excise the tumors, section them, and visualize the fluorescently labeled vessels under a microscope to assess the perfused areas.[12]
-
Immunohistochemistry (IHC): Stain tumor sections with antibodies against endothelial cell markers (e.g., CD31) to quantify microvessel density. A reduction in microvessel density in the central tumor regions is indicative of vascular disruption.
-
Histological Analysis: Perform Hematoxylin and Eosin (H&E) staining on tumor sections to visualize and quantify the extent of tumor necrosis.[7][12]
Experimental Workflow Diagram
Caption: General experimental workflow for in vivo studies of this compound.
Conclusion
This compound is a promising vascular-disrupting agent with a well-defined mechanism of action. The protocols and data presented in this document provide a comprehensive guide for researchers to design and execute robust in vivo studies in mouse models to further investigate its therapeutic potential. Careful consideration of the tumor model, drug formulation and administration, and appropriate efficacy endpoints are crucial for obtaining reliable and reproducible results.
References
- 1. Facebook [cancer.gov]
- 2. A Phase II Trial of Fosbretabulin in Advanced Anaplastic Thyroid Carcinoma and Correlation of Baseline Serum-Soluble Intracellular Adhesion Molecule-1 with Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fosbretabulin - Wikipedia [en.wikipedia.org]
- 4. selleckchem.com [selleckchem.com]
- 5. Combretastatin A4 phosphate induces rapid regression of tumor neovessels and growth through interference with vascular endothelial-cadherin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Combretastatin A4 phosphate induces rapid regression of tumor neovessels and growth through interference with vascular endothelial-cadherin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A REVIEW AND UPDATE OF THE CURRENT STATUS OF THE VASCULATURE DISABLING AGENT COMBRETASTATIN-A4 PHOSPHATE (CA4P) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Early Effects of Combretastatin-A4 Disodium Phosphate on Tumor Perfusion and Interstitial Fluid Pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combretastatin A-4, an agent that displays potent and selective toxicity toward tumor vasculature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vivo and in vitro evaluation of combretastatin A-4 and its sodium phosphate prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preclinical evaluations of therapies combining the vascular targeting agent combretastatin A-4 disodium phosphate and conventional anticancer therapies in the treatment of Kaposi's sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Interaction between combretastatin A-4 disodium phosphate and radiation in murine tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Combretastatin A-4 prodrug in the treatment of a murine model of retinoblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Fosbretabulin Disodium Efficacy in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosbretabulin (B40576) disodium (B8443419), a water-soluble prodrug of combretastatin (B1194345) A4 (CA4), is a potent vascular-disrupting agent (VDA) that shows significant promise in oncology.[1][2] Its primary mechanism of action involves the inhibition of tubulin polymerization, leading to the disruption of the microtubule cytoskeleton in endothelial cells. This results in a cascade of events including mitotic arrest, apoptosis, and ultimately, the shutdown of tumor vasculature, leading to cancer cell death.[3][4][5][6]
These application notes provide a comprehensive overview of standard cell culture assays to evaluate the efficacy of fosbretabulin disodium. Detailed protocols for key assays are provided to enable researchers to assess its anti-proliferative, pro-apoptotic, and anti-angiogenic properties.
Mechanism of Action: A Dual Assault on Tumors
This compound exerts its anti-tumor effects through a dual mechanism:
-
Direct Cytotoxicity: By disrupting microtubule dynamics, fosbretabulin's active form, CA4, induces cell cycle arrest at the G2/M phase and triggers apoptosis in rapidly dividing cells, including both cancer cells and proliferating endothelial cells.[6][7][8]
-
Vascular Disruption: Fosbretabulin selectively targets the tumor neovasculature. The disruption of the endothelial cell cytoskeleton leads to changes in cell shape, increased vascular permeability, and ultimately, the collapse of the tumor's blood supply, causing widespread tumor necrosis.[1][3][4] This vascular disruption is mediated in part by the Rho/Rho-kinase signaling pathway and the disruption of VE-cadherin signaling.[4]
Data Presentation: Quantitative Efficacy of Fosbretabulin and Combretastatin A4
The following tables summarize the in vitro efficacy of this compound and its active metabolite, combretastatin A4 (CA4), across various cell lines and assays.
Table 1: IC50 Values for Tubulin Polymerization Inhibition
| Compound | IC50 (µM) | Assay Conditions |
| This compound | 2.4 | Cell-free tubulin polymerization assay.[3][4][5] |
| Combretastatin A4 | ~0.4 (Kd) | Binding to β-tubulin in a cell-free assay.[3][4] |
Table 2: Anti-proliferative and Cytotoxic IC50 Values
| Compound | Cell Line | Cell Type | Assay | IC50 Value |
| This compound | HUVEC | Human Umbilical Vein Endothelial Cells | Proliferation Assay | ~50 nM |
| Combretastatin A4 | 1A9 | Human Ovarian Cancer | Antiproliferative Assay | 3.6 nM[9] |
| Combretastatin A4 | 518A2 | Human Melanoma | MTT Assay | 0.02 µM[9] |
| Combretastatin A4 | HR | Human Gastric Cancer | MTS Assay | 30 nM[9] |
| Combretastatin A4 | NUGC3 | Human Stomach Cancer | MTS Assay | 8520 nM[9] |
| Combretastatin A4 | HeLa | Human Cervical Cancer | MTT Assay | IC50 of 95.90 µM |
| Combretastatin A4 | JAR | Human Choriocarcinoma | MTT Assay | IC50 of 88.89 µM |
| Combretastatin A4 Analogue (BCS) | A549 | Human Lung Cancer | Growth Inhibition | 0.03 µM[10] |
| Combretastatin A4 Analogue (XN0502) | A549 | Human Lung Cancer | Anti-proliferative Assay | 1.8 µM[7] |
Table 3: Quantitative Effects on Apoptosis and Cell Cycle
| Compound | Cell Line | Effect | Quantification |
| This compound (as CA-4-P) | HUVEC | G2/M Arrest | Characteristic G2/M DNA content observed at ≥7.5 nmol/L.[6] |
| Combretastatin A4 Analogue | AGS | G2/M Arrest | Increase in G2/M population from 11.6% to 50.5% with 15% CKBM treatment.[11] |
| Combretastatin A4 Analogue (BCS) | A549 | Apoptosis (Sub-G1) | Time-dependent increase in sub-G1 DNA content.[10] |
Experimental Protocols
Cell Viability and Cytotoxicity Assays
a) MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is indicative of their viability.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.[7]
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[7]
-
Measure the absorbance at 540 nm using a microplate reader.
b) Sulforhodamine B (SRB) Assay
This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass.
Protocol:
-
Seed cells in a 96-well plate and treat with this compound as described for the MTT assay.
-
After treatment, fix the cells by adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Wash the plate five times with slow-running tap water and allow it to air dry.
-
Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.
-
Quickly rinse the plate four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.
-
Measure the absorbance at 565 nm.
Apoptosis Assay: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Seed cells in a 6-well plate and treat with this compound for the desired time.
-
Harvest the cells (including any floating cells in the medium) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[12]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[13]
-
Incubate the cells for 15 minutes at room temperature in the dark.[12]
-
Add 400 µL of 1X Annexin V binding buffer to each tube.[12]
-
Analyze the cells by flow cytometry within one hour.[12]
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
Protocol:
-
Prepare cell lysates from both treated and untreated cells.
-
Add 50 µL of cell lysate to a 96-well plate.
-
Add 50 µL of 2X Reaction Buffer/DTT mix to each well.
-
Add 5 µL of the DEVD-pNA substrate (4 mM) and incubate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm. The color development is proportional to the caspase-3 activity.
Cell Cycle Analysis
This assay uses flow cytometry to determine the proportion of cells in different phases of the cell cycle.
Protocol:
-
Seed cells and treat with this compound.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while vortexing, and incubate for at least 2 hours at -20°C.
-
Wash the cells with PBS and resuspend in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).[14]
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
Endothelial Cell Tube Formation Assay
This in vitro angiogenesis assay assesses the ability of endothelial cells to form capillary-like structures.
Protocol:
-
Thaw Matrigel on ice and coat the wells of a 96-well plate. Incubate at 37°C for 30-60 minutes to allow the gel to solidify.
-
Seed endothelial cells (e.g., HUVECs) onto the Matrigel-coated wells in the presence of various concentrations of this compound.
-
Observe and photograph the formation of tube-like structures using an inverted microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using angiogenesis analysis software.
Mandatory Visualizations
References
- 1. A Phase II Trial of Fosbretabulin in Advanced Anaplastic Thyroid Carcinoma and Correlation of Baseline Serum-Soluble Intracellular Adhesion Molecule-1 with Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fosbretabulin - Wikipedia [en.wikipedia.org]
- 3. VEGF signaling inside vascular endothelial cells and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Sapphire Bioscience [sapphirebioscience.com]
- 6. The tubulin-binding agent combretastatin A-4-phosphate arrests endothelial cells in mitosis and induces mitotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel combretastatin A-4 derivative XN0502 induces cell cycle arrest and apoptosis in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Tubulin-Binding Agent Combretastatin A-4-Phosphate Arrests Endothelial Cells in Mitosis and Induces Mitotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. G2/M cell cycle arrest and induction of apoptosis by a stilbenoid, 3,4,5-trimethoxy-4'-bromo-cis-stilbene, in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell Cycle Arrest by a Natural Product via G2/M Checkpoint [medsci.org]
- 12. Rho and Rac but not Cdc42 regulate endothelial cell permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. Modulation of G2/M cell cycle arrest and apoptosis by luteolin in human colon cancer cells and xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Optimal dosage and administration of fosbretabulin disodium in xenograft models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the optimal dosage and administration of fosbretabulin (B40576) disodium (B8443419) (also known as Combretastatin (B1194345) A4 Phosphate (B84403) or CA4P) in preclinical xenograft models. The protocols are compiled from various studies and are intended to serve as a guide for designing and executing experiments to evaluate the efficacy of this vascular disrupting agent (VDA).
Mechanism of Action
Fosbretabulin disodium is a water-soluble prodrug that is dephosphorylated in vivo to its active metabolite, combretastatin A4 (CA4).[1][2] CA4 is a potent microtubule-destabilizing agent that selectively targets the tumor vasculature.[3][4] Its primary mechanism involves binding to the colchicine-binding site on β-tubulin, leading to the depolymerization of microtubules in endothelial cells.[5][6] This cytoskeletal disruption results in a cascade of events, including increased endothelial cell permeability and changes in cell morphology, ultimately leading to the collapse of the tumor's blood vessel network.[3][5] This rapid vascular shutdown causes extensive ischemic necrosis within the tumor.[1][4]
A key signaling pathway disrupted by fosbretabulin is the VE-cadherin/β-catenin/Akt pathway, which is crucial for maintaining endothelial cell-cell adhesion and vascular integrity.[1][5] By disrupting this pathway, fosbretabulin further contributes to the breakdown of the tumor vasculature.
// Invisible edges to force layout edge [style=invis]; Fosbretabulin -> Tubulin; Tubulin -> VE_Cadherin; } Caption: Signaling pathway of fosbretabulin leading to vascular collapse.
Quantitative Data Summary
The following tables summarize the dosages, administration routes, and observed effects of this compound in various xenograft models.
Table 1: Fosbretabulin Monotherapy in Xenograft Models
| Cancer Type | Cell Line | Animal Model | Dosage | Administration Route | Key Findings | Reference(s) |
| Non-Hodgkin's Lymphoma | WSU-DLCL2 | ICR-SCID Mice | 200 mg/kg (four divided doses) or 400 mg/kg (two divided doses) | Not Specified | Significant antitumor activity; 80% decrease in tumor blood vessels after 24 hours. | [7] |
| Anaplastic Thyroid Carcinoma | Various ATC cell lines | Athymic Nude Mice | Not Specified | Not Specified | Significantly lower tumor weights and growth rate compared to vehicle. | [8] |
| C3H Mammary Carcinoma | C3H | CDF1 Mice | 100 mg/kg | Intraperitoneal (i.p.) | 93% reduction in vascular volume 6 hours post-administration; significant decrease in interstitial fluid pressure. | [5][9] |
| Kaposi's Sarcoma | KS | Athymic Mice | Up to 300 mg/kg (single or fractionated) | Not Specified | Dose-dependent increase in tumor cell kill; fractionated doses resulted in significant growth delay. | [10] |
| Breast Cancer | MDA-MB-231 | Mice | 120 mg/kg | Intraperitoneal (i.p.) | 50-90% decrease in detected light emission (bioluminescence imaging), indicating vascular shutdown. | [11] |
| Renal Cell Carcinoma | Caki-1 | Not Specified | 100 mg/kg | Not Specified | Administered Mondays, Wednesdays, and Fridays for 2 weeks as part of a combination study. | [4] |
Table 2: Fosbretabulin in Combination Therapy in Xenograft Models
| Cancer Type | Cell Line | Animal Model | Combination Agents | Fosbretabulin Dosage | Key Findings | Reference(s) | | :--- | :--- | :--- | :--- | :--- | :--- | | Anaplastic Thyroid Carcinoma | ARO, KAT-4 | Nude Mice | Paclitaxel (B517696) and Carboplatin | Not Specified | Excellent antineoplastic activity; decreased depth of viable outer rim of tumor cells. |[12] | | Kaposi's Sarcoma | KS | Athymic Mice | Radiation, Cisplatin, or Vinblastine | Not Specified | Enhanced antitumor effects of radiation and chemotherapy by 10-100-fold. |[10] | | Renal Cell Carcinoma | Caki-1 | Not Specified | Avastin (2 mg/kg) | 100 mg/kg | Combination therapy was significantly more effective than single-agent therapy. |[4] |
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound in xenograft models.
General Xenograft Model Development Workflow
Protocol 1: Antitumor and Antiangiogenic Activity in a Non-Hodgkin's Lymphoma Xenograft Model
Adapted from Nabha et al., 2001[7]
-
Cell Line and Culture:
-
Use the WSU-DLCL2 human diffuse large cell lymphoma cell line.
-
Culture cells in an appropriate medium and conditions to ensure viability.
-
-
Animal Model:
-
Use 5-week-old female ICR-SCID mice.
-
-
Tumor Inoculation:
-
Inject 10^7 WSU-DLCL2 cells subcutaneously (s.c.) into the mice.
-
Allow tumors to establish and grow to a predetermined size before starting treatment.
-
-
Drug Preparation and Dosing:
-
The maximum tolerated dose (MTD) was established at 800 mg/kg.
-
For treatment, administer the MTD in divided doses, for example, 200 mg/kg given four times or 400 mg/kg given twice.
-
-
Treatment Schedule:
-
Administer the divided doses over a specified period. The exact timing between doses should be optimized for the model.
-
-
Efficacy Evaluation:
-
Monitor tumor growth by measuring tumor dimensions with calipers.
-
Calculate tumor volume and metrics such as log10 kill, T/C (Treated/Control), and T-C (tumor growth delay).
-
-
Antiangiogenic Analysis:
-
At various time points (e.g., 6, 24, 48, and 120 hours) post-treatment, euthanize a subset of mice.
-
Excise tumors and perform immunohistochemical staining for CD31 to quantify microvessel density.
-
Perform morphological examination (e.g., tetrachrome staining) to assess the extent of necrosis.
-
Protocol 2: Evaluation of Vascular Disruption in a Breast Cancer Xenograft Model
Adapted from Liu et al., 2008[11]
-
Cell Line and Culture:
-
Use MDA-MB-231 human breast tumor cells engineered to express luciferase for bioluminescence imaging (BLI).
-
-
Animal Model:
-
Use immunodeficient mice (e.g., nude mice).
-
-
Tumor Inoculation:
-
Inject luciferase-expressing MDA-MB-231 cells subcutaneously.
-
Monitor tumor growth until they are well-established.
-
-
Drug Preparation and Administration:
-
Prepare this compound in a suitable vehicle.
-
Administer a single dose of 120 mg/kg via intraperitoneal (i.p.) injection.
-
-
Dynamic Bioluminescence Imaging (BLI):
-
Administer the luciferin (B1168401) substrate to the mice.
-
Immediately begin imaging to capture the kinetics of light emission. Typically, light emission peaks around 6 minutes and then declines.
-
Perform a baseline BLI scan before fosbretabulin administration.
-
After drug administration, perform another BLI scan to assess the acute effects on vascular perfusion. A decrease in light emission indicates reduced delivery of the substrate due to vascular shutdown.
-
A follow-up scan at 24 hours can assess the recovery of blood flow.
-
-
Confirmation with MRI:
-
Perform dynamic contrast-enhanced MRI (DCE-MRI) as an orthogonal method to confirm changes in tumor vascularity.
-
-
Histological Confirmation:
-
Euthanize mice and excise tumors for histological analysis to confirm the shutdown of tumor vascular perfusion and assess necrosis.
-
Protocol 3: Assessment of Acute Vascular Effects in a Mammary Carcinoma Model
Adapted from Tozer et al. and Nielsen et al.[5][9]
-
Animal and Tumor Model:
-
Use a C3H mammary carcinoma grown subcutaneously in the right rear foot of female CDF1 mice.
-
Perform experiments when tumors reach approximately 250-350 mm³.
-
-
Drug Preparation and Administration:
-
Dissolve this compound in isotonic normal saline at a concentration of 12.5 mg/ml.
-
Administer a single intraperitoneal (i.p.) injection of 100 mg/kg. This dose is known to be non-toxic and effective at altering tumor perfusion.
-
-
Measurement of Tumor Perfusion and Interstitial Fluid Pressure (IFP):
-
Anesthetize the mice.
-
Use Laser Doppler Flowmetry (LDF) to measure tumor perfusion at set intervals (e.g., every 15 minutes) following drug administration.
-
Continuously record IFP for the duration of the experiment.
-
-
Experimental Timeline:
-
For acute effects within the first 15 minutes, anesthetize the animal 30 minutes before drug administration and begin continuous IFP recording 10 minutes prior to injection.
-
For longer-term effects (up to 90 minutes), administer the drug 10 minutes before anesthesia to allow for vascular equilibration.
-
-
Data Analysis:
-
Normalize IFP and perfusion data to control (saline-treated) animals at corresponding time points.
-
Use appropriate statistical tests (e.g., Mann-Whitney U test) to determine significance.
-
Conclusion
The provided data and protocols demonstrate that this compound is a potent vascular disrupting agent with significant antitumor activity across a range of xenograft models. Optimal dosages typically range from 100 to 200 mg/kg, often administered intraperitoneally. The most profound effects are observed within hours of administration, highlighting its rapid mechanism of action. For sustained antitumor effect, fractionated dosing schedules or combination with other anticancer therapies, such as chemotherapy or antiangiogenic agents, have shown enhanced efficacy. Researchers should carefully consider the specific tumor model and experimental endpoints when designing studies with this compound.
References
- 1. Facebook [cancer.gov]
- 2. Fosbretabulin - Wikipedia [en.wikipedia.org]
- 3. A Phase II Trial of Fosbretabulin in Advanced Anaplastic Thyroid Carcinoma and Correlation of Baseline Serum-Soluble Intracellular Adhesion Molecule-1 with Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A REVIEW AND UPDATE OF THE CURRENT STATUS OF THE VASCULATURE DISABLING AGENT COMBRETASTATIN-A4 PHOSPHATE (CA4P) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Evaluation of combretastatin A-4 prodrug in a non-Hodgkin's lymphoma xenograft model: preclinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Combretastatin A4 phosphate has primary antineoplastic activity against human anaplastic thyroid carcinoma cell lines and xenograft tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Early Effects of Combretastatin-A4 Disodium Phosphate on Tumor Perfusion and Interstitial Fluid Pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preclinical evaluations of therapies combining the vascular targeting agent combretastatin A-4 disodium phosphate and conventional anticancer therapies in the treatment of Kaposi's sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antivascular effects of combretastatin A4 phosphate in breast cancer xenograft assessed using dynamic bioluminescence imaging and confirmed by MRI [pubmed.ncbi.nlm.nih.gov]
- 12. Combination chemotherapy including combretastatin A4 phosphate and paclitaxel is effective against anaplastic thyroid cancer in a nude mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Tumor Blood Flow Following Fosbretabulin Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosbretabulin (B40576), a combretastatin (B1194345) A-4 phosphate (B84403) (CA4P) prodrug, is a potent vascular-disrupting agent (VDA) that selectively targets the tumor neovasculature.[1] Its mechanism of action involves the depolymerization of tubulin in endothelial cells, leading to a cascade of events that culminates in the rapid shutdown of tumor blood flow and subsequent tumor necrosis.[2] Accurate and reproducible measurement of changes in tumor blood flow is therefore critical for evaluating the pharmacodynamic effects of fosbretabulin and similar VDAs in both preclinical and clinical settings.
These application notes provide detailed protocols for three widely used imaging modalities for quantifying tumor blood flow: Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI), Positron Emission Tomography (PET), and Doppler Ultrasonography.
Mechanism of Action of Fosbretabulin
Fosbretabulin is a water-soluble prodrug that is rapidly dephosphorylated in vivo to its active metabolite, combretastatin A-4 (CA4). CA4 binds to the colchicine-binding site on β-tubulin, inhibiting microtubule polymerization. This disruption of the microtubule cytoskeleton in endothelial cells triggers a signaling cascade that leads to increased vascular permeability and vascular collapse. A key pathway affected is the VE-cadherin/β-catenin/Akt signaling pathway, which is crucial for maintaining endothelial cell-cell junctions and vascular integrity. The disruption of this pathway contributes significantly to the vascular-disrupting effects of fosbretabulin.[1]
References
- 1. A Phase II Trial of Fosbretabulin in Advanced Anaplastic Thyroid Carcinoma and Correlation of Baseline Serum-Soluble Intracellular Adhesion Molecule-1 with Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A REVIEW AND UPDATE OF THE CURRENT STATUS OF THE VASCULATURE DISABLING AGENT COMBRETASTATIN-A4 PHOSPHATE (CA4P) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunohistochemical Analysis of Fosbretabulin-Treated Tumor Tissues
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fosbretabulin (B40576) (Combretastatin A4-Phosphate, CA4P) is a potent vascular disrupting agent (VDA) that selectively targets the tumor neovasculature, leading to a rapid shutdown of blood flow and subsequent tumor necrosis.[1][2] Immunohistochemistry (IHC) is a critical technique for elucidating the in situ cellular and molecular effects of fosbretabulin treatment on tumor tissues. These application notes provide detailed protocols for the IHC staining of key biomarkers to assess the pharmacological effects of fosbretabulin, including its impact on vascularity, cell proliferation, hypoxia, and apoptosis.
Mechanism of Action of Fosbretabulin
Fosbretabulin is a water-soluble prodrug that is dephosphorylated in vivo to its active form, combretastatin (B1194345) A4 (CA4).[3] CA4 binds to the colchicine-binding site on β-tubulin, leading to the destabilization of microtubules in endothelial cells.[3] This disruption of the endothelial cytoskeleton results in increased vascular permeability and the breakdown of cell-cell junctions, mediated by molecules such as Vascular Endothelial-cadherin (VE-cadherin). The consequent vascular collapse deprives the tumor core of oxygen and nutrients, inducing widespread necrosis.[4]
Key Immunohistochemical Markers
The following markers are essential for evaluating the biological effects of fosbretabulin in tumor tissues:
-
CD31 (PECAM-1): A marker for endothelial cells, used to assess microvessel density (MVD) and vascular disruption.[5][6]
-
Ki-67: A nuclear protein associated with cellular proliferation, used to determine the growth fraction of the tumor.[7][8]
-
HIF-1α (Hypoxia-Inducible Factor 1-alpha): A key transcription factor that is stabilized under hypoxic conditions, indicating reduced oxygen supply due to vascular shutdown.[9]
-
Cleaved Caspase-3: An executioner caspase that is activated during apoptosis, serving as a marker for programmed cell death.[10][11]
Quantitative Data Summary
The following tables summarize the expected quantitative changes in biomarker expression following fosbretabulin treatment, based on preclinical studies. The exact values can vary depending on the tumor model, drug dosage, and time point of analysis.
Table 1: Effects of Fosbretabulin on Tumor Vasculature and Necrosis
| Parameter | Time Point Post-Treatment | Expected Change | Reference |
| Microvessel Density (CD31+) | 4-6 hours | Significant decrease | [12][4] |
| Perfused Vessels | 4-6 hours | Significant reduction | [12] |
| Tumor Necrosis | 24 hours | Extensive central necrosis | [12] |
Table 2: Effects of Fosbretabulin on Cell Proliferation, Hypoxia, and Apoptosis
| Marker | Time Point Post-Treatment | Expected Change in Staining | Reference |
| Ki-67 | 24-48 hours | Decrease in viable tumor rim | [12] |
| HIF-1α | 6-24 hours | Increase in perinecrotic regions | [9] |
| Cleaved Caspase-3 | 6-24 hours | Increase in apoptotic bodies | [10] |
Experimental Protocols
General Protocol for Immunohistochemistry of Formalin-Fixed, Paraffin-Embedded (FFPE) Tissues
This protocol provides a general framework for IHC staining. Specific conditions for each primary antibody are detailed in the subsequent sections.
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5-10 minutes each.
-
Rehydrate through a graded series of ethanol (B145695): 100% (2x, 5 min each), 95% (5 min), 70% (5 min), and 50% (5 min).
-
Rinse with distilled water.[13]
-
-
Antigen Retrieval:
-
This step is crucial for unmasking epitopes cross-linked by formalin fixation.[14]
-
Heat-Induced Epitope Retrieval (HIER): Immerse slides in a retrieval solution (e.g., 10 mM Sodium Citrate, pH 6.0 or Tris/EDTA, pH 9.0) and heat in a pressure cooker, steamer, or water bath at 95-100°C for 20-30 minutes.[15][16] Allow slides to cool for at least 20 minutes at room temperature.
-
Proteolytic-Induced Epitope Retrieval (PIER): Incubate sections with an enzyme such as Proteinase K or Trypsin at 37°C for a predetermined time.
-
-
Blocking:
-
Quench endogenous peroxidase activity by incubating slides in 3% hydrogen peroxide in methanol (B129727) or PBS for 10-15 minutes.[1][17]
-
Block non-specific antibody binding by incubating with a blocking serum (e.g., 5-10% normal serum from the species of the secondary antibody) for 30-60 minutes at room temperature.[1]
-
-
Primary Antibody Incubation:
-
Secondary Antibody and Detection:
-
Wash slides three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Incubate with a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate (for ABC method), or with an HRP-polymer-conjugated secondary antibody.[1][19]
-
Visualize the signal with a chromogen such as 3,3'-Diaminobenzidine (DAB), which produces a brown precipitate.[18]
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin (B73222) to visualize cell nuclei.[1]
-
Dehydrate slides through a graded ethanol series and clear in xylene.
-
Mount with a permanent mounting medium.
-
Specific Protocols for Key Markers
1. CD31 Staining for Microvessel Density (MVD)
-
Primary Antibody: Rabbit or mouse anti-CD31 antibody.
-
Antigen Retrieval: HIER with 10 mM Sodium Citrate buffer (pH 6.0) is commonly used.[20]
-
Primary Antibody Dilution: Typically 1:50 to 1:200.
-
Quantification: MVD is often quantified by counting the number of CD31-positive vessels in several high-power fields or by using image analysis software to measure the total vascular area.[5][21]
2. Ki-67 Staining for Proliferation Index
-
Primary Antibody: Rabbit monoclonal [D2H10] or mouse monoclonal [MIB-1] anti-Ki-67 antibody.
-
Antigen Retrieval: HIER with 10 mM Sodium Citrate buffer (pH 6.0).[18]
-
Primary Antibody Dilution: Typically 1:100 to 1:400.[1]
-
Quantification: The Ki-67 proliferation index is calculated as the percentage of Ki-67-positive tumor cell nuclei among the total number of tumor cells counted in representative fields.[22][23]
3. HIF-1α Staining for Hypoxia
-
Primary Antibody: Rabbit or mouse anti-HIF-1α antibody.
-
Special Handling: Due to the rapid degradation of HIF-1α in the presence of oxygen, immediate and proper fixation of the tissue is critical.[24][25]
-
Antigen Retrieval: HIER with 10 mM Sodium Citrate buffer (pH 6.0) or Tris/EDTA (pH 9.0).[2]
-
Primary Antibody Dilution: Typically 1:100 to 1:500.
-
Quantification: The extent of hypoxia is often assessed by measuring the percentage of the tumor area with positive nuclear HIF-1α staining.
4. Cleaved Caspase-3 Staining for Apoptosis
-
Primary Antibody: Rabbit polyclonal or monoclonal antibody specific for the cleaved form of caspase-3 (Asp175).[11]
-
Antigen Retrieval: HIER with 10 mM Sodium Citrate buffer (pH 6.0).[10]
-
Primary Antibody Dilution: Typically 1:100 to 1:400.[1]
-
Quantification: The apoptotic index can be determined by counting the number of cleaved caspase-3-positive cells per high-power field or as a percentage of the total tumor cells.
Visualizations
Caption: Experimental workflow for IHC staining.
Caption: Fosbretabulin's signaling pathway.
References
- 1. IHC staining for ki67 and cleaved caspase-3 [bio-protocol.org]
- 2. Immunohistochemistry Protocol for HIF-1 alpha Antibody (NB110-57031): Novus Biologicals [novusbio.com]
- 3. Double Immunohistochemical Staining Method for HIF-1α and its Regulators PHD2 and PHD3 in Formalin Fixed Paraffin Embedded Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. niehs.nih.gov [niehs.nih.gov]
- 5. Tumor Microvessel Density as a Potential Predictive Marker for Bevacizumab Benefit: GOG-0218 Biomarker Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flow cytometric quantification of tumour endothelial cells; an objective alternative for microvessel density assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Assessment of Ki67 in Breast Cancer: Updated Recommendations From the International Ki67 in Breast Cancer Working Group - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immunohistochemical Detection of Changes in Tumor Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. SignalStain® Apoptosis (Cleaved Caspase-3) IHC Detection Kit | Cell Signaling Technology [cellsignal.com]
- 12. The Typical Immunohistochemistry Workflow - Nordic Biosite [nordicbiosite.com]
- 13. genomeme.ca [genomeme.ca]
- 14. biocompare.com [biocompare.com]
- 15. docs.abcam.com [docs.abcam.com]
- 16. sysy-histosure.com [sysy-histosure.com]
- 17. Cancer Histology Core [pathbio.med.upenn.edu]
- 18. Ki67 immunohistochemistry staining [bio-protocol.org]
- 19. Immunohistochemistry (IHC) Workflow | Rockland [rockland.com]
- 20. cancer.wisc.edu [cancer.wisc.edu]
- 21. researchgate.net [researchgate.net]
- 22. Ki-67 Proliferation Index | BCM [bcm.edu]
- 23. Digital image analysis of Ki67 proliferation index in breast cancer using virtual dual staining on whole tissue sections: clinical validation and inter-platform agreement - PMC [pmc.ncbi.nlm.nih.gov]
- 24. abcam.cn [abcam.cn]
- 25. Validation of a Hypoxia-Inducible Factor-1α Specimen Collection Procedure and Quantitative ELISA in Solid Tumor Tissues - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Fosbretabulin Disodium in Combination with Radiotherapy
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Fosbretabulin (B40576) disodium (B8443419), also known as Combretastatin (B1194345) A4-Phosphate (CA4P), is a water-soluble prodrug of combretastatin A4, a potent vascular disrupting agent (VDA) originally isolated from the African bush willow, Combretum caffrum.[1][2][3] As a VDA, fosbretabulin selectively targets and disrupts the established tumor vasculature, leading to a rapid shutdown of blood flow and subsequent ischemic necrosis within the tumor core.[3][4] This mechanism provides a strong rationale for its use in combination with conventional cancer therapies such as radiotherapy.[4][5][6] Preclinical and early clinical studies have demonstrated that the combination of fosbretabulin and radiotherapy can lead to enhanced antitumor effects.[5][6][7] These notes provide an overview of the mechanism of action, a summary of key preclinical and clinical data, and detailed protocols for experimental studies.
Mechanism of Action
Fosbretabulin exerts its anti-vascular effects through a dual mechanism of action following its dephosphorylation to the active metabolite, combretastatin A4 (CA4):[1]
-
Microtubule Depolymerization: CA4 binds to tubulin, preventing microtubule polymerization. This leads to mitotic arrest and apoptosis specifically in endothelial cells, which are more sensitive to microtubule disruption than many tumor cells.[1][3]
-
Disruption of Endothelial Cell Junctions: This agent also disrupts the VE-cadherin/β-catenin/Akt signaling pathway, which is crucial for endothelial cell-cell adhesion.[1] This leads to the collapse of the tumor vasculature.[1][8]
The combination of these actions results in a rapid and selective shutdown of blood flow within the tumor, causing extensive secondary necrosis of tumor tissue.[1][3][4] The selectivity for tumor vasculature is attributed to the immature and poorly formed nature of tumor blood vessels, which lack the robust smooth muscle support of normal vasculature.[3][8]
Signaling Pathway of Fosbretabulin Disodium
Caption: Mechanism of action of fosbretabulin in tumor endothelial cells.
Data Presentation
Table 1: Summary of Preclinical Studies of Fosbretabulin in Combination with Radiotherapy
| Tumor Model | Animal Model | Fosbretabulin (CA4P) Dose | Radiotherapy (RT) Dose & Schedule | Key Findings | Reference |
| C3H Mammary Carcinoma | CDF1 Mice | 250 mg/kg (single i.p. injection) | Localized X-rays | Significantly enhanced tumor response to radiation. The greatest effect was observed when CA4P was given with another VTA (TNP-470) and radiation. | [6] |
| C3H Mammary Carcinoma | CDF1 Mice | 25 mg/kg (i.p.) | Mild thermoradiotherapy (41.5°C for 60 min) | Significantly increased radiation-induced local tumor control. | [9] |
| KHT Sarcoma | Rodent Model | 100 mg/kg (i.p.) | Not specified | Significantly enhanced tumor killing compared to radiation alone. Showed extensive necrosis (~90%) by 24h post-treatment. | [7] |
| Murine CH3 Tumors | Mouse Model | Not specified | Single dose | No improvement in local control when given 60 minutes before radiation. Improved results when given concurrently or after radiotherapy. | [5] |
Table 2: Summary of Clinical Trials of Fosbretabulin in Combination with Radiotherapy
| Cancer Type | Phase | Fosbretabulin (CA4P) Dose | Radiotherapy (RT) Regimen | Key Findings | Reference |
| Non-Small-Cell Lung Cancer (NSCLC) | Phase I | 50 mg/m² (escalated to 63 mg/m²) | 27 Gy in 6 fractions over 3 weeks | Responses seen in 7 of 18 patients with NSCLC. The combination was generally well-tolerated. | [10] |
| Prostate Adenocarcinoma | Phase I | 50 mg/m² (escalated to 63 mg/m²) | 55 Gy in 20 fractions over 4 weeks | Dose-limiting toxicities (reversible ataxia, oculomotor nerve palsy) at 63 mg/m². At 3 years, 3 of 18 patients had PSA relapse. | [10] |
| Squamous Cell Carcinoma of the Head and Neck (SCCHN) | Phase I | 50 mg/m² | 66 Gy in 33 fractions over 6 weeks (with Cetuximab) | Dose-limiting toxicity of cardiac ischemia in two patients. | [10] |
| Anaplastic Thyroid Carcinoma (ATC) | Phase II (single agent) | 45 mg/m² (IV infusion on days 1, 8, 15 of a 28-day cycle) | N/A | No objective responses, but one-third of patients survived more than 6 months. Median survival was 4.7 months. | [8] |
Experimental Protocols
Protocol 1: Preclinical Evaluation of Fosbretabulin with Radiotherapy in a Murine Mammary Carcinoma Model
This protocol is a composite based on methodologies described in preclinical studies.[6][9][11]
1. Materials and Cell Lines:
-
This compound (CA4P): Supplied by a pharmaceutical provider (e.g., OXiGENE, Inc.). Dissolve in isotonic normal saline to a concentration of 12.5 mg/ml.[11]
-
Irradiation Equipment: A small animal radiation research platform (SARRP) or a standard 230-kV X-ray source.[6][12]
2. Tumor Implantation and Growth:
-
Implant C3H mammary carcinoma cells into the rear foot of female CDF1 mice.[6][9]
-
Allow tumors to grow to a specified size (e.g., 200 mm³).[6][9]
-
Randomize mice into treatment groups (e.g., Control, RT alone, CA4P alone, CA4P + RT).
3. Treatment Administration:
-
Fosbretabulin (CA4P): Administer a single intraperitoneal (i.p.) injection at a dose of 25-250 mg/kg.[6][9]
-
Radiotherapy (RT):
4. Assessment of Tumor Response:
-
Tumor Growth Delay: Measure tumor dimensions with calipers every other day and calculate tumor volume. Tumor growth delay is the time it takes for tumors in the treated groups to reach a predetermined size compared to the control group.[6]
-
Tumor Control Assay: Monitor for local tumor recurrence over a period of time (e.g., 90 days) to determine the percentage of tumors controlled by the treatment.[9]
-
Histological Analysis: At specified time points, euthanize a subset of mice, excise tumors, and fix in formalin for histological staining (e.g., H&E) to assess the extent of necrosis.[7]
5. Toxicity Assessment:
-
Monitor mouse body weight and general health status throughout the experiment.[6]
-
Note any signs of systemic toxicity.[6]
Preclinical Experimental Workflow
Caption: Workflow for preclinical evaluation of fosbretabulin and radiotherapy.
Protocol 2: Phase I Clinical Trial Design for Fosbretabulin with Radiotherapy
This protocol is a generalized framework based on a reported Phase I trial.[10]
1. Patient Eligibility:
-
Patients with histologically confirmed, inoperable advanced solid tumors (e.g., NSCLC, prostate adenocarcinoma).
-
ECOG performance status of 0-1.
-
Adequate organ function.
-
Exclusion criteria: Prior therapy with CA4P, central nervous system metastases, recent surgery, history of significant cardiovascular disease.[13]
2. Study Design:
-
Open-label, single-arm, dose-escalation study.
-
Enroll patients in cohorts to receive escalating doses of fosbretabulin in combination with a standard radiotherapy regimen for their cancer type.
3. Treatment Plan:
-
Radiotherapy: Administer standard-of-care radiotherapy. Examples:
-
Fosbretabulin (CA4P):
4. Safety and Toxicity Monitoring:
-
Dose-Limiting Toxicities (DLTs): Monitor for DLTs in the first cycle of treatment (e.g., Grade 3 or 4 non-hematologic toxicity, Grade 4 hematologic toxicity).
-
Cardiovascular Monitoring:
-
Adverse Event Reporting: Record all adverse events according to Common Terminology Criteria for Adverse Events (CTCAE).
5. Efficacy Assessment:
-
Tumor Response: Evaluate tumor response using Response Evaluation Criteria in Solid Tumors (RECIST) at baseline and at specified intervals post-treatment.
-
Biomarker Analysis: For specific cancers (e.g., prostate), monitor relevant biomarkers like prostate-specific antigen (PSA).[10]
6. Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis (Optional):
-
Collect blood samples at various time points to determine the pharmacokinetic profile of fosbretabulin.
-
Correlate drug levels with pharmacodynamic markers of vascular disruption (e.g., changes in plasma VEGF, dynamic contrast-enhanced MRI).[13]
Logical Flow for Clinical Trial Dose Escalation
Caption: Decision-making flow for a Phase I dose-escalation trial.
References
- 1. Facebook [cancer.gov]
- 2. Fosbretabulin - Wikipedia [en.wikipedia.org]
- 3. A REVIEW AND UPDATE OF THE CURRENT STATUS OF THE VASCULATURE DISABLING AGENT COMBRETASTATIN-A4 PHOSPHATE (CA4P) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combination of vascular disrupting agents and ionizing radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Radiotherapy in combination with vascular-targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combining Vascular Targeting Agents with Radiation: An Effective Anti-Tumor Treatment but Associated with Radiation-Induced Systemic Toxicity [mdpi.com]
- 7. Preclinical studies of the novel vascular disrupting agent MN-029 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Phase II Trial of Fosbretabulin in Advanced Anaplastic Thyroid Carcinoma and Correlation of Baseline Serum-Soluble Intracellular Adhesion Molecule-1 with Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combretastatin A-4 disodium phosphate: a vascular targeting agent that improves that improves the anti-tumor effects of hyperthermia, radiation, and mild thermoradiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phase Ib trial of radiotherapy in combination with combretastatin-A4-phosphate in patients with non-small-cell lung cancer, prostate adenocarcinoma, and squamous cell carcinoma of the head and neck - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Early Effects of Combretastatin-A4 Disodium Phosphate on Tumor Perfusion and Interstitial Fluid Pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. labcorp.com [labcorp.com]
- 13. researchgate.net [researchgate.net]
- 14. ascopubs.org [ascopubs.org]
- 15. researchgate.net [researchgate.net]
- 16. Clinical trial experience with CA4P anticancer therapy: focus on efficacy, cardiovascular adverse events, and hypertension management - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Angiogenesis Assays with Fosbretabulin Disodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosbretabulin (B40576) disodium (B8443419), a water-soluble prodrug of combretastatin (B1194345) A4 (CA4), is a potent vascular-disrupting agent (VDA) that demonstrates significant anti-angiogenic and antineoplastic activities.[1][2] Its primary mechanism of action involves the destabilization of microtubules by binding to the colchicine-binding site on tubulin, leading to mitotic arrest and apoptosis in endothelial cells.[1] Furthermore, fosbretabulin disrupts the vascular endothelial (VE)-cadherin signaling pathway, which is crucial for endothelial cell-cell adhesion, migration, and capillary tube formation.[1][3][4] This dual mechanism leads to the collapse of tumor vasculature and subsequent necrosis of tumor tissue.[1]
These application notes provide detailed protocols for key in vitro angiogenesis assays to evaluate the efficacy of fosbretabulin disodium. The assays described are endothelial cell proliferation, tube formation, and cell migration, which are fundamental in assessing the anti-angiogenic potential of a compound.
Mechanism of Action of this compound
This compound exerts its anti-angiogenic effects through two primary mechanisms:
-
Microtubule Destabilization: The active metabolite, combretastatin A4, binds to β-tubulin, inhibiting its polymerization into microtubules.[5] This disruption of the cytoskeleton leads to cell shape changes, mitotic arrest, and ultimately apoptosis in rapidly proliferating endothelial cells.[5][6]
-
Disruption of VE-Cadherin Signaling: Fosbretabulin interferes with the VE-cadherin/β-catenin/Akt signaling pathway.[1][3][7][8][9][10][11] This leads to the disengagement of VE-cadherin at cell-cell junctions, increased endothelial permeability, and inhibition of endothelial cell migration and tube formation.[3][5]
Below is a diagram illustrating the signaling pathways affected by this compound.
Caption: Signaling pathways affected by this compound.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound (CA4P) in various in vitro angiogenesis assays.
Table 1: Inhibition of Tubulin Polymerization
| Compound | Assay | Parameter | Value | Reference |
| This compound (CA4P) | Tubulin Polymerization Assay | IC50 | 2.4 µM | [5] |
Table 2: Effects on Endothelial Cell Proliferation and Migration
| Cell Line | Assay | Treatment | Concentration | Effect | Reference |
| HUVEC | Proliferation | CA4P | 5-10 nM | Significant decrease in FGF-2 or VEGF-A stimulated proliferation | [3] |
| HUVEC | Migration (Wound Healing) | CA4P | 10 nM | Complete blockage of FGF-2 mediated migration | [3] |
| HUVEC | Proliferation | CA4P | ≥ 0.1 ng/mL | Inhibition of proliferation | [12] |
| HUVEC | Migration (Wound Healing) | CA4P | 0.01 µg/mL | Inhibition of migration | [12] |
Experimental Protocols
Endothelial Cell Tube Formation Assay
This assay evaluates the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix.
Workflow Diagram:
Caption: Workflow for the endothelial cell tube formation assay.
Detailed Protocol:
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Basement Membrane Extract (e.g., Matrigel® or Geltrex®)
-
This compound
-
Vehicle control (e.g., sterile PBS or DMSO)
-
96-well tissue culture plates
-
Inverted microscope with imaging software
Procedure:
-
Plate Coating:
-
Cell Preparation and Seeding:
-
Culture HUVECs to 80-90% confluency.
-
Harvest the cells using trypsin and resuspend them in endothelial cell growth medium at a concentration of 2 x 10⁵ cells/mL.
-
Prepare serial dilutions of this compound in the cell suspension. A vehicle control should also be prepared.
-
Seed 100 µL of the cell suspension (2 x 10⁴ cells) onto the solidified basement membrane extract in each well.[16]
-
-
Incubation:
-
Data Acquisition and Analysis:
-
After incubation, visualize and capture images of the tube-like structures using an inverted microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software like ImageJ with the Angiogenesis Analyzer plugin.[2][4][17][18][19]
-
Endothelial Cell Proliferation Assay
This assay measures the effect of this compound on the proliferation of endothelial cells.
Workflow Diagram:
Caption: Workflow for the endothelial cell proliferation assay.
Detailed Protocol:
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium
-
This compound
-
Vehicle control
-
96-well tissue culture plates
-
Cell proliferation assay reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest HUVECs and resuspend them in complete medium.
-
Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight at 37°C.
-
-
Treatment:
-
The next day, replace the medium with fresh medium containing serial dilutions of this compound or vehicle control.
-
Incubate the plate for 24 to 72 hours at 37°C.
-
-
Quantification of Proliferation:
-
At the end of the incubation period, add the cell proliferation reagent to each well according to the manufacturer's protocol.
-
Incubate for the recommended time.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
Endothelial Cell Migration (Wound Healing) Assay
This assay assesses the effect of this compound on the directional migration of endothelial cells.
Workflow Diagram:
Caption: Workflow for the endothelial cell migration assay.
Detailed Protocol:
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium
-
This compound
-
Vehicle control
-
24- or 48-well tissue culture plates
-
Sterile 200 µL pipette tip or a cell scraper
-
Inverted microscope with a camera
Procedure:
-
Cell Seeding and Monolayer Formation:
-
Seed HUVECs in a 24- or 48-well plate at a density that will result in a confluent monolayer after 24-48 hours.
-
-
Wound Creation:
-
Once the cells are confluent, create a "scratch" or wound in the center of the monolayer using a sterile 200 µL pipette tip.[24]
-
Wash the wells gently with PBS to remove any detached cells.
-
-
Treatment and Image Acquisition:
-
Data Analysis:
-
Measure the area of the wound in the images from each time point using image analysis software.
-
Calculate the percentage of wound closure for each treatment condition relative to the initial wound area at T=0.[6][28][29][30][31]
-
Compare the migration rates between the fosbretabulin-treated groups and the control group.
-
Conclusion
The in vitro angiogenesis assays detailed in these application notes provide a robust framework for characterizing the anti-angiogenic properties of this compound. By systematically evaluating its effects on endothelial cell proliferation, tube formation, and migration, researchers can gain valuable insights into its mechanism of action and therapeutic potential. Consistent application of these detailed protocols will ensure reproducible and reliable data for drug development and cancer research.
References
- 1. clyte.tech [clyte.tech]
- 2. A Comprehensive Look at In Vitro Angiogenesis Image Analysis Software - PMC [pmc.ncbi.nlm.nih.gov]
- 3. VE-Cadherin: At the Front, Center, and Sides of Endothelial Cell Organization and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Angiogenesis Analyzer for ImageJ - Gilles Carpentier Research Web Site: Computer Image Analysis [image.bio.methods.free.fr]
- 5. selleckchem.com [selleckchem.com]
- 6. [PDF] In vitro cell migration quantification method for scratch assays | Semantic Scholar [semanticscholar.org]
- 7. content-assets.jci.org [content-assets.jci.org]
- 8. Combretastatin A4 phosphate induces rapid regression of tumor neovessels and growth through interference with vascular endothelial-cadherin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combretastatin A4 phosphate induces rapid regression of tumor neovessels and growth through interference with vascular endothelial-cadherin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cellbiolabs.com [cellbiolabs.com]
- 11. researchgate.net [researchgate.net]
- 12. devtoolsdaily.com [devtoolsdaily.com]
- 13. Strategic Endothelial Cell Tube Formation Assay: Comparing Extracellular Matrix and Growth Factor Reduced Extracellular Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bioscience.co.uk [bioscience.co.uk]
- 16. benchchem.com [benchchem.com]
- 17. biii.eu [biii.eu]
- 18. m.youtube.com [m.youtube.com]
- 19. Angiogenesis Analyzer for ImageJ — A comparative morphometric analysis of “Endothelial Tube Formation Assay” and “Fibrin Bead Assay”. - Gilles Carpentier Research Web Site: Computer Image Analysis [image.bio.methods.free.fr]
- 20. Star Republic: Guide for Biologists [sciencegateway.org]
- 21. researchgate.net [researchgate.net]
- 22. m.youtube.com [m.youtube.com]
- 23. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Enhancing angiogenesis through secretomes: Insights from scratch wound assay - PMC [pmc.ncbi.nlm.nih.gov]
- 25. An introduction to the wound healing assay using live-cell microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 26. clyte.tech [clyte.tech]
- 27. bitesizebio.com [bitesizebio.com]
- 28. royalsocietypublishing.org [royalsocietypublishing.org]
- 29. In vitro cell migration quantification method for scratch assays — Ludwig Cancer Research [ludwig.ox.ac.uk]
- 30. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 31. An optimized method for accurate quantification of cell migration using human small intestine cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Resistance to Fosbretabulin Disodium
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with fosbretabulin (B40576) disodium (B8443419). The content is designed to address specific experimental challenges related to drug resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for fosbretabulin disodium?
This compound is a water-soluble prodrug that is rapidly dephosphorylated in vivo to its active metabolite, combretastatin (B1194345) A4 (CA4).[1][2] CA4 functions as a vascular disrupting agent (VDA) by binding to the colchicine-binding site on β-tubulin in endothelial cells.[3] This binding inhibits tubulin polymerization, leading to the destabilization of the endothelial cell cytoskeleton.[4] The consequences of this are twofold:
-
Microtubule Depolymerization: Disruption of the microtubule network leads to endothelial cell shape changes, mitotic arrest, and apoptosis.[1][5]
-
VE-Cadherin Signaling Disruption: Fosbretabulin disrupts vascular endothelial (VE)-cadherin signaling, a key component for maintaining vascular integrity. This leads to increased vascular permeability and a collapse of the tumor vasculature.[1][5][6]
The combined effects result in a rapid shutdown of tumor blood flow, leading to extensive ischemic necrosis in the tumor core.[1][7]
Q2: My cancer cell line appears resistant to this compound in vitro. What could be the reason?
Fosbretabulin's primary targets are endothelial cells, not typically the tumor cells themselves. Therefore, assessing its direct cytotoxicity on cancer cell lines in a standard in vitro proliferation assay may not reflect its in vivo efficacy, which is mainly due to its anti-vascular effects.[4] However, some studies have reported direct cytotoxic effects on certain tumor lines.[4]
If you are investigating direct anti-tumor effects and observing resistance, consider the following potential mechanisms:
-
Alterations in β-tubulin isotypes: Changes in the expression levels of different β-tubulin isotypes can affect the binding affinity of combretastatin A4.[8] For example, altered expression of class I and III β-tubulin has been observed in resistant non-small cell lung carcinoma cells.[8]
-
Metabolic inactivation: The active metabolite, combretastatin A-4, can be inactivated through processes like glucuronidation in cancer cells with high expression of uridine (B1682114) 5'-diphosphoglucuronosyl transferase (UGT) enzymes.[8]
Q3: In my in vivo xenograft model, this compound initially reduces tumor volume, but the tumor eventually regrows. Why is this happening?
This is a common observation with vascular disrupting agents. The regrowth is typically attributed to a peripheral rim of viable tumor cells that survive the initial vascular shutdown.[7][9] These surviving cells are often located at the tumor-normal tissue interface where they can still receive oxygen and nutrients from the surrounding healthy vasculature. This phenomenon is a primary mechanism of resistance to fosbretabulin monotherapy.
Q4: What is the role of hypoxia in the development of resistance to this compound?
Hypoxia is a critical factor in the resistance to fosbretabulin. While the drug induces acute hypoxia and necrosis in the tumor core, the surviving peripheral tumor cells exist in a chronically hypoxic microenvironment.[10] This hypoxia can drive resistance through several mechanisms:
-
Upregulation of pro-angiogenic factors: Hypoxia is a potent stimulus for the expression of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF). This can promote the revascularization of the tumor, leading to regrowth.
-
Selection for resistant cell populations: The hypoxic conditions can select for cancer cells that are inherently more resistant to therapy-induced stress and apoptosis.
-
Epithelial-to-mesenchymal transition (EMT): Hypoxia can induce EMT, a process that has been linked to increased therapeutic resistance and metastasis.
Troubleshooting Guides
Problem 1: Inconsistent or suboptimal anti-tumor response in vivo.
| Possible Cause | Troubleshooting Suggestion |
| Suboptimal Dosing or Schedule | Review preclinical literature for effective dosing regimens in your specific tumor model. Fosbretabulin has a narrow therapeutic window, and the dose and schedule can significantly impact efficacy. |
| Tumor Model Characteristics | The vascularity and maturity of the tumor vasculature can influence the response. Highly vascularized tumors tend to be more sensitive. Consider characterizing the tumor vasculature in your model. |
| Rapid Development of Resistance | The survival of a peripheral rim of tumor cells is a known mechanism of resistance. Consider implementing combination therapies to target these surviving cells. |
Problem 2: Difficulty in assessing the true efficacy of this compound due to tumor regrowth.
| Possible Cause | Troubleshooting Suggestion |
| Focus on Monotherapy | Monotherapy with VDAs often leads to a viable rim of surviving tumor cells. |
| Lack of Strategies to Target Surviving Cells | The surviving cells can be targeted with other therapeutic modalities. |
| Solution: Combine fosbretabulin with anti-angiogenic agents (e.g., bevacizumab) to inhibit revascularization, or with conventional chemotherapy (e.g., carboplatin, paclitaxel) or radiotherapy to eliminate the surviving, proliferating tumor cells at the periphery.[7] |
Experimental Protocols
Protocol 1: Evaluation of a Combination Therapy Regimen (Fosbretabulin + Anti-angiogenic Agent)
This protocol provides a general framework for assessing the efficacy of combining fosbretabulin with an anti-angiogenic agent in a preclinical xenograft model.
1. Cell Culture and Xenograft Implantation:
- Culture your cancer cell line of interest under standard conditions.
- Implant the cells subcutaneously into immunocompromised mice.
- Allow tumors to reach a predetermined size (e.g., 100-150 mm³).
2. Animal Grouping and Treatment:
- Randomize mice into the following groups (n=8-10 per group):
- Vehicle control
- This compound alone
- Anti-angiogenic agent (e.g., bevacizumab) alone
- This compound + Anti-angiogenic agent
3. Dosing and Administration Schedule:
- This compound: Administer intravenously (i.v.) or intraperitoneally (i.p.) at a dose known to be effective in your model (e.g., 25-100 mg/kg). The schedule can be intermittent (e.g., once every 3-4 days).
- Anti-angiogenic agent: Administer as per established protocols for the specific agent (e.g., bevacizumab at 5-10 mg/kg, i.p., twice weekly).
- Combination therapy: The timing of administration is crucial. Consider administering the anti-angiogenic agent prior to or concurrently with fosbretabulin to inhibit the hypoxia-induced angiogenic response.
4. Monitoring and Endpoint Analysis:
- Measure tumor volume regularly (e.g., 2-3 times per week) with calipers.
- Monitor animal body weight as an indicator of toxicity.
- At the end of the study, excise tumors for histological and molecular analysis (e.g., H&E staining for necrosis, immunohistochemistry for CD31 to assess microvessel density, and pimonidazole (B1677889) staining to evaluate hypoxia).
Protocol 2: Assessment of β-Tubulin Isotype Expression by Western Blotting
This protocol outlines the steps to analyze changes in β-tubulin isotype expression in resistant versus sensitive cancer cells.
1. Protein Extraction:
- Harvest sensitive (parental) and resistant cancer cells.
- Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Determine protein concentration using a BCA assay.
2. SDS-PAGE and Western Blotting:
- Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
- Transfer proteins to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with primary antibodies specific for different β-tubulin isotypes (e.g., βI, βIII) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
3. Densitometric Analysis:
- Quantify the band intensities using image analysis software (e.g., ImageJ).
- Normalize the expression of each β-tubulin isotype to the loading control.
- Compare the relative expression levels between sensitive and resistant cell lines.
Data Presentation
Table 1: Summary of Preclinical Combination Studies with this compound
| Combination Agent | Cancer Model | Key Findings | Reference |
| Carboplatin/Paclitaxel | Anaplastic Thyroid Carcinoma | One partial response and one stable disease in a Phase I/II trial. | [4] |
| Bevacizumab | Recurrent Ovarian Cancer | Near 3-month improvement in progression-free survival in a Phase II trial. | [11] |
| Radiation Therapy | Kaposi's Sarcoma Xenograft | Enhanced anti-tumor effects of radiation approximately 10-100-fold. | [12] |
| Cisplatin | Kaposi's Sarcoma Xenograft | Repeated fosbretabulin exposure significantly increased the response to cisplatin. | [12] |
Visualizations
Caption: Mechanism of action of this compound leading to tumor necrosis.
Caption: Mechanisms of resistance to fosbretabulin and strategies to overcome it.
Caption: Experimental workflow for evaluating combination therapy with fosbretabulin.
References
- 1. Tumor resistance to vascular disrupting agents: mechanisms, imaging, and solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tumoral and tissue-specific expression of the major human beta-tubulin isotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Tumor resistance to vascular disrupting agents: mechanisms, imaging, and solutions | Semantic Scholar [semanticscholar.org]
- 4. A Phase II Trial of Fosbretabulin in Advanced Anaplastic Thyroid Carcinoma and Correlation of Baseline Serum-Soluble Intracellular Adhesion Molecule-1 with Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiangiogenesis and vascular disrupting agents in cancer: circumventing resistance and augmenting their therapeutic utility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. How to Modulate Tumor Hypoxia for Preclinical In Vivo Imaging Research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of a human βV-tubulin antibody and expression of this isotype in normal and malignant human tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preclinical evaluations of therapies combining the vascular targeting agent combretastatin A-4 disodium phosphate and conventional anticancer therapies in the treatment of Kaposi's sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Off-Target Effects of Fosbretabulin Disodium in Preclinical Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of fosbretabulin (B40576) disodium (B8443419) observed in preclinical research. This resource is intended for researchers, scientists, and drug development professionals working with this vascular disrupting agent.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects of fosbretabulin disodium observed in preclinical models?
A1: The most significant off-target effect reported in preclinical models is cardiotoxicity.[1][2] Studies in rats and dogs have shown that this compound can induce myocardial injury, including necrosis, bradycardia, and depressed cardiac function.[1][2] Additionally, neurotoxicity, manifesting as ataxia, has been noted as a dose-limiting toxicity in clinical trials, and preclinical studies in zebrafish have indicated the potential for neuronal apoptosis.[3][4]
Q2: How can I monitor for cardiotoxicity in my animal models treated with this compound?
A2: We recommend a multi-pronged approach to monitor for cardiotoxicity. This should include regular monitoring of cardiac biomarkers, echocardiography, and histopathological analysis of heart tissue at the end of the study. Key cardiac biomarkers to monitor include Lactate Dehydrogenase-1 (LDH-1), Creatine Kinase (CK), Creatine Kinase-MB (CK-MB), and cardiac troponins (cTnI).[1][3] Echocardiography can be used to assess functional parameters such as heart rate (HR), ejection fraction (EF), and cardiac output (CO).[1][2]
Q3: Are there any in vitro models to assess the direct cardiac effects of this compound?
A3: Yes, human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) can be utilized to investigate the direct effects of this compound on cardiomyocytes.[5][6][7] These in vitro models allow for the assessment of drug-induced alterations in contractility, electrophysiology, and viability.
Q4: What is the evidence for neurotoxicity of this compound in preclinical models?
A4: While ataxia is a known clinical side effect, detailed preclinical data in mammalian models are limited. However, a study in zebrafish has shown that combretastatin (B1194345) A-4, the active metabolite of fosbretabulin, can induce neuronal apoptosis in the central nervous system.[4] This suggests a potential direct effect on neuronal cells. For mammalian studies, behavioral tests such as the parallel rod floor test can be adapted to assess for ataxia.[1][8]
Troubleshooting Guides
Cardiotoxicity Troubleshooting
| Observed Issue | Potential Cause | Recommended Action |
| Elevated Cardiac Biomarkers (LDH-1, CK, CK-MB, cTnI) | Drug-induced myocardial injury. | - Confirm findings with histopathology of the heart tissue, looking for signs of necrosis or degeneration.[1] - Perform echocardiography to assess cardiac function.[1][2] - Consider dose-response studies to identify a potential therapeutic window with reduced cardiotoxicity. |
| Decreased Ejection Fraction and Cardiac Output | Impaired cardiac contractility. | - Correlate with cardiac biomarker levels and histopathology. - Investigate potential mechanisms using in vitro models like hiPSC-CMs to assess direct effects on cardiomyocyte contractility.[5][6][7] |
| Bradycardia (Decreased Heart Rate) | Potential effect on cardiac conduction. | - Monitor electrocardiogram (ECG) for any abnormalities. - Evaluate for direct effects on the electrophysiology of hiPSC-CMs. |
Neurotoxicity Troubleshooting
| Observed Issue | Potential Cause | Recommended Action |
| Ataxia or Motor Incoordination in Rodents | Potential drug-induced neurotoxicity affecting the cerebellum or central nervous system. | - Quantify ataxia using standardized behavioral tests like the parallel rod floor test or paw slip test.[1][8] - Perform histopathological examination of the brain, particularly the cerebellum. - Investigate direct neuronal effects using in vitro neuronal cell cultures. |
| Unexpected Behavioral Changes | Possible off-target central nervous system effects. | - Conduct a comprehensive behavioral assessment battery to characterize the observed changes. - Measure drug concentration in the brain tissue to assess blood-brain barrier penetration. |
Quantitative Data from Preclinical Studies
Table 1: Cardiotoxicity Data in a Rat Model
Data from a study investigating single-dose (120 mg/kg) intravenous administration of this compound in rats.[1][2]
| Parameter | Time Point | Observation |
| Cardiac Biomarkers | ||
| LDH-1 | 24 and 72 hours | Increased |
| CK | 0.5 and 24 hours | Increased |
| CK-MB | 0.5 and 24 hours | Increased |
| FABP3 | 0.5 hours | Increased |
| Echocardiography | ||
| Heart Rate (HR) | 0.5 and 72 hours | Decreased |
| Ejection Fraction (EF) | 0.5 and 72 hours | Decreased |
| Cardiac Output (CO) | 0.5, 24, and 72 hours | Decreased |
| Histopathology | ||
| Myocardial Cells | 24 hours | Multifocal vacuolar degeneration |
| Myocardium | 72 hours | Multifocal necrosis |
Table 2: Neurotoxicity Data in a Zebrafish Model
Data from a study investigating the effects of combretastatin A-4 (the active metabolite of fosbretabulin) in zebrafish embryos.[4]
| Parameter | Concentration | Observation |
| Neuronal Apoptosis | 7-9 ng/ml | Significant cell apoptosis in the central nervous system |
| Phenotype | 7-9 ng/ml | Developmental retardation and morphological malformation |
Experimental Protocols
Protocol 1: Assessment of Cardiotoxicity in a Rat Model
This protocol is a summary of the methodology used to assess single-dose cardiotoxicity of this compound in rats.[1][2]
1. Animal Model:
-
Male Sprague-Dawley rats.
2. Drug Administration:
-
A single intravenous injection of this compound (120 mg/kg) or saline (control).
3. Monitoring and Sample Collection:
-
Echocardiography: Perform echocardiography at baseline, 0.5, 24, and 72 hours post-injection to measure HR, EF, and CO.
-
Blood Sampling: Collect blood samples at 0.5, 24, and 72 hours post-injection for analysis of cardiac biomarkers (LDH-1, CK, CK-MB, FABP3).
-
Histopathology: Euthanize animals at 0.5, 24, and 72 hours post-injection and collect heart tissue for histopathological examination.
4. Analysis:
-
Analyze biomarker levels using appropriate assay kits.
-
Process heart tissue for hematoxylin (B73222) and eosin (B541160) (H&E) staining and examine for signs of myocardial damage.
Experimental workflow for assessing cardiotoxicity.
Protocol 2: In Vitro Assessment of Neuronal Apoptosis in Zebrafish
This protocol is a summary of the methodology used to assess the neurotoxic effects of combretastatin A-4 in a zebrafish model.[4]
1. Animal Model:
-
Transgenic zebrafish embryos (e.g., Tg(kdrl:EGFP) to visualize vasculature).
2. Drug Exposure:
-
Expose zebrafish embryos to varying concentrations of combretastatin A-4 (e.g., 7-9 ng/ml) or a vehicle control in the embryo medium.
3. Monitoring:
-
Observe embryos at different time points (e.g., 24, 48, 72 hours post-fertilization) for developmental and morphological changes.
-
Perform whole-mount antibody staining for markers of apoptosis (e.g., activated Caspase-3) and neuronal markers to assess neuronal cell death in the central nervous system.
4. Analysis:
-
Image stained embryos using confocal microscopy.
-
Quantify the number of apoptotic neuronal cells in the brain and spinal cord.
Signaling Pathways
Fosbretabulin's On-Target and Potential Off-Target Mechanisms
This compound is a prodrug that is dephosphorylated in vivo to its active metabolite, combretastatin A-4 (CA4). The primary on-target effect of CA4 is the disruption of microtubule polymerization in endothelial cells, leading to vascular shutdown in tumors. However, this mechanism can also affect normal vasculature and other cell types, leading to off-target effects.
On-target and potential off-target mechanisms of fosbretabulin.
References
- 1. The parallel rod floor test: a measure of ataxia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Combretastatin A4 phosphate: background and current clinical status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Combretastatin A-4 efficiently inhibits angiogenesis and induces neuronal apoptosis in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.psu.edu [pure.psu.edu]
- 6. Combretastatin A4 phosphate: a novel vascular disrupting agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A REVIEW AND UPDATE OF THE CURRENT STATUS OF THE VASCULATURE DISABLING AGENT COMBRETASTATIN-A4 PHOSPHATE (CA4P) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A simple procedure for assessing ataxia in rats: effects of phencyclidine - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Unforeseen Variability in Fosbretabulin Disodium Experiments: A Technical Guide
Technical Support Center
Fosbretabulin (B40576) disodium (B8443419) (also known as combretastatin (B1194345) A4-phosphate or CA4P) is a water-soluble prodrug of combretastatin A4, a potent vascular disrupting agent (VDA) that targets tumor vasculature.[1][2][3] Its mechanism of action involves the depolymerization of microtubules in endothelial cells, leading to a cascade of events that culminates in the collapse of tumor blood vessels and subsequent necrosis of tumor tissue.[2][4][5] While a powerful tool in cancer research, experiments with fosbretabulin disodium can sometimes yield inconsistent results. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals achieve reproducible and reliable outcomes.
Frequently Asked Questions (FAQs)
Q1: My this compound powder won't dissolve properly. What am I doing wrong?
A1: this compound is known to be poorly soluble in DMSO.[1][6] It is, however, readily soluble in aqueous solutions. For optimal results, dissolve the powder in physiological saline (0.9% NaCl solution). To aid dissolution, a few drops of 5% sodium carbonate (Na2CO3) solution can be added.[1] It is crucial to use the mixed solution immediately to prevent any potential stability issues.[1] For in vitro assays, sterile water can also be used as a solvent.[6]
Q2: I am not observing the expected level of vascular disruption in my in vivo model. What are some potential causes?
A2: Several factors could contribute to a lack of expected efficacy:
-
Suboptimal Drug Preparation: Ensure the drug is freshly prepared before each experiment as described in Q1. Old solutions may lose activity.
-
Incorrect Dosage: The effective dose can vary significantly between different tumor models and animal strains. A dose of 100 mg/kg has been shown to cause a 93% reduction in vascular volume 6 hours after administration in some models.[1] However, it is recommended to perform a dose-response study to determine the optimal concentration for your specific experimental setup.
-
Tumor Model Characteristics: The sensitivity of tumors to fosbretabulin can differ. Highly vascularized tumors tend to show a more robust response.[5] Additionally, some tumor models may have inherent resistance mechanisms.
-
Timing of Observation: The vascular shutdown induced by fosbretabulin is a rapid event.[1] Peak effects are often observed within hours of administration (e.g., 6 hours).[1] Ensure your observation time points are aligned with the expected pharmacokinetic and pharmacodynamic profile of the drug.
Q3: My in vitro results are not consistent across experiments. How can I improve reproducibility?
A3: In vitro assay variability can arise from several sources:
-
Cell Type and Condition: Endothelial cells, particularly proliferating ones, are the primary target of fosbretabulin.[1][7] Ensure you are using a relevant endothelial cell line (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) and that they are in a proliferative state. The presence of growth factors like FGF-2 or VEGF-A can influence cell sensitivity.[1]
-
Drug Concentration and Incubation Time: Inconsistent concentrations or incubation periods will lead to variable results. Perform a careful dose-response and time-course experiment to establish optimal conditions. For example, in HUVEC proliferation assays, concentrations can range from 0 to 50 nM with incubation times of 12 to 48 hours.[1]
-
Solution Stability: As mentioned, fosbretabulin solutions should be prepared fresh. Avoid repeated freeze-thaw cycles of stock solutions.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no cytotoxic effect in vitro | Cell line is not sensitive (e.g., non-endothelial or quiescent endothelial cells). | Use a proliferating endothelial cell line, such as HUVECs. Ensure the presence of growth factors in the media to stimulate proliferation.[1] |
| Incorrect drug concentration. | Perform a dose-response experiment to determine the IC50 for your specific cell line. Effective concentrations in vitro can be in the nanomolar range.[1] | |
| Degraded fosbretabulin solution. | Always prepare fresh solutions before each experiment.[1] | |
| Inconsistent tumor growth inhibition in vivo | Variable drug administration. | Ensure accurate and consistent dosing. Intraperitoneal (i.p.) injection is a common administration route.[1] |
| Heterogeneity of the tumor microenvironment. | Use a larger cohort of animals to account for biological variability. Ensure tumors are of a consistent size at the start of the experiment. | |
| A "viable rim" of tumor cells remains. | Fosbretabulin often leaves a peripheral rim of viable tumor cells that can lead to regrowth.[8][9] Consider combination therapies to target these resistant cells. | |
| Unexpected off-target effects | High dosage. | The maximum tolerated dose (MTD) should be determined for your specific animal model. Administering doses at 10% of the MTD has shown significant efficacy with reduced toxicity.[1] |
| Route of administration. | The route of administration can influence drug distribution and potential side effects. Intravenous infusion is used in clinical settings.[5] |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line/Assay Condition | Reference |
| IC50 (Tubulin Polymerization) | 2.4 µM | Cell-free assay | [1][6] |
| Kd (β-tubulin binding) | 0.4 µM | Cell-free assay | [1][10] |
Table 2: In Vivo Efficacy of this compound
| Parameter | Value | Animal Model | Reference |
| Reduction in Vascular Volume | 93% | Not specified | [1] |
| Reduction in Tumor Blood Flow | ~100-fold | BD9 rats | [1] |
| Tumor Blood Flow Reduction | 50-60% | Xenograft models | [5] |
Key Experimental Protocols
1. In Vitro Endothelial Cell Proliferation Assay
-
Cell Seeding: Seed HUVECs at a concentration of 2x10^4 cells per well in 24-well plates.[1]
-
Adhesion: Allow cells to adhere overnight.[1]
-
Starvation and Stimulation: Replace the medium with a minimal serum medium (e.g., 1% FBS in X-VIVO medium) containing growth factors like FGF-2 (5 ng/ml) or VEGF-A (5 ng/ml) to induce proliferation.[1]
-
Treatment: Add this compound at desired concentrations (e.g., 0-50 nM).[1]
-
Incubation: Incubate for various time points (e.g., 12, 24, 36, and 48 hours).[1]
-
Cell Counting: Detach cells using trypsin/EDTA and count viable cells using trypan blue exclusion.[1]
2. In Vivo Tumor Vascular Disruption Study
-
Animal Model: Utilize a suitable tumor model, for example, BD9 rats with implanted tumors.[1]
-
Drug Preparation and Administration: Prepare a fresh solution of this compound in physiological saline. Administer the drug via intraperitoneal injection at the desired dose (e.g., 100 mg/kg).[1]
-
Observation Time Points: Evaluate the effects at various time points post-administration, with a key point being 6 hours.[1]
-
Assessment of Vascular Disruption: Assess changes in tumor blood flow and vascular volume using techniques such as laser Doppler flowmetry, dynamic contrast-enhanced MRI (DCE-MRI), or histological analysis.[11]
Visualizing the Mechanism and Workflow
Caption: Mechanism of action of this compound.
Caption: A generalized workflow for fosbretabulin experiments.
Caption: A decision tree for troubleshooting common issues.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Facebook [cancer.gov]
- 3. Fosbretabulin - Wikipedia [en.wikipedia.org]
- 4. This compound | C18H19Na2O8P | CID 6918309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. A Phase II Trial of Fosbretabulin in Advanced Anaplastic Thyroid Carcinoma and Correlation of Baseline Serum-Soluble Intracellular Adhesion Molecule-1 with Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Combretastatin A4 phosphate induces rapid regression of tumor neovessels and growth through interference with vascular endothelial-cadherin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The vascular disrupting agent combretastatin A-4 phosphate causes prolonged elevation of proteins involved in heme flux and function in resistant tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diverse Responses to Vascular Disrupting Agent Combretastatin A4 Phosphate: A Comparative Study in Rats with Hepatic and Subcutaneous Tumor Allografts Using MRI Biomarkers, Microangiography, and Histopathology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound - Immunomart [immunomart.com]
- 11. Early effects of combretastatin-A4 disodium phosphate on tumor perfusion and interstitial fluid pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Fosbretabulin Disodium Experimental Queries
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with fosbretabulin (B40576) disodium (B8443419). The following information addresses common issues encountered during experiments, with a focus on strategies to minimize fosbretabulin disodium-induced hypertension.
Troubleshooting Guides
Issue: Unexpectedly High Blood Pressure in Animal Models Following this compound Administration
Possible Cause 1: Inherent Pharmacological Effect of this compound
This compound is a vascular-disrupting agent (VDA) that can cause a transient increase in blood pressure. This is a known, on-target effect of the drug. The hypertensive response is typically rapid, occurring within a short timeframe after administration, and is generally not sustained.
Suggested Solution:
-
Pre-treatment with Calcium Channel Blockers: Preclinical studies have demonstrated that pre-treatment with calcium channel blockers can effectively mitigate this compound-induced hypertension.[1]
-
Diltiazem (B1670644): Has been shown to completely inhibit the hypertensive effects of fosbretabulin in rat models.[1]
-
Nicardipine (B1678738): Also effective in completely blocking the hypertensive effects of fosbretabulin in preclinical studies.[1]
-
-
Consider Nitrates: Nitroglycerin has also been shown to be effective in blocking the hypertensive effects of fosbretabulin in rats.[1]
Possible Cause 2: Animal Model Sensitivity
Certain animal models, particularly those with pre-existing hypertension, may exhibit an exaggerated hypertensive response to this compound. For instance, Dahl salt-sensitive rats on a high-salt diet have shown a significant increase in mean arterial pressure following fosbretabulin administration.[1]
Suggested Solution:
-
Model Selection: Carefully consider the animal model for your study. If the primary endpoint is not related to cardiovascular effects, a normotensive model may be more appropriate.
-
Prophylactic Antihypertensive Treatment: In hypertensive models, prophylactic administration of a calcium channel blocker is strongly recommended to prevent severe blood pressure spikes and potential cardiac complications.[1]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism behind this compound-induced hypertension?
A1: this compound is a prodrug of combretastatin (B1194345) A4 (CA4), a tubulin-binding agent. In endothelial cells, CA4 disrupts the microtubule network, leading to the activation of the Rho/Rho-kinase (ROCK) signaling pathway. This activation results in cytoskeletal reorganization, increased actin-myosin contractility, and changes in endothelial cell shape and permeability. These effects are thought to cause vasospasm and a subsequent increase in peripheral vascular resistance, leading to a transient hypertensive response.
Q2: How quickly does the hypertensive effect occur and how long does it last?
A2: In clinical trials, the increase in blood pressure typically occurs within 30 minutes to 1 hour after the start of the infusion, peaks by 2 hours, and returns to baseline levels within 3 to 4 hours post-infusion.
Q3: Are there any recommended pre-medications to prevent this compound-induced hypertension in a research setting?
A3: Based on preclinical data, pre-treatment with calcium channel blockers such as diltiazem or nicardipine is an effective strategy to prevent or attenuate this compound-induced hypertension.[1] The exact timing and dosage of pre-medication should be optimized for your specific experimental model and protocol.
Q4: Can I expect to see a cumulative hypertensive effect with repeated dosing of this compound?
A4: Clinical experience suggests that while the post-infusion increase in blood pressure is likely to recur with subsequent treatment cycles, the severity does not appear to increase with successive doses.
Q5: What are the key parameters to monitor in my animal model when administering this compound?
A5: Continuous monitoring of blood pressure (systolic, diastolic, and mean arterial pressure) and heart rate is critical, especially during the first few hours after administration. Depending on the experimental goals, you may also consider monitoring markers of cardiac function, such as cardiac troponins, particularly in models with pre-existing cardiovascular conditions.[1]
Data Presentation
The following table summarizes the expected effects of this compound on blood pressure in a preclinical rat model and the mitigating effects of a calcium channel blocker. The data are illustrative and compiled from findings reported in the literature.
| Treatment Group | Mean Arterial Pressure (MAP) | Observations |
| Control (Vehicle) | Baseline | Stable blood pressure. |
| This compound (e.g., 30 mg/kg) | Significant Increase (up to 80% increase in hypertensive models)[1] | Rapid onset of hypertension following administration. |
| Pre-treatment with Calcium Channel Blocker + this compound | No Significant Change from Baseline | Complete inhibition of the hypertensive effect observed.[1] |
Experimental Protocols
Protocol: Induction and Mitigation of this compound-Induced Hypertension in a Rat Model
1. Animal Model:
-
Spontaneously Hypertensive Rats (SHR) or Dahl salt-sensitive (DSS) rats on a high-salt diet are suitable models for studying exaggerated hypertensive responses.[1] Normotensive strains like Wistar-Kyoto (WKY) can be used to study the effect in a non-hypertensive state.
2. Materials:
-
This compound
-
Diltiazem or Nicardipine hydrochloride
-
Vehicle (e.g., sterile saline)
-
Blood pressure monitoring system (e.g., tail-cuff plethysmography or telemetry)
-
Animal scale
-
Syringes and needles for administration
3. Procedure:
-
Acclimatization: Allow animals to acclimate to the housing facility and handling procedures for at least one week.
-
Baseline Measurements: Record baseline blood pressure and heart rate for all animals before any treatment.
-
Group Allocation: Randomly assign animals to the following groups:
-
Group 1: Control (Vehicle only)
-
Group 2: this compound
-
Group 3: Mitigating Agent (e.g., Diltiazem) + this compound
-
-
Drug Preparation and Administration:
-
Prepare this compound and the mitigating agent in the appropriate vehicle at the desired concentrations.
-
Pre-treatment (Group 3): Administer the mitigating agent (e.g., diltiazem) at a pre-determined time before fosbretabulin administration (e.g., 30 minutes prior). The route of administration (e.g., intraperitoneal, oral) and dosage should be based on literature and pilot studies (e.g., diltiazem 10-30 mg/kg p.o.).
-
Fosbretabulin Administration (Groups 2 and 3): Administer this compound (e.g., 30 mg/kg, intraperitoneally).[1]
-
Control Administration (Group 1): Administer the vehicle at the same volume and time point as the fosbretabulin administration.
-
-
Post-Administration Monitoring:
-
Continuously monitor blood pressure and heart rate for at least 4 hours post-fosbretabulin administration.
-
Record measurements at regular intervals (e.g., every 15-30 minutes for the first 2 hours, then hourly).
-
-
Data Analysis:
-
Calculate the mean and standard deviation/error for blood pressure and heart rate for each group at each time point.
-
Perform statistical analysis to compare the treatment groups.
-
Mandatory Visualization
Caption: Signaling pathway of fosbretabulin-induced hypertension.
Caption: Experimental workflow for assessing fosbretabulin-induced hypertension.
References
Addressing limitations of fosbretabulin disodium as a monotherapy
Technical Support Center: Fosbretabulin (B40576) Disodium (B8443419) Monotherapy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the limitations of fosbretabulin disodium as a monotherapy. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during in vitro and in vivo experiments with this compound.
In Vitro Experimentation
Question 1: Why am I observing lower than expected cytotoxicity in my cancer cell line with this compound?
Answer:
-
Prodrug Inactivity: this compound is a prodrug and requires dephosphorylation to its active metabolite, combretastatin (B1194345) A4 (CA4), to exert its cytotoxic effects.[1][2] Many cancer cell lines lack the necessary phosphatases to efficiently convert fosbretabulin to CA4 in vitro. Therefore, direct treatment with this compound may result in minimal cytotoxicity.
-
Primary Target is Endothelial Cells: The primary mechanism of action of fosbretabulin is as a vascular disrupting agent (VDA), targeting endothelial cells rather than tumor cells directly.[3][4] While CA4 has direct cytotoxic effects on some tumor cell lines, its potency is often greater against proliferating endothelial cells.[5]
-
Cell Line Sensitivity: The sensitivity of cancer cell lines to CA4 varies. It is crucial to determine the IC50 for your specific cell line.
Troubleshooting:
-
Use the Active Metabolite: For direct cytotoxicity assays on cancer cell lines, consider using combretastatin A4 (CA4) instead of this compound.
-
Co-culture Models: To better mimic the in vivo environment, utilize a co-culture system with endothelial cells (e.g., HUVECs) and your cancer cell line. This will allow you to assess the indirect cytotoxic effects of fosbretabulin via its impact on the endothelial cells.
-
Confirm IC50 Values: Refer to the provided data tables for typical IC50 values of CA4 in various cell lines to benchmark your results.
Question 2: My tubulin polymerization assay shows weak inhibition with this compound. What could be the reason?
Answer:
This compound itself is not a potent inhibitor of tubulin polymerization. It must first be converted to combretastatin A4. The typical IC50 for this compound in a cell-free tubulin polymerization assay is in the micromolar range, whereas the active metabolite, CA4, is significantly more potent.[1][6]
Troubleshooting:
-
Use Combretastatin A4: For a more accurate assessment of tubulin polymerization inhibition, use the active form, combretastatin A4.
-
Enzyme Addition: To test the prodrug's potential, you could incorporate a phosphatase into your cell-free assay to facilitate the conversion of fosbretabulin to CA4, although this adds complexity to the experimental setup.
In Vivo Experimentation
Question 3: After an initial reduction in tumor size, I observe rapid tumor regrowth in my xenograft model. Why is this happening?
Answer:
This is the most significant limitation of fosbretabulin monotherapy. The phenomenon is attributed to the survival of a "viable rim" of tumor cells at the periphery of the tumor.[4][7] These cells are supplied by the established and more mature vasculature of the surrounding normal tissue, which is less sensitive to the disruptive effects of fosbretabulin.[4] This rim of surviving, proliferative cells quickly repopulates the necrotic core of the tumor once the acute effects of the drug have subsided.
Troubleshooting:
-
Combination Therapy: The primary strategy to overcome this limitation is combination therapy.
-
Chemotherapy: Combine fosbretabulin with cytotoxic agents that target the rapidly dividing cells in the viable rim.
-
Anti-angiogenic Agents: Use in conjunction with drugs that inhibit the formation of new blood vessels, which can help prevent the revascularization of the tumor.[8]
-
Radiotherapy: The well-oxygenated viable rim is often more sensitive to radiation.[9]
-
-
Dosing Schedule: Investigate alternative dosing schedules, although monotherapy is unlikely to achieve a complete cure due to the viable rim effect.
Question 4: I am observing significant cardiovascular side effects in my animal models. How can I mitigate this?
Answer:
Cardiovascular toxicities, such as changes in blood pressure and heart rate, are known side effects of fosbretabulin.[10] These effects are thought to be related to the drug's impact on the cytoskeleton of vascular smooth muscle cells.
Troubleshooting:
-
Dose Optimization: Determine the maximum tolerated dose (MTD) in your specific animal model to minimize toxicity while maintaining efficacy.
-
Monitor Vital Signs: Closely monitor cardiovascular parameters during and after drug administration.
-
Combination with Cardioprotective Agents: In a clinical context, this is an area of ongoing research. For preclinical studies, focus on dose optimization.
Quantitative Data
Table 1: In Vitro Activity of this compound and Combretastatin A4
| Compound | Assay | Cell Line/Target | IC50 | Reference(s) |
| This compound | Tubulin Polymerization | Cell-free | 2.4 µM | [1][6] |
| Combretastatin A4 | Tubulin Polymerization | Cell-free | ~1-2 µM | [11] |
| Combretastatin A4 | Cell Viability (MTT/MTS) | HUVEC | 5-10 nM (growth factor-stimulated) | [12] |
| Combretastatin A4 | Cell Viability (MTT/MTS) | A549 (Lung Carcinoma) | 1.2 nM | [11] |
| Combretastatin A4 | Cell Viability (MTT/MTS) | MCF-7 (Breast Carcinoma) | 3.8 nM | [11] |
| Combretastatin A4 | Cell Viability (MTT/MTS) | HeLa (Cervical Cancer) | 0.9 nM | [11] |
| Combretastatin A4 | Cell Viability (MTT/MTS) | 1A9 (Ovarian Cancer) | 3.6 nM | [13] |
| Combretastatin A4 | Cell Viability (MTT/MTS) | 518A2 (Melanoma) | 20 nM | [13] |
Table 2: In Vivo Efficacy of this compound Monotherapy
| Animal Model | Tumor Type | Dosage | Effect | Reference(s) |
| Mice | Xenograft | 100 mg/kg | 93% reduction in vascular volume at 6h | [1] |
| Mice | Xenograft | 100 mg/kg | ~100-fold reduction in tumor blood flow at 6h | [1] |
| Mice | Xenograft | Not specified | 50-60% reduction in tumor blood flow | [3] |
| Human | Anaplastic Thyroid Carcinoma | 45 mg/m² | Median survival of 4.7 months | [3] |
Experimental Protocols
1. Tubulin Polymerization Assay (Turbidimetric)
-
Principle: The polymerization of tubulin into microtubules increases the turbidity of the solution, which can be measured by an increase in absorbance at 340 nm.
-
Materials:
-
Lyophilized tubulin (>99% pure)
-
General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
This compound or Combretastatin A4
-
96-well microplate
-
Temperature-controlled microplate reader
-
-
Procedure:
-
Prepare the tubulin polymerization mix on ice. Reconstitute lyophilized tubulin in General Tubulin Buffer to a final concentration of 3 mg/mL. Add GTP to a final concentration of 1 mM and glycerol to 10%.
-
Prepare serial dilutions of fosbretabulin or CA4 in General Tubulin Buffer.
-
Add 10 µL of the compound dilutions to the wells of a pre-warmed 96-well plate.
-
To initiate the reaction, add 90 µL of the cold tubulin polymerization mix to each well.
-
Immediately place the plate in the microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every 60 seconds for 60 minutes.
-
-
Data Analysis: Plot absorbance versus time to generate polymerization curves. The IC50 can be determined by plotting the percentage of polymerization inhibition against the logarithm of the compound concentration.
2. Cell Viability Assay (MTT)
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan is proportional to the number of viable cells.
-
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound or Combretastatin A4
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plate
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of fosbretabulin or CA4 for the desired time period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.
3. In Vivo Tumor Xenograft Model
-
Principle: To evaluate the anti-tumor efficacy of fosbretabulin in a living organism.
-
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD-SCID)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound
-
Sterile saline or appropriate vehicle
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously inject a suspension of cancer cells (typically 1-5 x 10⁶ cells in 100-200 µL of saline or a 1:1 mixture with Matrigel) into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., via intravenous or intraperitoneal injection) at the desired dose and schedule. The control group receives the vehicle.
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Monitor the body weight and general health of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, immunohistochemistry).
-
-
Data Analysis: Plot the mean tumor volume over time for each group. Statistical analysis can be performed to compare the treatment and control groups.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for fosbretabulin experiments.
Caption: Signaling pathways affected by fosbretabulin.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Fosbretabulin - Wikipedia [en.wikipedia.org]
- 3. A Phase II Trial of Fosbretabulin in Advanced Anaplastic Thyroid Carcinoma and Correlation of Baseline Serum-Soluble Intracellular Adhesion Molecule-1 with Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A REVIEW AND UPDATE OF THE CURRENT STATUS OF THE VASCULATURE DISABLING AGENT COMBRETASTATIN-A4 PHOSPHATE (CA4P) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sapphire Bioscience [sapphirebioscience.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Tumor resistance to vascular disrupting agents: mechanisms, imaging, and solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. Combretastatin A4 phosphate induces rapid regression of tumor neovessels and growth through interference with vascular endothelial-cadherin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Comparative Guide to Vascular-Disrupting Agents in Oncology: Fosbretabulin Disodium vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
Vascular-disrupting agents (VDAs) represent a unique class of oncologic therapies that target the established tumor vasculature, leading to a rapid shutdown of blood flow and subsequent tumor necrosis. This guide provides a detailed comparison of fosbretabulin (B40576) disodium (B8443419) with other prominent VDAs, focusing on their mechanisms of action, clinical efficacy, safety profiles, and the experimental methodologies used for their evaluation.
Overview of Vascular-Disrupting Agents
VDAs are broadly classified into two main categories: tubulin-binding agents and flavonoid-based agents.
-
Tubulin-binding agents , such as fosbretabulin, Oxi4503, and ZD6126, function by destabilizing microtubules within endothelial cells. This cytoskeletal disruption leads to changes in cell shape, increased vascular permeability, and ultimately, vascular collapse.
-
Flavonoid-based agents , exemplified by Vadimezan (DMXAA), have a distinct mechanism that, in murine models, involves the activation of the Stimulator of Interferon Genes (STING) pathway, leading to cytokine production and an anti-vascular immune response. However, this effect has been found to be species-specific, with DMXAA not activating human STING.
This guide will focus on a comparative analysis of fosbretabulin disodium against DMXAA, Oxi4503, and ZD6126.
Mechanism of Action
This compound (Combretastatin A4-Phosphate)
This compound is a water-soluble prodrug of combretastatin (B1194345) A4 (CA4). Its mechanism involves a multi-faceted attack on the tumor vasculature:
-
Tubulin Depolymerization: Upon administration, fosbretabulin is rapidly dephosphorylated to its active metabolite, CA4. CA4 binds to the colchicine-binding site on β-tubulin, inhibiting tubulin polymerization and leading to the disassembly of microtubules in endothelial cells.
-
Disruption of Endothelial Cell Junctions: The cytoskeletal collapse triggers a cascade of downstream signaling events, including the disruption of vascular endothelial (VE)-cadherin/β-catenin/Akt signaling. This weakens the junctions between endothelial cells, increasing vascular permeability.
-
Vascular Shutdown and Necrosis: The combination of endothelial cell shape changes and junctional disruption leads to the collapse of tumor blood vessels, resulting in a rapid reduction of blood flow and subsequent ischemic necrosis of the tumor core.
Vadimezan (DMXAA, ASA404)
Vadimezan's primary mechanism in preclinical murine models is the activation of the STING pathway in macrophages and endothelial cells.[1][2][3] This leads to the production of pro-inflammatory cytokines like TNF-α and interferons, which in turn induce vascular disruption and hemorrhagic necrosis within the tumor.[3] A critical point of differentiation is that DMXAA does not activate the human STING protein, which is a key reason for its failure in human clinical trials.[3][4]
Oxi4503 (Combretastatin A1 Diphosphate)
Oxi4503 is a second-generation combretastatin analogue and a prodrug of combretastatin A1. Similar to fosbretabulin, it is a potent tubulin-binding agent.[5] However, it is suggested to have a dual mechanism of action:
-
Vascular Disruption: It causes microtubule depolymerization in endothelial cells, leading to vascular shutdown.
-
Direct Cytotoxicity: It can be metabolized in the tumor microenvironment to a reactive ortho-quinone species that exerts direct cytotoxic effects on tumor cells.[5]
ZD6126
ZD6126 is a prodrug of N-acetylcolchinol, which also acts as a tubulin-binding agent.[6][7] Its mechanism is centered on disrupting the microtubule cytoskeleton of endothelial cells, leading to vascular occlusion and tumor necrosis.[6] Clinical development of ZD6126 was halted due to cardiotoxicity at therapeutic doses.[8]
Comparative Clinical Efficacy
The following tables summarize key efficacy data from clinical trials of fosbretabulin and other VDAs. Direct head-to-head comparative trials are limited; therefore, data is presented from individual studies.
Table 1: Efficacy of Fosbretabulin in Anaplastic Thyroid Carcinoma (ATC)
| Trial Name / Phase | Treatment Arm | Number of Patients | Median Overall Survival (OS) | 1-Year Survival Rate | Objective Response Rate (ORR) |
| Phase II[9][10] | Fosbretabulin Monotherapy | 26 | 4.7 months | 23% | 0% (27% Stable Disease) |
| FACT / Phase II/III[11][12] | Fosbretabulin + Carboplatin/Paclitaxel | 55 | 5.2 months | 26% | Not Reported |
| FACT / Phase II/III[11][12] | Carboplatin/Paclitaxel | 25 | 4.0 months | 9% | Not Reported |
Table 2: Efficacy of Other VDAs in Solid Tumors
| Agent | Trial Phase | Cancer Type(s) | Number of Patients | Key Efficacy Results |
| Vadimezan (DMXAA) | Phase III (ATTRACT-1) | Non-Small Cell Lung Cancer | 1299 | No improvement in OS when added to carboplatin/paclitaxel.[3][13] |
| Oxi4503 | Phase I[5][14][15] | Advanced Solid Tumors | 43 | 1 Partial Response (PR) in a patient with epithelial ovarian cancer.[15] |
| ZD6126 | Phase I[7][8] | Advanced Solid Tumors | 44 | No objective responses reported; stable disease observed. |
Comparative Safety and Tolerability
VDAs as a class are associated with a distinct set of adverse events, primarily related to their on-target effects on the vasculature.
Table 3: Common Adverse Events of Selected VDAs
| Adverse Event | Fosbretabulin | Vadimezan (DMXAA) | Oxi4503 | ZD6126 |
| Hypertension | Common, transient[11][16] | Reported[16] | Common, dose-limiting[15][17] | Reported |
| Tumor Pain | Common[9][16] | Not a prominent feature | Common[15] | Reported |
| Nausea/Vomiting | Common[9] | Reported | Common[15] | Common, dose-related |
| Fatigue | Reported | Reported | Common[15] | Reported |
| Cardiac Events | QTc prolongation, rare ischemia[9][10][16] | QTc prolongation[16] | Atrial fibrillation (DLT)[15] | Dose-limiting cardiotoxicity (ischemia, decreased LVEF)[8][16] |
| Neutropenia (in combination therapy) | Increased incidence[11] | Not a prominent feature | Febrile neutropenia (in combination)[17] | Not a prominent feature |
DLT: Dose-Limiting Toxicity; LVEF: Left Ventricular Ejection Fraction
Key Experimental Protocols
In Vitro Tubulin Polymerization Assay
This assay is crucial for evaluating the direct effect of tubulin-binding VDAs on their molecular target.
Objective: To measure the inhibition of tubulin polymerization in the presence of a test compound.
Principle: The polymerization of purified tubulin into microtubules causes an increase in light scattering, which can be measured spectrophotometrically at 340 nm. Inhibitors of polymerization will reduce the rate and extent of this increase.[18][19][20]
Materials:
-
Purified tubulin (>99%)
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (1 mM final concentration)
-
Glycerol (optional, to promote polymerization)
-
Test compound (e.g., Fosbretabulin's active metabolite, CA4) and vehicle control (e.g., DMSO)
-
Temperature-controlled 96-well microplate reader
Procedure:
-
On ice, prepare a tubulin solution (e.g., 3 mg/mL) in General Tubulin Buffer supplemented with GTP and glycerol.
-
Add the test compound at various concentrations and the vehicle control to the wells of a pre-warmed 96-well plate.
-
Initiate the polymerization reaction by adding the cold tubulin solution to the wells.
-
Immediately place the plate in the microplate reader set to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
Analyze the data by plotting absorbance versus time. The IC50 for polymerization inhibition can be calculated from the dose-response curves.
Western Blot for VE-Cadherin Signaling
This protocol is used to assess the impact of VDAs on the key junctional protein VE-cadherin and its downstream signaling partners.
Objective: To determine the phosphorylation status and expression levels of VE-cadherin, β-catenin, and Akt in endothelial cells following treatment with a VDA.
Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate separated by size. Changes in protein levels or phosphorylation state can be quantified.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Cell lysis buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-VE-cadherin, anti-phospho-VE-cadherin, anti-β-catenin, anti-Akt, anti-phospho-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Culture HUVECs to near confluence and treat with the VDA (e.g., fosbretabulin) or vehicle for the desired time.
-
Lyse the cells on ice and collect the protein lysate.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system and quantify the band intensities relative to a loading control (e.g., β-actin).
Conclusion
This compound and other tubulin-binding VDAs have demonstrated a clear mechanism of action involving the disruption of the tumor vasculature, leading to significant tumor necrosis. Clinical data, particularly for fosbretabulin in anaplastic thyroid cancer, have shown modest but encouraging activity, especially in combination with chemotherapy. However, the therapeutic window for these agents can be narrow, with cardiovascular toxicities being a notable concern.
In contrast, flavonoid-based agents like DMXAA have a distinct, immune-mediated mechanism of vascular disruption that has shown promise in preclinical murine models. The lack of translation to human efficacy due to species-specific STING activation highlights a critical challenge in VDA development.
Future research in this field will likely focus on identifying predictive biomarkers to select patients most likely to respond to VDA therapy, optimizing combination strategies to enhance efficacy and mitigate toxicity, and developing novel VDAs with improved therapeutic indices. The detailed experimental protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers and drug developers working to advance this promising class of anti-cancer agents.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Mouse, but not human STING, binds and signals in response to the vascular disrupting agent DMXAA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An overview on Vadimezan (DMXAA): The vascular disrupting agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DMXAA Causes Tumor Site-Specific Vascular Disruption in Murine Non-Small Cell Lung Cancer, and like the Endogenous Non-Canonical Cyclic Dinucleotide STING Agonist, 2′3′-cGAMP, Induces M2 Macrophage Repolarization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. OXi4503 – Oncotelic [oncotelic.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Vascular-targeting activity of ZD6126, a novel tubulin-binding agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Phase II Trial of Fosbretabulin in Advanced Anaplastic Thyroid Carcinoma and Correlation of Baseline Serum-Soluble Intracellular Adhesion Molecule-1 with Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A phase II trial of fosbretabulin in advanced anaplastic thyroid carcinoma and correlation of baseline serum-soluble intracellular adhesion molecule-1 with outcome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Randomized safety and efficacy study of fosbretabulin with paclitaxel/carboplatin against anaplastic thyroid carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. DMXAA Causes Tumor Site-Specific Vascular Disruption in Murine Non-Small Cell Lung Cancer, and like the Endogenous Non-Canonical Cyclic Dinucleotide STING Agonist, 2′3′-cGAMP, Induces M2 Macrophage Repolarization | PLOS One [journals.plos.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. ascopubs.org [ascopubs.org]
- 16. Cardiovascular Toxicity Profiles of Vascular-Disrupting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Phase 1B Clinical Study of Combretastatin A1 Diphosphate (OXi4503) and Cytarabine (ARA-C) in Combination (OXA) for Patients with Relapsed or Refractory Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
Validating Fosbretabulin Disodium's Anti-Tumor Effects: A Comparative Analysis in Oncology Research
For Immediate Release
Fosbretabulin (B40576) disodium (B8443419) (CA4P), a vascular disrupting agent (VDA), continues to be a subject of significant interest in oncology research due to its unique mechanism of targeting tumor vasculature. This guide provides a comparative analysis of fosbretabulin's anti-tumor effects, placing it in the context of alternative and combination therapies. The information is intended for researchers, scientists, and drug development professionals interested in the evolving landscape of cancer treatment.
Mechanism of Action: Disrupting the Tumor's Lifeline
Fosbretabulin disodium is a water-soluble prodrug that is dephosphorylated in the body to its active metabolite, combretastatin (B1194345) A4.[1] This active compound targets the tubulin protein in endothelial cells, leading to the depolymerization of microtubules. This process causes a rapid change in endothelial cell shape, leading to the collapse of the tumor's vascular network, reduced blood flow, and subsequent tumor necrosis.[1]
A key signaling pathway implicated in fosbretabulin's mechanism is the disruption of vascular endothelial-cadherin (VE-cadherin) engagement. This disruption interferes with the VE-cadherin/β-catenin/Akt signaling pathway, which is crucial for endothelial cell migration and capillary tube formation.[1]
Comparative Efficacy of this compound
While recent studies on fosbretabulin in entirely new cancer models are limited, its efficacy has been evaluated in various solid tumors, often in combination with other agents. The following tables summarize key data from studies in anaplastic thyroid cancer (ATC) and non-small cell lung cancer (NSCLC), providing a comparison with alternative therapeutic strategies.
Anaplastic Thyroid Cancer (ATC)
Fosbretabulin has been investigated as a monotherapy and in combination with chemotherapy for ATC, a highly aggressive malignancy with limited treatment options.
| Treatment Regimen | Number of Patients | Median Survival | 6-Month Survival Rate | 12-Month Survival Rate | Reference |
| Fosbretabulin Monotherapy | 26 | 4.7 months | 34% | 23% | [2] |
| Fosbretabulin + Carboplatin/Paclitaxel | - | - | - | - | [2] |
| Standard Chemotherapy (historical) | - | 3-5 months | - | <20% | [2] |
Non-Small Cell Lung Cancer (NSCLC)
In NSCLC, fosbretabulin has been studied in combination with standard chemotherapy, with a particular focus on its vascular disrupting properties complementing the cytotoxic effects of chemotherapy.
| Treatment Regimen | Number of Patients | Median Time to Progression | Median Overall Survival | Objective Response Rate | Reference |
| ASA404 (VDA) + Chemotherapy | 104 | Numerically improved | Numerically improved | - | [3] |
| Chemotherapy alone | - | - | - | - | [3] |
Note: ASA404 is another vascular disrupting agent with a similar mechanism of action to fosbretabulin. The referenced study showed a numerical improvement in outcomes with the combination, though statistical significance was not the primary endpoint.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are representative protocols for key experiments used to evaluate the anti-tumor effects of vascular disrupting agents like fosbretabulin.
In Vivo Tumor Growth Inhibition Assay
This protocol outlines a typical xenograft study to assess the efficacy of an anti-tumor agent.
Methodology:
-
Cell Culture: Human cancer cells (e.g., anaplastic thyroid or non-small cell lung cancer cell lines) are cultured in appropriate media.
-
Animal Model: 6-8 week old immunodeficient mice (e.g., athymic nude or NOD/SCID) are used.
-
Tumor Implantation: A suspension of cancer cells (typically 1 x 10^6 to 5 x 10^6 cells) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Mice are then randomized into treatment and control groups.
-
Treatment Administration: this compound is administered intravenously at a predetermined dose and schedule. The control group receives a vehicle control.
-
Tumor Measurement: Tumor dimensions are measured with calipers at regular intervals (e.g., twice weekly), and tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or after a specified duration.
-
Data Analysis: Tumor growth curves are plotted for each group, and statistical analysis is performed to determine the significance of tumor growth inhibition.
In Vitro Endothelial Tube Formation Assay
This assay assesses the ability of an agent to inhibit the formation of capillary-like structures by endothelial cells.
Methodology:
-
Preparation of Matrigel: Matrigel is thawed on ice and used to coat the wells of a 96-well plate. The plate is then incubated at 37°C for 30 minutes to allow the gel to solidify.
-
Cell Seeding: Human umbilical vein endothelial cells (HUVECs) are seeded onto the Matrigel-coated wells.
-
Treatment: The cells are treated with various concentrations of this compound or a vehicle control.
-
Incubation: The plate is incubated at 37°C in a humidified incubator with 5% CO₂ for 4-18 hours.
-
Visualization and Analysis: The formation of tube-like structures is observed and photographed using a microscope. The extent of tube formation is quantified by measuring parameters such as the number of nodes, number of branches, and total tube length using image analysis software.
Alternative and Emerging Therapeutic Strategies
The field of oncology is rapidly evolving, with several new classes of drugs showing promise in clinical trials. While fosbretabulin remains a valuable tool for studying vascular disruption, it is important to consider its place among these newer therapies.
-
Immune Checkpoint Inhibitors: Drugs targeting PD-1/PD-L1 and CTLA-4 have revolutionized the treatment of many cancers by unleashing the patient's own immune system to fight the tumor.[4][5]
-
Antibody-Drug Conjugates (ADCs): These agents combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic drug, allowing for targeted delivery of chemotherapy to cancer cells.
-
CAR-T Cell Therapy: This innovative immunotherapy involves genetically modifying a patient's T cells to recognize and attack their cancer cells.
The potential for combining vascular disrupting agents like fosbretabulin with these newer immunotherapies is an area of active investigation. The rationale is that by disrupting the tumor vasculature, VDAs may enhance the infiltration of immune cells into the tumor microenvironment, thereby increasing the efficacy of immunotherapies.
Future Directions
While large-scale clinical development of fosbretabulin has slowed, its unique mechanism of action continues to make it a valuable research tool. Future studies may focus on:
-
Combination Therapies: Investigating the synergistic effects of fosbretabulin with newer immunotherapies and targeted agents in preclinical models.
-
Biomarker Development: Identifying predictive biomarkers to select patients who are most likely to respond to VDA therapy.
-
Repurposing: Exploring the potential of fosbretabulin in other diseases characterized by abnormal angiogenesis.
By continuing to explore the potential of vascular disruption, researchers can contribute to the development of more effective and personalized cancer treatments.
References
- 1. Clinical Application of Tumor Vascular Disrupting Therapy: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical trials of vascular disrupting agents in advanced non--small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. Current research developments of patient-derived tumour xenograft models (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. VE-cadherin and endothelial adherens junctions: active guardians of vascular integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Fosbretabulin Disodium and Anti-Angiogenic Therapies: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the vascular-disrupting agent (VDA) fosbretabulin (B40576) disodium (B8443419) against established anti-angiogenic therapies. This analysis is supported by quantitative data from clinical trials, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways.
Fosbretabulin disodium, a water-soluble prodrug of combretastatin (B1194345) A4, represents a distinct class of anticancer agents known as vascular-disrupting agents. Unlike anti-angiogenic therapies that aim to inhibit the formation of new blood vessels, VDAs target the established tumor vasculature, leading to rapid vascular shutdown and subsequent tumor necrosis. This guide will delve into the mechanistic differences and comparative efficacy of fosbretabulin and prominent anti-angiogenic agents such as bevacizumab (a monoclonal antibody targeting VEGF-A) and tyrosine kinase inhibitors (TKIs) like sunitinib (B231) and sorafenib (B1663141) (which target VEGFR).
Quantitative Data from Clinical Trials
The following tables summarize key efficacy data from clinical trials of this compound and representative anti-angiogenic therapies across various cancer types.
Table 1: Efficacy of this compound in Clinical Trials
| Cancer Type | Trial Phase | Treatment | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| Anaplastic Thyroid Carcinoma | II | Fosbretabulin Monotherapy | 0%[1] | - | 4.7 months[1] |
| Anaplastic Thyroid Carcinoma | II (Randomized) | Fosbretabulin + Carboplatin/Paclitaxel | 20%[2] | 3.3 months[2] | 5.2 months[3] |
| Anaplastic Thyroid Carcinoma | II (Randomized) | Carboplatin/Paclitaxel | 16%[2] | 3.1 months[2] | 4.0 months[3] |
| Neuroendocrine Tumors (in combination with everolimus) | I | Fosbretabulin + Everolimus | Stable Disease in most patients | - | - |
Table 2: Efficacy of Bevacizumab in Key Clinical Trials
| Cancer Type | Trial Name/Phase | Treatment | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| Non-Small Cell Lung Cancer (Nonsquamous) | AVAPERL (Phase III) | Bevacizumab + Pemetrexed (B1662193) (Maintenance) | - | 7.4 months[4][5] | 17.1 months[5] |
| Non-Small Cell Lung Cancer (Nonsquamous) | AVAPERL (Phase III) | Bevacizumab (Maintenance) | - | 3.7 months[4][5] | 13.2 months[5] |
Table 3: Efficacy of Sunitinib in Key Clinical Trials
| Cancer Type | Trial Phase | Treatment | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| Gastrointestinal Stromal Tumor (Imatinib-resistant) | III | Sunitinib | 6.8%[6] | 27.3 weeks[6] | 72.7 weeks[7] |
| Gastrointestinal Stromal Tumor (Imatinib-resistant) | III | Placebo | 0%[6] | 6.4 weeks[6] | 64.9 weeks[7] |
Table 4: Efficacy of Sorafenib in Key Clinical Trials
| Cancer Type | Trial Name/Phase | Treatment | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| Renal Cell Carcinoma | TARGET (Phase III) | Sorafenib | - | 5.5 months[8] | 17.8 months[9] |
| Renal Cell Carcinoma | TARGET (Phase III) | Placebo | - | 2.8 months[8] | 15.2 months (with crossover)[9] |
Experimental Protocols
Detailed methodologies for key experiments cited in the research of fosbretabulin and anti-angiogenic therapies are provided below.
Tubulin Polymerization Assay (for Fosbretabulin)
This assay assesses the ability of a compound to inhibit the polymerization of tubulin into microtubules.
Materials:
-
Purified tubulin (e.g., from bovine brain, >99% pure)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)
-
Guanosine-5'-triphosphate (GTP)
-
Test compound (Fosbretabulin's active metabolite, Combretastatin A4) and vehicle control (e.g., DMSO)
-
Positive control (e.g., Nocodazole)
-
Temperature-controlled spectrophotometer/plate reader
-
96-well plates
Protocol:
-
Preparation of Reagents:
-
Prepare a 10x stock solution of the test compound and controls in the appropriate solvent.
-
On ice, prepare the tubulin polymerization mix by reconstituting lyophilized tubulin in General Tubulin Buffer containing 1 mM GTP and 10% glycerol to a final concentration of 2-3 mg/mL.[10]
-
-
Assay Procedure:
-
Pre-warm the 96-well plate to 37°C.
-
Add 10 µL of the 10x compound dilutions (or vehicle/positive control) to the wells.
-
To initiate the reaction, add 90 µL of the cold tubulin polymerization mix to each well.
-
Immediately place the plate in the 37°C microplate reader.
-
-
Data Acquisition:
-
Measure the change in absorbance (turbidity) at 340 nm every 60 seconds for 60 minutes.[10]
-
-
Data Analysis:
-
Subtract the initial absorbance reading (time 0) from all subsequent readings.
-
Plot the change in absorbance versus time.
-
Determine the maximum rate of polymerization (Vmax) and the plateau absorbance.
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control and determine the IC50 value.[10]
-
In Vitro Angiogenesis Assay (Endothelial Tube Formation)
This assay evaluates the ability of compounds to inhibit the formation of capillary-like structures by endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
Basement membrane extract (e.g., Matrigel)
-
Test compounds (e.g., fosbretabulin, sunitinib) and vehicle control
-
96-well plates
-
Inverted microscope with imaging capabilities
Protocol:
-
Plate Coating:
-
Cell Seeding:
-
Harvest HUVECs and resuspend them in endothelial cell growth medium containing the desired concentrations of the test compound or vehicle.
-
Seed 5,000-10,000 cells per well onto the solidified matrix.[12]
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-24 hours.[11]
-
-
Visualization and Quantification:
-
Monitor tube formation at desired time points using an inverted microscope.
-
Quantify the extent of tube formation by measuring parameters such as the number of branch points, total tube length, or the number of enclosed loops in several random fields per well.[12]
-
VEGFR Tyrosine Kinase Activity Assay (for TKIs like Sunitinib)
This assay measures the ability of a compound to inhibit the kinase activity of a VEGF receptor.
Materials:
-
Recombinant human VEGFR-2 (or other VEGFR) kinase domain
-
Kinase assay buffer
-
ATP
-
Poly (Glu, Tyr) 4:1 peptide substrate
-
Test compound (e.g., Sunitinib) and vehicle control (e.g., DMSO)
-
Kinase-Glo™ Luminescent Kinase Assay Kit
-
White 96-well plates
-
Luminometer
Protocol:
-
Reagent Preparation:
-
Prepare serial dilutions of the test inhibitor at 10-fold the desired final concentrations in kinase assay buffer containing 10% DMSO.[13]
-
-
Assay Procedure:
-
Add 5 µL of the diluted test inhibitor or vehicle to the wells of a white 96-well plate.
-
Prepare a master mix containing kinase assay buffer, ATP, and the peptide substrate. Add 25 µL of this master mix to each well.[13]
-
Initiate the reaction by adding 20 µL of diluted VEGFR-2 kinase (e.g., 1 ng/µL) to each well (except for the "blank" wells).[13]
-
Incubate the plate at 30°C for 45 minutes.[13]
-
-
Signal Detection:
-
Add 50 µL of Kinase-Glo™ reagent to each well to stop the reaction and generate a luminescent signal.
-
Incubate at room temperature for 15 minutes.
-
Measure the luminescence using a microplate reader.
-
-
Data Analysis:
-
Subtract the "blank" reading from all other readings.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.
-
ELISA for Bevacizumab Binding to VEGF-A
This assay quantifies the binding of bevacizumab to its target, VEGF-A.
Materials:
-
Microtiter plates pre-coated with recombinant human VEGF-A
-
Bevacizumab standard solutions
-
Test samples containing bevacizumab
-
HRP-conjugated anti-human IgG antibody
-
Wash buffer
-
TMB substrate solution
-
Stop solution
-
Microplate reader
Protocol:
-
Sample and Standard Preparation:
-
Prepare a standard curve of bevacizumab at known concentrations.
-
Dilute test samples to fall within the range of the standard curve.
-
-
Assay Procedure:
-
Add 100 µL of standards and diluted samples to the wells of the VEGF-A coated plate.
-
Incubate for a specified time (e.g., 2 hours at 37°C).[14]
-
Wash the wells multiple times with wash buffer to remove unbound substances.
-
Add 100 µL of HRP-conjugated anti-human IgG antibody to each well.
-
Incubate for a specified time (e.g., 1 hour at 37°C).
-
Wash the wells again.
-
-
Signal Development and Detection:
-
Add 100 µL of TMB substrate to each well and incubate in the dark until a color develops.[14]
-
Stop the reaction by adding 100 µL of stop solution.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance versus the concentration of the bevacizumab standards.
-
Determine the concentration of bevacizumab in the test samples by interpolating their absorbance values on the standard curve.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using the DOT language, illustrate the key signaling pathways targeted by fosbretabulin and anti-angiogenic therapies, as well as a typical experimental workflow for inhibitor screening.
Caption: Mechanism of action of fosbretabulin leading to tumor necrosis.
Caption: Mechanisms of action of bevacizumab and tyrosine kinase inhibitors.
Caption: A typical workflow for the screening and validation of novel inhibitors.
References
- 1. A Phase II Trial of Fosbretabulin in Advanced Anaplastic Thyroid Carcinoma and Correlation of Baseline Serum-Soluble Intracellular Adhesion Molecule-1 with Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Randomized safety and efficacy study of fosbretabulin with paclitaxel/carboplatin against anaplastic thyroid carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Randomized phase III trial of maintenance bevacizumab with or without pemetrexed after first-line induction with bevacizumab, cisplatin, and pemetrexed in advanced nonsquamous non-small-cell lung cancer: AVAPERL (MO22089) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Maintenance bevacizumab-pemetrexed after first-line cisplatin-pemetrexed-bevacizumab for advanced nonsquamous nonsmall-cell lung cancer: updated survival analysis of the AVAPERL (MO22089) randomized phase III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. Complete Longitudinal Analyses of the Randomized, Placebo-controlled, Phase III Trial of Sunitinib in Patients with Gastrointestinal Stromal Tumor Following Imatinib Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinPGx [clinpgx.org]
- 9. Sorafenib for treatment of renal cell carcinoma: Final efficacy and safety results of the phase III treatment approaches in renal cancer global evaluation trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Endothelial Cell Tube Formation Angiogenesis Assay [sigmaaldrich.com]
- 12. In Vitro Angiogenesis Assay [bio-protocol.org]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. eaglebio.com [eaglebio.com]
Head-to-Head Clinical Trial Analysis: Fosbretabulin Disodium versus Paclitaxel/Carboplatin
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparison of fosbretabulin (B40576) disodium (B8443419) and the combination of paclitaxel (B517696) and carboplatin (B1684641), focusing on available head-to-head clinical trial data. The information presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of these therapeutic agents.
Mechanism of Action
Fosbretabulin Disodium:
This compound is a vascular-disrupting agent (VDA). It is a water-soluble prodrug that is dephosphorylated in the body to its active metabolite, combretastatin (B1194345) A4.[1][2][3] Combretastatin A4 targets the existing tumor vasculature, causing a rapid collapse of blood vessels within the tumor, which leads to extensive tumor cell death due to oxygen and nutrient deprivation.[4] The mechanism involves the destabilization of microtubules in endothelial cells, leading to changes in cell shape and increased permeability of the tumor's blood vessels.[5][6] This disruption of the endothelial cytoskeleton and cell-cell junctions, mediated by vascular endothelial (VE)-cadherin, results in the shutdown of blood flow and subsequent necrosis of the tumor tissue.[1][2]
Paclitaxel/Carboplatin:
The combination of paclitaxel and carboplatin offers a dual approach to cancer therapy by targeting different cellular processes.[7]
-
Paclitaxel , a taxane, works by stabilizing microtubules, which are essential for cell division.[7] By preventing their disassembly, paclitaxel disrupts the formation of the mitotic spindle, arresting the cell cycle and leading to cell death.[7][8]
-
Carboplatin is a platinum-based chemotherapy agent that binds to the DNA of cancer cells, forming DNA adducts.[7] This process interferes with DNA replication and repair, ultimately inducing apoptosis (programmed cell death).[9]
The synergistic effect of this combination is believed to stem from paclitaxel-induced cell cycle arrest, which may hinder the cancer cells' ability to repair the DNA damage caused by carboplatin.[10]
Head-to-Head Clinical Trial in Anaplastic Thyroid Carcinoma
A key head-to-head study was a randomized, open-label phase II/III trial (FACT trial) that compared the efficacy and safety of paclitaxel and carboplatin with or without fosbretabulin in patients with anaplastic thyroid carcinoma (ATC).[11][12]
Experimental Protocol
Study Design: Patients were randomly assigned in a 2:1 ratio to one of two treatment arms.[11] The study was planned for 180 patients but enrollment was stopped at 80 patients due to the rarity of the disease and low accrual rates.[11][12]
-
Control Arm (CP): Patients received paclitaxel (200 mg/m²) followed by carboplatin (AUC 6) on day 1 of a 21-day cycle for up to six cycles.[11]
-
Experimental Arm (CP/Fosbretabulin): Patients received fosbretabulin (60 mg/m²) on days 1, 8, and 15, with paclitaxel and carboplatin administered on day 2 of a 21-day cycle for up to six cycles.[11] Patients in this arm without disease progression after six cycles could continue to receive fosbretabulin on days 1 and 8 of a 3-week schedule until progression.[11]
Primary Endpoint: The primary endpoint of the study was Overall Survival (OS).[11]
Quantitative Data Summary
The following tables summarize the key efficacy and safety findings from the FACT trial.
Table 1: Efficacy Outcomes
| Outcome | CP/Fosbretabulin (n=55) | Paclitaxel/Carboplatin (CP) (n=25) | p-value |
| Median Overall Survival | 5.2 months (95% CI: 3.1, 9.0) | 4.0 months (95% CI: 2.8, 6.2) | 0.22 |
| 1-Year Survival Rate | 26% | 9% | N/A |
| Progression-Free Survival | No significant difference | No significant difference | N/A |
Data sourced from a randomized safety and efficacy study of fosbretabulin with paclitaxel/carboplatin against anaplastic thyroid carcinoma.[11]
Table 2: Key Adverse Events
| Adverse Event | CP/Fosbretabulin | Paclitaxel/Carboplatin (CP) |
| Grade 1-2 Hypertension | More common | Less common |
| Grade 3-4 Neutropenia | More common | Less common |
Data sourced from a randomized safety and efficacy study of fosbretabulin with paclitaxel/carboplatin against anaplastic thyroid carcinoma.[11]
Conclusion
The largest prospective randomized trial in anaplastic thyroid carcinoma to date did not demonstrate a statistically significant improvement in the primary endpoint of overall survival with the addition of fosbretabulin to a paclitaxel/carboplatin regimen.[11] However, a trend towards improved median overall survival and a notable difference in the 1-year survival rate were observed in the fosbretabulin arm.[11] The combination of fosbretabulin with paclitaxel and carboplatin was generally well-tolerated, with an increase in manageable adverse events such as hypertension and neutropenia.[11]
The distinct mechanisms of action—vascular disruption by fosbretabulin and cytotoxic effects by paclitaxel/carboplatin—provide a strong rationale for their combined use. While the FACT trial in ATC did not meet its primary endpoint, the observed trends suggest that further investigation into the potential synergistic effects of this combination in other highly vascularized tumors may be warranted. Researchers should consider the specific tumor microenvironment and vascular characteristics when designing future studies involving fosbretabulin.
References
- 1. This compound | C18H19Na2O8P | CID 6918309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. Fosbretabulin - Wikipedia [en.wikipedia.org]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. A Phase II Trial of Fosbretabulin in Advanced Anaplastic Thyroid Carcinoma and Correlation of Baseline Serum-Soluble Intracellular Adhesion Molecule-1 with Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Paclitaxel - Wikipedia [en.wikipedia.org]
- 9. Anti-Cancer Mechanism of Carboplatin and Paclitaxel in Ovarian Epithelial Cancer Cells [imrpress.com]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. Randomized safety and efficacy study of fosbretabulin with paclitaxel/carboplatin against anaplastic thyroid carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [PDF] Randomized Safety and Efficacy Study of Fosbretabulin with Paclitaxel/Carboplatin Against Anaplastic Thyroid Carcinoma | Semantic Scholar [semanticscholar.org]
Evaluating the Synergistic Effects of Fosbretabulin Disodium with Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Fosbretabulin (B40576) disodium (B8443419), a vascular disrupting agent (VDA), has demonstrated promising synergistic effects when combined with conventional chemotherapy in preclinical and clinical settings. This guide provides an objective comparison of fosbretabulin's performance in combination with various chemotherapy agents, supported by experimental data, detailed methodologies, and visualizations of the underlying mechanisms.
Preclinical Evidence of Synergy
Numerous preclinical studies utilizing xenograft models have substantiated the enhanced anti-tumor activity of fosbretabulin when combined with cytotoxic agents. This synergy is largely attributed to fosbretabulin's ability to disrupt the established tumor vasculature, thereby increasing the permeability and delivery of co-administered chemotherapeutic drugs to the tumor microenvironment.
Anaplastic Thyroid Carcinoma (ATC) Models
In a significant preclinical study, the combination of fosbretabulin (referred to as CA4P) with paclitaxel (B517696) and either manumycin A or carboplatin (B1684641) was evaluated in nude mouse xenograft models using ARO and KAT-4 anaplastic thyroid cancer cell lines. The results demonstrated that both triple-drug combinations were significantly more effective at inhibiting tumor growth compared to placebo.[1] While the complete tumor growth curve data is not publicly available in the abstract, the study reported statistically significant differences in tumor growth and final tumor weight (P < 0.05) for the combination groups.[1]
Table 1: Summary of Preclinical Studies on Fosbretabulin Combination Therapy in Anaplastic Thyroid Carcinoma Xenografts
| Combination | Cell Lines | Key Findings | Statistical Significance |
| Fosbretabulin + Paclitaxel + Manumycin A | ARO, KAT-4 | Significantly better than placebo in inhibiting tumor growth. | P < 0.05 |
| Fosbretabulin + Paclitaxel + Carboplatin | ARO, KAT-4 | Significantly better than placebo in inhibiting tumor growth. | P < 0.05 |
Other Solid Tumor Models
The synergistic potential of fosbretabulin has been observed in other tumor types as well. In a murine colon adenocarcinoma model, the combination of fosbretabulin with 5-fluorouracil (B62378) (5-FU) resulted in significant anti-tumor effects (p < 0.01), suggesting a true synergistic interaction rather than a purely pharmacokinetic one.[2]
Clinical Validation of Combination Therapy
The promising results from preclinical investigations have led to the clinical evaluation of fosbretabulin in combination with standard chemotherapy regimens.
Anaplastic Thyroid Carcinoma (ATC)
A notable phase II/III clinical trial investigated the efficacy of fosbretabulin in combination with paclitaxel and carboplatin in patients with anaplastic thyroid cancer.[3][4] The study, although stopped early due to low accrual, showed a trend towards improved overall survival in the combination arm.[3][4]
Table 2: Clinical Trial Results of Fosbretabulin with Paclitaxel and Carboplatin in Anaplastic Thyroid Cancer
| Outcome | Fosbretabulin + Paclitaxel/Carboplatin (n=55) | Paclitaxel/Carboplatin (n=25) |
| Median Overall Survival | 5.2 months | 4.0 months |
| 1-Year Survival Rate | 26% | 9% |
| Median Progression-Free Survival | 3.3 months | Not significantly different |
Mechanistic Synergy: A Dual-Pronged Attack
The synergistic effect of fosbretabulin and chemotherapy stems from their distinct but complementary mechanisms of action.
dot
Caption: Synergistic anti-tumor effect of fosbretabulin and chemotherapy.
Fosbretabulin, a microtubule-destabilizing agent, primarily targets the tumor vasculature. It disrupts the tubulin cytoskeleton of endothelial cells, leading to a cascade of events including the breakdown of VE-cadherin junctions, increased vascular permeability, and ultimately, the collapse of the tumor's blood supply.[5] This vascular disruption not only causes direct ischemic necrosis within the tumor but also creates a window of opportunity for co-administered chemotherapeutic agents to penetrate the tumor more effectively.
Chemotherapeutic agents like paclitaxel (a microtubule stabilizer) and carboplatin (a DNA alkylating agent) directly target cancer cells, inducing apoptosis through cell cycle arrest and DNA damage. The enhanced delivery of these drugs, facilitated by fosbretabulin, leads to a more potent cytotoxic effect and a greater overall reduction in tumor viability.
Experimental Protocols
While specific, detailed protocols from every cited study are not fully available, the following represents a general methodology for key experiments used to evaluate the synergy between fosbretabulin and chemotherapy.
In Vivo Xenograft Tumor Growth Inhibition Study
-
Cell Culture: Human anaplastic thyroid carcinoma cell lines (e.g., ARO, KAT-4) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Implantation: A suspension of tumor cells (typically 1-5 x 10^6 cells) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. The formula: Volume = (width)^2 x length/2 is commonly used.
-
Treatment Groups: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment groups:
-
Vehicle control
-
Fosbretabulin disodium alone
-
Chemotherapy agent (e.g., paclitaxel, carboplatin) alone
-
This compound in combination with the chemotherapy agent
-
-
Drug Administration: Fosbretabulin is typically administered intravenously, while chemotherapeutic agents are given via an appropriate route (e.g., intraperitoneally or intravenously) at clinically relevant doses and schedules.
-
Endpoint Analysis: The study continues until tumors in the control group reach a maximum allowable size. At the endpoint, mice are euthanized, and tumors are excised and weighed. Tumor growth curves are plotted, and statistical analyses (e.g., ANOVA, t-tests) are performed to compare the different treatment groups.
dot
Caption: Workflow for a typical preclinical xenograft tumor inhibition study.
In Situ Apoptosis Detection (TUNEL Assay)
-
Tissue Preparation: Excised tumors are fixed in formalin and embedded in paraffin.
-
Sectioning: Thin sections (e.g., 4-5 µm) of the tumor tissue are cut and mounted on slides.
-
TUNEL Staining: The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is performed according to the manufacturer's instructions. This technique labels the fragmented DNA of apoptotic cells.
-
Counterstaining: A nuclear counterstain (e.g., DAPI or Hoechst) is used to visualize all cell nuclei.
-
Microscopy and Quantification: The slides are imaged using a fluorescence microscope. The apoptotic index is calculated as the percentage of TUNEL-positive nuclei relative to the total number of nuclei in a given field of view. Multiple fields are analyzed for each tumor sample to ensure representative data.
Signaling Pathways
The synergistic interaction between fosbretabulin and chemotherapy can be visualized through their effects on key signaling pathways.
dot
References
- 1. Combination chemotherapy including combretastatin A4 phosphate and paclitaxel is effective against anaplastic thyroid cancer in a nude mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Epithelial apoptosis in mechanistically distinct methods of injury in the murine small intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Randomized safety and efficacy study of fosbretabulin with paclitaxel/carboplatin against anaplastic thyroid carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Phase II Trial of Fosbretabulin in Advanced Anaplastic Thyroid Carcinoma and Correlation of Baseline Serum-Soluble Intracellular Adhesion Molecule-1 with Outcome - PMC [pmc.ncbi.nlm.nih.gov]
Predicting Response to Fosbretabulin Disodium: A Comparative Guide to Potential Biomarkers
For Researchers, Scientists, and Drug Development Professionals
Fosbretabulin (B40576) disodium (B8443419), a vascular disrupting agent (VDA), has shown promise in the treatment of solid tumors, particularly in highly vascularized cancers like anaplastic thyroid carcinoma (ATC). As with many targeted therapies, identifying patients who are most likely to benefit is crucial for optimizing clinical outcomes. This guide provides a comparative overview of potential biomarkers for predicting response to fosbretabulin disodium treatment, supported by experimental data and detailed methodologies. We also compare these biomarkers with those used for alternative treatment strategies in ATC.
Mechanism of Action: Disrupting the Tumor Vasculature
This compound is a prodrug that is converted to its active form, combretastatin (B1194345) A4. It functions by targeting the tumor's blood supply. Its primary mechanisms of action include:
-
Microtubule Destabilization: It binds to β-tubulin, inhibiting microtubule polymerization. This leads to the collapse of the endothelial cell cytoskeleton.[1]
-
Disruption of Endothelial Cell Junctions: Fosbretabulin disrupts the VE-cadherin/β-catenin/Akt signaling pathway, which is critical for maintaining the integrity of cell-cell junctions in the tumor vasculature.[2][3]
This dual action leads to a rapid shutdown of blood flow within the tumor, causing extensive tumor necrosis.[3]
Potential Biomarkers for Predicting Fosbretabulin Response
Several biomarkers have been investigated for their potential to predict or monitor the response to fosbretabulin and other VDAs. These can be broadly categorized into circulating biomarkers and imaging biomarkers.
Circulating Biomarkers
Circulating biomarkers are molecules or cells that can be measured in the blood and may reflect the physiological or pathological state of a patient.
Background: sICAM is the soluble form of a cell surface glycoprotein (B1211001) expressed on endothelial cells and is involved in cell adhesion and signaling. Its levels in the blood may reflect endothelial activation or damage.
Experimental Data: A phase II clinical trial of fosbretabulin in patients with advanced anaplastic thyroid carcinoma investigated the prognostic value of baseline serum sICAM levels.[4] The study found that patients with lower baseline sICAM levels had significantly longer event-free survival (EFS).[4]
| Biomarker | Patient Population | Key Findings | Statistical Significance | Reference |
| Baseline Serum sICAM | Advanced Anaplastic Thyroid Carcinoma (n=24) | Low baseline sICAM levels were predictive of longer event-free survival. | p < 0.009 | [4] |
| Median baseline sICAM: 253.5 ng/mL | [4] |
Experimental Protocol: sICAM Measurement (ELISA)
The concentration of sICAM in serum samples is typically determined using a sandwich enzyme-linked immunosorbent assay (ELISA).
-
Sample Collection: Whole blood is collected and centrifuged to separate the serum, which is then stored at -80°C until analysis.
-
Assay Principle: A microplate is pre-coated with a monoclonal antibody specific for sICAM-1.
-
Incubation: Standards and patient serum samples are added to the wells, and any sICAM-1 present is bound by the immobilized antibody.
-
Detection: A biotin-conjugated antibody specific for sICAM-1 is added, followed by a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Substrate Reaction: A substrate solution is added, which develops a color in proportion to the amount of sICAM-1 bound.
-
Measurement: The absorbance is measured at 450 nm using a microplate reader, and the concentration of sICAM-1 is calculated from a standard curve.
Background: CECs are mature endothelial cells that have detached from the blood vessel wall and are present in the peripheral blood.[5][6] An increase in CECs can be a marker of vascular damage.[6]
Experimental Data: While specific quantitative data linking CEC levels to fosbretabulin response is limited, studies on other VDAs have shown an increase in CECs following treatment, suggesting they could serve as a pharmacodynamic biomarker of vascular disruption.[7][8]
Experimental Protocol: CEC Enumeration (Flow Cytometry)
-
Sample Collection: Whole blood is collected in tubes containing an anticoagulant.
-
Cell Staining: The blood sample is incubated with a panel of fluorescently labeled antibodies against specific cell surface markers. A common panel includes:
-
CD45: To exclude hematopoietic cells.
-
CD31 and CD146: As endothelial cell markers.
-
A nuclear stain (e.g., DAPI) to identify nucleated cells and assess viability.
-
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. CECs are identified based on their specific fluorescence profile (e.g., CD45-negative, CD31-positive, CD146-positive, and nucleated).
-
Quantification: The number of CECs is expressed as cells per milliliter of blood.
Imaging Biomarkers
Imaging techniques can provide non-invasive, quantitative assessments of tumor vasculature and its response to treatment.
Background: DCE-MRI involves the administration of a contrast agent and rapid, sequential MRI scans to assess blood vessel permeability and blood flow within the tumor.[9] It is a promising tool for evaluating the efficacy of anti-vascular therapies.[7][8]
Experimental Data: Preclinical and clinical studies of fosbretabulin have utilized DCE-MRI to demonstrate a rapid and significant reduction in tumor blood flow and vascular volume within hours of drug administration.[4] This reduction in perfusion parameters can serve as a direct measure of the drug's vascular disrupting activity.
Experimental Protocol: DCE-MRI for Tumor Perfusion
-
Patient Preparation: The patient is positioned in the MRI scanner, and a baseline, non-contrast MRI is acquired.
-
Contrast Administration: A gadolinium-based contrast agent is administered intravenously as a bolus.
-
Dynamic Imaging: A series of rapid T1-weighted images are acquired before, during, and after the contrast injection to capture the dynamic changes in signal intensity as the contrast agent perfuses through the tumor.
-
Pharmacokinetic Modeling: The acquired data is analyzed using pharmacokinetic models to generate quantitative parameters such as:
-
Ktrans (volume transfer constant): Reflects vessel permeability.
-
ve (extravascular extracellular space volume fraction): Represents the volume of the extravascular extracellular space per unit volume of tissue.
-
vp (plasma volume fraction): Represents the volume of plasma per unit volume of tissue.
-
-
Response Assessment: Changes in these parameters after fosbretabulin treatment compared to baseline can indicate the degree of vascular disruption.
Comparison with Biomarkers for Alternative Treatments in Anaplastic Thyroid Carcinoma
Anaplastic thyroid carcinoma (ATC) is a highly aggressive malignancy with limited treatment options. Besides fosbretabulin, other therapeutic strategies are employed, each with its own set of predictive biomarkers.
| Treatment Modality | Predictive Biomarker(s) | Mechanism of Action | Response Rate | Reference |
| This compound | Low baseline sICAM | Vascular Disruption | Stable Disease (in some patients) | [4] |
| Dabrafenib (B601069) + Trametinib | BRAF V600E mutation | BRAF/MEK Pathway Inhibition | Overall Response Rate: ~69% | [10] |
| Standard Chemotherapy | None established | Cytotoxicity | Modest and often of short duration | [8] |
| (e.g., Paclitaxel (B517696), Doxorubicin) |
Targeted Therapy: Dabrafenib and Trametinib
For patients with ATC harboring a BRAF V600E mutation, the combination of a BRAF inhibitor (dabrafenib) and a MEK inhibitor (trametinib) has shown significant clinical activity. The primary predictive biomarker for this therapy is the presence of the BRAF V600E mutation, which is identified through molecular testing of the tumor tissue.
Standard Chemotherapy
Conventional cytotoxic chemotherapy, such as paclitaxel and doxorubicin, is another treatment option for ATC. However, there are currently no well-established predictive biomarkers to guide the use of these agents, and response rates are generally low.
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes and experimental procedures discussed, the following diagrams are provided.
Fosbretabulin's Mechanism of Action
Biomarker Analysis Workflow for ATC
Conclusion
The identification of predictive biomarkers is paramount for the successful clinical application of targeted therapies like this compound. Currently, low baseline serum sICAM shows promise as a predictive biomarker for improved event-free survival in patients with anaplastic thyroid carcinoma treated with fosbretabulin. Circulating endothelial cells and dynamic contrast-enhanced MRI serve as valuable pharmacodynamic biomarkers to monitor the vascular-disrupting effects of the drug. In comparison, for alternative targeted therapies such as dabrafenib and trametinib, the presence of the BRAF V600E mutation is the definitive predictive biomarker. Further validation of these biomarkers in larger, prospective clinical trials is necessary to solidify their role in guiding personalized treatment strategies for patients with ATC and other solid tumors.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. ascopubs.org [ascopubs.org]
- 3. The impact of BRAF targeting agents in advanced anaplastic thyroid cancer: a multi-institutional retrospective study in Taiwan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fondazionebonadonna.org [fondazionebonadonna.org]
- 5. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 6. Randomized safety and efficacy study of fosbretabulin with paclitaxel/carboplatin against anaplastic thyroid carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anaplastic Thyroid Carcinoma: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI) in Preclinical Studies of Antivascular Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Detecting tumor response to a vascular disrupting agent using hyperpolarized 13C magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anaplastic Thyroid Carcinoma Treatment & Management: Approach Considerations, Medical Care, Surgical Care [emedicine.medscape.com]
Independent Verification of Fosbretabulin Disodium: A Comparative Guide for Researchers
Disclaimer: This guide provides a comparative analysis based on publicly available published research findings. A complete and independent verification of research would necessitate access to the original raw data, which is beyond the scope of this document.
Fosbretabulin (B40576) disodium (B8443419) (CA4P) is a water-soluble prodrug of combretastatin (B1194345) A4, a natural stilbenoid phenol (B47542) derived from the African bush willow, Combretum caffrum.[1] It functions as a vascular disrupting agent (VDA), selectively targeting and collapsing tumor vasculature, which leads to a significant reduction in blood flow and subsequent tumor necrosis.[1][2] This guide offers a comprehensive comparison of fosbretabulin disodium with other therapies, supported by experimental data and detailed methodologies, to aid researchers, scientists, and drug development professionals in their understanding of this compound.
Comparative Efficacy of this compound
Fosbretabulin has been evaluated as both a monotherapy and in combination with standard chemotherapeutic agents in various cancer types, most notably in anaplastic thyroid carcinoma (ATC).
Clinical Trial Data in Anaplastic Thyroid Carcinoma (ATC)
A phase II clinical trial evaluated fosbretabulin monotherapy in patients with advanced ATC. The treatment regimen consisted of 45 mg/m² administered as a 10-minute intravenous infusion on days 1, 8, and 15 of a 28-day cycle.[2] The key outcomes of this trial are summarized below.
| Efficacy Endpoint | Fosbretabulin Monotherapy in ATC (Phase II) |
| Median Overall Survival (OS) | 4.7 months |
| 6-Month Survival Rate | 34% |
| 12-Month Survival Rate | 23% |
| Objective Response Rate (ORR) | 0% |
| Stable Disease (SD) | 27% |
Data sourced from a Phase II trial of fosbretabulin in advanced Anaplastic Thyroid Carcinoma.[2]
The FACT (Fosbretabulin in Anaplastic Cancer of the Thyroid) trial, a randomized phase II/III study, compared the efficacy of fosbretabulin in combination with paclitaxel (B517696) and carboplatin (B1684641) (CP) against CP alone in patients with ATC.[3]
| Efficacy Endpoint | Fosbretabulin + Paclitaxel/Carboplatin (FACT Trial) | Paclitaxel/Carboplatin Alone (FACT Trial) |
| Median Overall Survival (OS) | 5.2 months | 4.0 months |
| 1-Year Survival Rate | 26% | 9% |
Data sourced from the randomized FACT trial.[3]
Preclinical Comparative Data
A preclinical study compared the vascular-disrupting effects of fosbretabulin (CA4P) with a second-generation VDA, OXi4503, in a mouse xenograft model.
| Preclinical Endpoint | Fosbretabulin (CA4P) | OXi4503 |
| ED50 for Blood Vessel Shutdown | 43 mg/kg | 3 mg/kg |
| Tumor Perfusion Reduction (at 4h) | ~80-90% (at 100 mg/kg) | ~80-90% (at 25 mg/kg) |
| Tumor Growth Inhibition | Significant growth delay | Complete repression at >12.5 mg/kg |
Data sourced from a preclinical comparison of OXi4503 and fosbretabulin (CA4P).[4]
Mechanism of Action: Disruption of Tumor Vasculature
Fosbretabulin's primary mechanism of action involves the depolymerization of tubulin in endothelial cells, leading to a cascade of events that culminates in the collapse of tumor blood vessels.[5] A key molecular target in this process is Vascular Endothelial (VE)-cadherin.
Signaling Pathway Disruption
Fosbretabulin disrupts the engagement of VE-cadherin, a critical component of endothelial cell-cell junctions. This interference with the VE-cadherin/β-catenin/Akt signaling pathway leads to increased endothelial cell permeability, inhibition of endothelial cell migration, and ultimately, vascular collapse and tumor necrosis.[6]
Caption: Signaling pathway of this compound in tumor endothelial cells.
Experimental Protocols
This section details the methodologies for key experiments cited in fosbretabulin research.
Preclinical Tumor Growth Inhibition Studies
Objective: To evaluate the in vivo efficacy of fosbretabulin in reducing tumor growth.
Methodology:
-
Cell Culture: Human anaplastic thyroid carcinoma cells (e.g., ARO, DRO) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Animal Model: Immunocompromised mice (e.g., athymic nude mice) are used.
-
Tumor Implantation: A suspension of tumor cells (typically 1-5 x 10^6 cells) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor dimensions are measured regularly (e.g., 2-3 times per week) using calipers. Tumor volume is calculated using the formula: (length x width^2) / 2.
-
Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. This compound is dissolved in a suitable vehicle (e.g., saline) and administered via intraperitoneal (i.p.) or intravenous (i.v.) injection at specified doses and schedules.
-
Data Analysis: Tumor growth curves are plotted for each group. Statistical analysis (e.g., t-test, ANOVA) is used to compare tumor volumes between treated and control groups.
Caption: Experimental workflow for preclinical tumor growth inhibition studies.
Western Blot for VE-Cadherin Expression
Objective: To assess the effect of fosbretabulin on the expression of VE-cadherin in endothelial cells.
Methodology:
-
Cell Culture and Treatment: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured to confluence and then treated with fosbretabulin at various concentrations and for different durations.
-
Protein Extraction: Cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for VE-cadherin (e.g., rabbit polyclonal anti-VE-cadherin antibody, diluted 1:1000 in blocking buffer).
-
Washing: The membrane is washed three times with TBST.
-
Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP, diluted 1:2000 in blocking buffer) for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged.
Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI) for Tumor Blood Flow
Objective: To non-invasively quantify the effect of fosbretabulin on tumor perfusion and vascular permeability.
Methodology:
-
Animal Preparation: Tumor-bearing mice are anesthetized and placed in an MRI-compatible cradle. A tail-vein catheter is inserted for contrast agent administration.
-
MRI System: A high-field small-animal MRI scanner (e.g., 7T) is used.
-
Imaging Protocol:
-
T2-weighted imaging: To localize the tumor.
-
Pre-contrast T1 mapping: To determine the baseline T1 relaxation time of the tumor tissue.
-
Dynamic T1-weighted imaging: A series of fast T1-weighted images are acquired before, during, and after the bolus injection of a gadolinium-based contrast agent (e.g., Gd-DTPA).
-
-
Contrast Agent Administration: A bolus of the contrast agent is injected through the tail-vein catheter.
-
Data Analysis:
-
The signal intensity changes over time in the tumor and in a reference artery are measured.
-
Pharmacokinetic models (e.g., Tofts model) are applied to the data to calculate parameters such as Ktrans (volume transfer constant, reflecting vessel permeability) and vp (plasma volume).
-
Changes in these parameters before and after fosbretabulin treatment are quantified.
-
Caption: Experimental workflow for DCE-MRI to assess tumor blood flow.
References
- 1. Preclinical Activity of the Vascular Disrupting Agent OXi4503 against Head and Neck Cancer [mdpi.com]
- 2. A Phase II Trial of Fosbretabulin in Advanced Anaplastic Thyroid Carcinoma and Correlation of Baseline Serum-Soluble Intracellular Adhesion Molecule-1 with Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The diagnostic value of dynamic contrast-enhanced MRI for thyroid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. VE-cadherin Polyclonal Antibody (36-1900) [thermofisher.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Protocol for immunofluorescent staining, high-resolution imaging, and spatial projection of Schlemm’s canal in mouse whole-mount corneal limbus tissue - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Fosbretabulin disodium
Fosbretabulin disodium (B8443419) is a water-soluble prodrug of combretastatin (B1194345) A4, a potent cytotoxic agent that targets tumor vasculature.[1][2] As a hazardous compound, stringent safety protocols are imperative to protect researchers, scientists, and drug development professionals from potential exposure. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for handling Fosbretabulin disodium in a laboratory setting.
Personal Protective Equipment (PPE)
The primary defense against exposure to cytotoxic agents like this compound is the correct and consistent use of personal protective equipment.[3] All personnel handling this compound must be trained in the proper selection and use of PPE.[4][5]
Summary of Recommended Personal Protective Equipment
| PPE Category | Item | Specifications and Recommendations |
| Hand Protection | Chemotherapy-rated Gloves | Use powder-free nitrile gloves tested for resistance to permeation by chemotherapy drugs (e.g., ASTM D6978-05 compliant).[6] Double gloving is recommended, with one pair under the gown cuff and the other over.[6] Change gloves immediately if they become contaminated or damaged.[6] |
| Body Protection | Disposable Gown | Wear a disposable, long-sleeved, lint-free gown made of a low-permeability fabric, such as polyethylene-coated polypropylene.[6] The gown should have a solid front and knit or elastic cuffs. |
| Eye and Face Protection | Safety Goggles and Face Shield | Wear chemical splash goggles that provide a seal around the eyes. In situations with a higher risk of splashing, a full face shield should be worn in conjunction with goggles.[3][4] |
| Respiratory Protection | N95 Respirator or Surgical Mask | A NIOSH-approved N95 respirator should be used when there is a risk of aerosolization, such as when handling the powder form of the drug or during spill cleanup.[6] For handling solutions where aerosolization is unlikely, a surgical mask may be sufficient to prevent inhalation of airborne particles.[3] |
Operational and Disposal Plans
A comprehensive plan for the handling and disposal of this compound is critical to ensure a safe laboratory environment. This includes procedures for preparation, administration, spill management, and waste disposal.
Workflow for Handling this compound
Experimental Protocols
Preparation of this compound Solution
To prepare a working solution, it is recommended to add 30 mg of this compound to 1 ml of physiological saline (0.9% NaCl solution).[1] For optimal results, the mixed solution should be used immediately.[1]
Spill Management
In the event of a spill, prompt and appropriate action is necessary to prevent exposure and contamination.
-
Secure the Area : Immediately alert others in the vicinity and restrict access to the spill area.[3]
-
Don PPE : Put on a full set of personal protective equipment, including an N95 respirator, double gloves, a disposable gown, and eye protection.[3]
-
Contain the Spill : Use a cytotoxic spill kit to contain the spill with absorbent pads or granules.[3]
-
Clean the Area : Carefully clean the spill area. The effectiveness of specific chemicals for deactivating hazardous drugs can vary, so consult local safety guidelines.[3] Detergent and water are often used for general cleaning.[3]
-
Dispose of Waste : All materials used for cleanup, including contaminated PPE, must be disposed of as cytotoxic waste in clearly labeled, sealed containers.[3]
Disposal of Cytotoxic Waste
All waste contaminated with this compound, including unused solutions, contaminated labware, and PPE, must be segregated into designated, clearly labeled cytotoxic waste containers.[3][5] These containers should be disposed of in accordance with institutional and local regulations for hazardous waste. It is crucial to prevent this waste from entering the general waste stream or sewer system.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | C18H19Na2O8P | CID 6918309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ipservices.care [ipservices.care]
- 4. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hse.gov.uk [hse.gov.uk]
- 6. halyardhealth.com [halyardhealth.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
